Diethyl Pyrocarbonate
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
ethoxycarbonyl ethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c1-3-9-5(7)11-6(8)10-4-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYPMLJYZAEMQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2051764 | |
| Record name | Diethyl pyrocarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Viscous liquid with a fruity odor. [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], Solid | |
| Record name | Diethyl pyrocarbonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13805 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Diethyl dicarbonate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032873 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1609-47-8 | |
| Record name | Diethyl dicarbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl pyrocarbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001609478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dicarbonic acid, 1,3-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethyl pyrocarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl pyrocarbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.039 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL PYROCARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LMR3LZG146 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Diethyl dicarbonate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032873 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
| Record name | Diethyl dicarbonate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032873 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
DEPC Mechanism of Action on RNase Enzymes: A Technical Guide
Introduction
Ribonucleases (RNases) are notoriously stable and ubiquitous enzymes that present a significant challenge for researchers working with RNA. Even minute amounts of RNase contamination can lead to the rapid degradation of RNA samples, compromising experimental results. Diethylpyrocarbonate (DEPC) is a potent chemical agent widely used to inactivate RNases in aqueous solutions, ensuring the integrity of RNA for downstream applications such as RT-PCR, northern blotting, and in vitro transcription. This guide provides an in-depth technical overview of the mechanism by which DEPC irreversibly inactivates RNase enzymes, supported by experimental data and procedural workflows.
Core Mechanism: Covalent Modification of Catalytic Residues
The primary mechanism of DEPC-mediated RNase inactivation is the irreversible covalent modification of key amino acid residues within the enzyme's active site.[1][2] DEPC acts as a strong electrophile, targeting nucleophilic side chains of amino acids. The reaction, known as carbethoxylation, permanently alters the structure and charge of these residues, rendering the enzyme catalytically inactive.
The most reactive target for DEPC is the imidazole (B134444) ring of histidine residues.[1][3] This reaction is particularly critical for inactivating RNases like bovine pancreatic Ribonuclease A (RNase A), a common laboratory contaminant. The catalytic activity of RNase A relies on a concerted acid-base mechanism mediated by two essential histidine residues in its active site: His12 and His119 .[4][5][6][7][8] DEPC specifically carbethoxylates the nitrogen atoms of the imidazole rings of these histidines, disrupting their ability to participate in the proton transfer necessary for RNA hydrolysis.[9]
While histidine is the primary target, DEPC can also modify other nucleophilic amino acid residues, including lysine, cysteine, and tyrosine, further contributing to the denaturation and inactivation of the enzyme.[1][3][10]
The RNase A Active Site: A Prime Target
The active site of RNase A provides a clear model for understanding DEPC's efficacy. This catalytic cleft contains His12 and His119, which act in tandem to cleave the phosphodiester bonds of RNA.[4][5][6] His12 functions as a general base, abstracting a proton from the 2'-hydroxyl of the ribose, while His119 acts as a general acid, donating a proton to the 5'-oxygen to facilitate the departure of the leaving group. The modification of either of these critical histidines by DEPC is sufficient to abolish enzymatic activity.[5][6]
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. How does DEPC work to inactivate RNases - General Lab Techniques [protocol-online.org]
- 3. Diethyl pyrocarbonate - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Contribution of the active site histidine residues of ribonuclease A to nucleic acid binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. proteopedia.org [proteopedia.org]
- 7. raineslab.com [raineslab.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to Diethyl Pyrocarbonate (DEPC): Chemical Properties, Stability, and Applications
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of Diethyl Pyrocarbonate (DEPC), a chemical reagent widely used in molecular biology for its potent nuclease-inhibiting properties. A thorough understanding of its chemical characteristics, reactivity, and stability is paramount for its effective and safe use in the laboratory.
Core Chemical and Physical Properties
DEPC, also known as diethyl dicarbonate, is a highly reactive electrophilic compound. Its utility stems from its ability to covalently modify and inactivate enzymes, particularly ribonucleases (RNases), which are pervasive and can compromise RNA-based experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Citations |
|---|---|---|
| IUPAC Name | Diethyl dicarbonate | [1] |
| Synonyms | DEPC, Diethyl oxydiformate, Ethoxyformic anhydride | [1][2][3] |
| CAS Number | 1609-47-8 | [1][4] |
| Molecular Formula | C₆H₁₀O₅ | [1][4] |
| Molecular Weight | 162.141 g·mol⁻¹ | [1][4] |
| Appearance | Clear, colorless liquid | [1][2] |
| Density | 1.101 g/mL at 25°C; 1.121 g/mL at 20°C | [1] |
| Boiling Point | 93-94°C at 18-24 hPa (mmHg) | [1][2] |
| Refractive Index | n20/D 1.398 | [2] |
| Molarity (Pure) | ~6.9 M | [2][3] |
| Solubility in Water | Limited, ~0.1% (v/v) | [2][4][5] |
| Solubility (Organic) | Soluble in alcohols, esters, ketones, and other hydrocarbons | [2][4][5] |
| Flash Point | 69°C (closed cup) |[1] |
Chemical Reactivity and Mechanism of Action
DEPC's primary function as a nuclease inhibitor is achieved through the covalent modification of specific amino acid residues within the enzyme's active site.[4][6] This modification, known as carbethoxylation, is an irreversible reaction that denatures the protein.
Reaction with Amino Acid Residues
DEPC is a potent, non-specific modifying agent that reacts with nucleophilic groups.[7] Its reactivity is strongest with the imidazole (B134444) ring of histidine residues.[1][6] However, it also readily modifies other residues, including:
The modification of histidine is particularly effective for inactivating RNases, as histidine is often a key catalytic residue in their active sites.[6][9] This reaction can be reversed by treatment with 0.5 M hydroxylamine (B1172632) at a neutral pH.[1]
Caption: Reaction pathway of DEPC with a histidine residue, leading to an inactivated enzyme.
Incompatibility with Buffers
DEPC is highly reactive towards nucleophiles such as amines, thiols, and alcohols.[1][6] Consequently, it cannot be used with common biological buffers containing these functional groups, such as Tris (Tris(hydroxymethyl)aminomethane) and HEPES , as the buffer components will quench the DEPC, rendering it ineffective for nuclease inactivation.[1][6] Buffers compatible with DEPC treatment include phosphate-buffered saline (PBS) and MOPS.[1]
Stability and Decomposition
DEPC is inherently unstable, particularly in aqueous solutions, which is a critical aspect of its functionality and subsequent removal from treated solutions.
Hydrolysis
In the presence of water, DEPC undergoes hydrolysis to produce ethanol and carbon dioxide.[1][10] This breakdown is essential for its removal from solutions after it has inactivated nucleases. The rate of hydrolysis is highly dependent on pH and the presence of nucleophiles.[2]
Decomposition by Heat
The decomposition of DEPC is significantly accelerated by heat. Autoclaving (typically at 121°C for 15-20 minutes) is the standard method to completely degrade any remaining DEPC in treated solutions, ensuring it does not interfere with subsequent enzymatic reactions like in vitro transcription or reverse transcription.[1][11] While autoclaving degrades DEPC, a faint, sweet, fruity odor may remain due to the formation of volatile esters from the ethanol byproduct reacting with trace carboxylic acids.[12][13]
Reaction with Ammonia (B1221849)
DEPC reacts with ammonia to form ethyl carbamate, a potential carcinogen.[2][3][5] Therefore, solutions containing ammonium (B1175870) ions (e.g., ammonium acetate) should never be treated with DEPC.
Caption: Primary decomposition pathways for this compound (DEPC).
Half-Life in Aqueous Buffers
The stability of DEPC is critically dependent on pH. Its hydrolysis is significantly faster in Tris buffer compared to phosphate (B84403) buffer due to the nucleophilic nature of the Tris amine group.
Table 2: Half-Life of DEPC in Aqueous Solutions at 25°C
| Buffer System | pH | Half-Life (minutes) | Citations |
|---|---|---|---|
| Phosphate Buffer | 6.0 | 4 | [2][7] |
| Phosphate Buffer | 7.0 | 9 | [2][7] |
| Tris Buffer | 7.5 | 1.25 | [2][7] |
| Tris Buffer | 8.2 | 0.37 |[2][7] |
Experimental Protocols
Standard Protocol for Preparing DEPC-Treated Water
This protocol is fundamental for creating RNase-free water for use in RNA-related experiments.
Methodology:
-
Addition of DEPC: Add 1 mL of high-purity DEPC to 1 liter of high-purity water (e.g., Milli-Q) in a certified nuclease-free glass bottle. This creates a 0.1% (v/v) solution.
-
Dissolution: Stir the solution vigorously for at least 30 minutes or until the DEPC globules are no longer visible. DEPC has limited solubility and will initially appear as small droplets.[4][5]
-
Incubation: Incubate the solution for a minimum of 2 hours at 37°C or overnight at room temperature.[1][14] This allows sufficient time for the DEPC to react with and inactivate any contaminating RNases.
-
Inactivation of DEPC: Autoclave the treated water at 121°C (15 psi) for at least 15-20 minutes per liter to hydrolyze any remaining DEPC.[1][4] This step is critical, as residual DEPC can modify purine (B94841) residues in RNA and inhibit downstream enzymatic reactions.[1][15]
-
Verification: After autoclaving, the water is considered RNase-free and can be used for preparing solutions and reagents for RNA work.
Caption: Standard experimental workflow for the preparation of RNase-free water using DEPC.
Protocol for Probing Protein Surface Structure
DEPC can be used as a covalent labeling reagent to map the solvent-accessible surfaces of proteins.
Methodology:
-
Reaction Setup: Prepare the protein of interest in a DEPC-compatible buffer (e.g., MOPS or phosphate buffer) at a near-physiological pH (~7.0-7.4).[8]
-
DEPC Addition: Initiate the reaction by adding a molar excess of DEPC (often dissolved in a minimal amount of acetonitrile (B52724) to aid solubility). The reaction is typically performed for a short duration (e.g., 1 minute) at a controlled temperature (e.g., 37°C) to minimize DEPC hydrolysis and limit modifications to the most accessible sites.[8]
-
Quenching: Stop the reaction by adding a quenching agent with a primary amine, such as imidazole or Tris, which will rapidly consume any remaining DEPC.
-
Analysis: Digest the modified protein (e.g., with trypsin) and analyze the resulting peptides using liquid chromatography-mass spectrometry (LC-MS/MS) to identify which residues (His, Lys, Ser, etc.) were carbethoxylated.[8][9] The sites of modification correspond to residues exposed on the protein's surface.
Storage, Handling, and Safety
Proper storage and handling are crucial due to DEPC's reactivity and potential hazards.
-
Storage: DEPC is highly sensitive to moisture.[2][7] It should be stored at 2-8°C under an inert gas atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.[2][3] Upon exposure to moisture, DEPC hydrolyzes to CO₂, which can cause pressure to build up inside the bottle.[2][3] Bottles should be warmed to room temperature before opening carefully in a fume hood.
-
Handling: Always handle DEPC in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16][17][18] DEPC is a suspected carcinogen and an irritant to the skin, eyes, and respiratory system.[19][20]
-
Disposal: Dispose of DEPC and any contaminated materials as hazardous chemical waste according to local, regional, and national regulations.[16]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. usbio.net [usbio.net]
- 3. biobasic.com [biobasic.com]
- 4. cephamls.com [cephamls.com]
- 5. This compound DEPC [sigmaaldrich.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Improved Protein Surface Mapping Using Diethylpyrocarbonate with Mass Spectrometric Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. goldbio.com [goldbio.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. DEPC-Treated Water – Cellseco [cellseco.com]
- 13. RNase and DEPC Treatment: Fact or Laboratory Myth | Thermo Fisher Scientific - KR [thermofisher.com]
- 14. Star Republic: Guide for Biologists [sciencegateway.org]
- 15. Nuclease-Free Water at Your Fingertips [sigmaaldrich.com]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. americanbio.com [americanbio.com]
- 18. zellx.de [zellx.de]
- 19. itwreagents.com [itwreagents.com]
- 20. cellseco.com [cellseco.com]
Understanding the role of DEPC in ensuring RNA integrity.
An In-depth Technical Guide to the Role of DEPC in Ensuring RNA Integrity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of RNA Integrity
Ribonucleic acid (RNA) is a labile molecule, highly susceptible to degradation by ribonucleases (RNases), which are ubiquitous and remarkably stable enzymes.[1][2] RNases are present on skin, in dust, and in most biological materials, posing a significant challenge to any research involving RNA.[1][3] Maintaining the integrity of RNA is paramount for accurate and reliable results in a multitude of molecular biology applications, including gene expression analysis (e.g., RT-qPCR, RNA sequencing), in vitro transcription, and the development of RNA-based therapeutics.[4][5] Unlike many enzymes, RNases can withstand autoclaving to some extent and do not require cofactors for their activity, making their elimination from laboratory reagents and equipment a critical, non-trivial step.[1][2][6]
DEPC: A Potent Weapon Against RNase Contamination
Diethyl pyrocarbonate (DEPC) is a chemical agent widely used to inactivate RNase enzymes in aqueous solutions and on laboratory surfaces.[7][8] Its efficacy lies in its ability to chemically modify and irreversibly inactivate these enzymes, thereby protecting RNA from degradation.[2][9]
Mechanism of Action
DEPC acts as a strong, non-specific inhibitor of RNases.[1] The primary mechanism involves the covalent modification of specific amino acid residues within the enzyme's active site. DEPC reacts most strongly with the imidazole (B134444) ring of histidine residues but also modifies lysine, cysteine, and tyrosine residues.[7][9][10] This modification, known as carbethoxylation, alters the protein's conformation and chemically blocks the catalytic residues, rendering the RNase inactive.[7][11][12] Because DEPC's action is an irreversible chemical modification, the RNase cannot refold into an active conformation, which is a risk with heat-based inactivation methods like autoclaving alone.[6][11]
Quantitative Data on DEPC Efficacy and Effects
The effectiveness of DEPC is dependent on its concentration relative to the amount of RNase contamination. While the standard 0.1% concentration is sufficient for most applications, higher levels of contamination may require a more concentrated DEPC solution. However, increasing DEPC concentration can have inhibitory effects on downstream enzymatic reactions.
Table 1: DEPC Concentration vs. RNase A Inactivation
| DEPC Concentration | Maximum RNase A Concentration Inactivated | Reference |
|---|---|---|
| 0.01% | 100 ng/ml | [13] |
| 0.1% | 500 ng/ml | [13] |
| 1.0% | 1000 ng/ml | [13] |
Data derived from experiments assessing the integrity of an RNA probe after incubation in solutions containing RNase A and treated with DEPC.[13]
Table 2: Effect of Residual DEPC By-products on In Vitro Transcription
| DEPC Concentration Used for Water Treatment | Effect on Transcription Reaction | Reference |
|---|---|---|
| 0.01% | Minimal inhibition | [13] |
| 0.1% | Slight inhibition | [6][13] |
| 1.0% | Significant inhibition | [6][13] |
Increasing concentrations of DEPC used to treat water can lead to by-products that inhibit downstream applications, even after autoclaving.[6][13]
Experimental Protocols
Protocol 1: Preparation of DEPC-Treated RNase-Free Water
This protocol describes the standard procedure for preparing RNase-free water for use in solutions and buffers.
Materials:
-
High-quality purified water (e.g., Milli-Q™ or distilled, deionized water)
-
This compound (DEPC), handle with care in a fume hood
-
Autoclavable glass bottle
-
Stir bar and magnetic stir plate
Procedure:
-
In a chemical fume hood, add 1 ml of DEPC to 1 liter of purified water to achieve a final concentration of 0.1% (v/v).[1]
-
Stir the solution vigorously for 30 minutes to ensure the DEPC is fully dissolved.[10]
-
Incubate the solution for a minimum of 2 hours at 37°C or overnight at room temperature.[1][7][9] This allows the DEPC to react with and inactivate any contaminating RNases.
-
Crucially, autoclave the DEPC-treated water at 121°C for at least 15-20 minutes to inactivate the DEPC itself.[6][7] Incomplete DEPC removal can lead to the chemical modification (carboxymethylation) of purine (B94841) residues in RNA and inhibit subsequent enzymatic reactions.[1][7][11]
-
The autoclaving process hydrolyzes DEPC into ethanol (B145695) and carbon dioxide.[6][7] A faint, sweet smell of ethanol may be present after autoclaving, which is normal.[5][6]
-
Allow the water to cool completely and store it in a sterile, dedicated RNase-free container.
Protocol 2: Decontamination of Glassware and Plasticware
This protocol is for treating non-disposable labware to render it RNase-free.
Materials:
-
Glassware or chloroform-resistant plasticware
-
0.1% DEPC solution (prepared as in Protocol 1, Step 1)
-
Autoclave or oven (for glassware)
Procedure:
-
Clean the labware thoroughly with a suitable detergent and rinse extensively with purified water.
-
For Glassware:
-
Option A (Baking): Bake at 240°C for at least 4 hours (overnight is common).[1] This is often sufficient without DEPC treatment.
-
Option B (DEPC Treatment): Completely fill or submerge the glassware in a 0.1% DEPC solution. Incubate overnight at 37°C.[1] Afterwards, decant the DEPC solution and autoclave the glassware to eliminate residual DEPC.
-
-
For Non-disposable Plasticware (e.g., electrophoresis tanks):
-
Rinse the plasticware thoroughly with a 0.1% DEPC solution. Ensure all surfaces are coated.
-
Let it sit for at least 1 hour.
-
Rinse extensively with DEPC-treated, autoclaved water to remove all traces of the DEPC solution.[1] Alternatively, some chloroform-resistant plastics can be rinsed with chloroform.[1]
-
Limitations and Critical Considerations
While highly effective, DEPC has important limitations that researchers must understand to avoid experimental artifacts.
-
Incompatibility with Amine-Containing Buffers: DEPC reacts strongly with primary amines. Therefore, it cannot be used to directly treat solutions containing buffers like Tris or HEPES, as the buffer will consume the DEPC, preventing it from inactivating RNases.[7][9][13][14] To prepare RNase-free Tris buffer, one must use powdered, molecular-grade Tris dissolved in previously prepared DEPC-treated, autoclaved water.[1][14]
-
Inhibition of Downstream Reactions: Residual DEPC or its by-products can inhibit enzymes used in molecular biology, such as RNA polymerase for in vitro transcription.[5][6][7] Thorough autoclaving is essential to degrade DEPC.
-
Modification of RNA: If not completely removed, DEPC can carboxymethylate purine residues (A and G) in RNA molecules.[1][11] This modification can impair the template activity of RNA in processes like in vitro translation.[1]
-
Toxicity: DEPC is a suspected carcinogen and should always be handled with appropriate personal protective equipment (gloves, lab coat, eye protection) inside a chemical fume hood.[1]
Alternatives to DEPC Treatment
Given the limitations and handling requirements of DEPC, several alternative strategies are available to maintain an RNase-free environment. The choice of method depends on the specific application and resources.
-
Baking: For glassware and metalware, baking at high temperatures (e.g., 180-240°C) for several hours is a very effective way to destroy RNases.[1][15]
-
Commercial RNase Decontamination Solutions: Products like RNaseZap™ are available to spray on surfaces and equipment, offering rapid and complete inactivation of RNases upon contact.[8]
-
Hydrogen Peroxide: Soaking equipment in a 3% hydrogen peroxide solution for 10 minutes can decontaminate polycarbonate and polystyrene materials.[15][16]
-
RNase Inhibitors: For enzymatic reactions involving RNA, protein-based inhibitors (e.g., RNase Inhibitor from human placenta or murine sources) can be added directly to the reaction mix.[16] These inhibitors form a non-covalent complex with RNases, blocking their activity without chemically modifying other components.
-
Ultra-Purified Water: High-quality water purification systems (e.g., Milli-Q™) can often produce water that is sufficiently free of RNases for most applications without requiring DEPC treatment.[15][16][17]
-
Certified RNase-Free Products: Using sterile, disposable plasticware certified as RNase-free is a simple and effective way to prevent contamination.[1]
Conclusion
DEPC remains a cornerstone chemical for establishing an RNase-free environment, which is essential for the integrity of RNA-based research and development. Its power lies in the irreversible inactivation of resilient RNase enzymes through covalent modification. However, its effective use demands a thorough understanding of its chemical reactivity, particularly its incompatibility with amine-based buffers and its potential to inhibit downstream applications if not properly removed via autoclaving. By following detailed protocols and being aware of the alternatives, researchers can confidently protect their valuable RNA samples, ensuring the accuracy and reproducibility of their experimental outcomes.
References
- 1. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 2. nbinno.com [nbinno.com]
- 3. Living with RNase: Sources & Contamination Control | Thermo Fisher Scientific - US [thermofisher.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. bitesizebio.com [bitesizebio.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. geneticeducation.co.in [geneticeducation.co.in]
- 11. How does DEPC work to inactivate RNases - General Lab Techniques [protocol-online.org]
- 12. youtube.com [youtube.com]
- 13. RNase and DEPC Treatment: Fact or Laboratory Myth | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. wordpress.clarku.edu [wordpress.clarku.edu]
- 15. neb.com [neb.com]
- 16. neb.com [neb.com]
- 17. researchgate.net [researchgate.net]
Basic principles of treating water with DEPC for molecular biology.
An In-depth Technical Guide to DEPC Treatment of Water for Molecular Biology
For researchers, scientists, and drug development professionals engaged in molecular biology, the integrity of RNA is paramount. Ribonucleases (RNases), ubiquitous and resilient enzymes that degrade RNA, pose a significant threat to experimental success. Diethylpyrocarbonate (DEPC) is a chemical agent widely used to inactivate RNases in water and aqueous solutions, thereby safeguarding RNA samples. This guide provides a comprehensive overview of the core principles and practices for treating water with DEPC.
The Core Principle: How DEPC Inactivates RNases
DEPC is a potent, non-specific inhibitor of RNases. Its mechanism of action involves the covalent modification of amino acid residues within the active site of these enzymes, primarily histidine, but also lysine, cysteine, and tyrosine.[1][2] This modification, a process known as carbethoxylation, irreversibly inactivates the RNase, preventing it from degrading RNA molecules.[1][2] The efficacy of DEPC treatment is dependent on the concentration of both DEPC and the contaminating RNases.[3]
Critical Considerations and Limitations
While effective, the use of DEPC is not without its limitations. DEPC is unstable in aqueous solutions and hydrolyzes to ethanol (B145695) and carbon dioxide.[2] This hydrolysis is accelerated by the presence of nucleophiles, such as those found in Tris and HEPES buffers, rendering DEPC ineffective in these solutions.[1][2][4] Therefore, DEPC treatment should only be performed on purified water or non-nucleophilic buffers like phosphate-buffered saline (PBS) or MOPS.[2]
Furthermore, residual DEPC or its byproducts can interfere with downstream enzymatic reactions and chemically modify RNA, primarily through the carboxymethylation of purine (B94841) residues.[2][5] To mitigate this, excess DEPC must be removed by autoclaving after the treatment process is complete.[2][3]
Data Presentation: Quantitative Parameters for DEPC Treatment
For consistent and effective RNase inactivation, it is crucial to adhere to optimized quantitative parameters. The following tables summarize the key data points for the preparation of DEPC-treated water.
Table 1: DEPC Treatment Parameters
| Parameter | Recommended Value | Notes |
| DEPC Concentration | 0.1% (v/v) | Sufficient for most applications.[2][3][6] May be increased to 1% for highly contaminated solutions.[3][6] |
| Incubation Time | At least 1-2 hours at room temperature, or at least 12 hours at 37°C.[2][6][7] | Longer incubation times ensure complete reaction with RNases. |
| Mixing | Thorough mixing is required to disperse DEPC, which is poorly soluble in water.[6] | Stirring or shaking until DEPC globules are no longer visible is recommended. |
Table 2: DEPC Inactivation (Autoclaving)
| Parameter | Recommended Value | Notes |
| Autoclave Time | At least 15-20 minutes per liter.[2][3][7] | Ensures complete hydrolysis of residual DEPC. |
| Autoclave Temperature | 121°C | Standard liquid cycle. |
| Autoclave Pressure | 15 psi | Standard liquid cycle.[7] |
Experimental Protocols
The following section details the standard protocol for preparing DEPC-treated water.
Preparation of 0.1% DEPC-Treated Water
Materials:
-
High-purity water (e.g., distilled, deionized, or reverse osmosis)
-
Diethylpyrocarbonate (DEPC)
-
Autoclave-safe glass bottle
-
Stir bar and magnetic stir plate (optional)
Procedure:
-
In a fume hood, add 1 ml of DEPC to 1 liter of high-purity water in an autoclave-safe glass bottle. This creates a 0.1% (v/v) solution.
-
Immediately cap the bottle and mix vigorously to disperse the DEPC. The solution may appear cloudy with small globules of DEPC.
-
If using a stir bar, place the bottle on a magnetic stir plate and stir until the DEPC is fully dissolved and the solution is clear.
-
Incubate the solution for at least 2 hours at room temperature or overnight at 37°C.[2][6][8]
-
Loosen the cap of the bottle to allow for vapor exchange and autoclave at 121°C for 15-20 minutes to inactivate any remaining DEPC.[2][3]
-
Allow the water to cool completely to room temperature before use. A faint, sweet, fruity odor may be present due to the formation of esters from the ethanol byproduct, which is normal.[3][4]
-
Store the DEPC-treated water in a sterile, RNase-free container at room temperature.[9]
Mandatory Visualizations
The following diagrams illustrate the key processes involved in DEPC treatment.
Caption: Mechanism of RNase inactivation by DEPC.
Caption: Experimental workflow for preparing DEPC-treated water.
Caption: Hydrolysis of DEPC during autoclaving.
Safety Precautions
DEPC is a suspected carcinogen and a lachrymator.[10] It is crucial to handle DEPC with appropriate safety measures in a chemical fume hood.[4] Always wear personal protective equipment, including gloves, safety glasses, and a lab coat.[11][12] Avoid inhaling fumes and prevent contact with skin and eyes.[10] DEPC reacts with ammonia (B1221849) to form ethyl carbamate, a potent carcinogen; therefore, these two chemicals should never be mixed.[4] Due to the production of CO2 upon hydrolysis, there is a risk of pressure buildup in sealed containers of DEPC, which can lead to explosions.[13] Store DEPC at 2-8°C and handle it with care, allowing the container to reach room temperature before opening to prevent condensation.[13][14]
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Diethyl pyrocarbonate - Wikipedia [en.wikipedia.org]
- 3. RNase and DEPC Treatment: Fact or Laboratory Myth | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. DEPC-Treated Water – Cellseco [cellseco.com]
- 5. How does DEPC work to inactivate RNases - General Lab Techniques [protocol-online.org]
- 6. geneticeducation.co.in [geneticeducation.co.in]
- 7. Preparation of DEPC-treated water [protocols.io]
- 8. thomassci.com [thomassci.com]
- 9. magen-tec.com [magen-tec.com]
- 10. americanbio.com [americanbio.com]
- 11. zellx.de [zellx.de]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. reddit.com [reddit.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to Diethyl Pyrocarbonate (DEPC): Safety, Handling, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl Pyrocarbonate (DEPC) is a potent inhibitor of ribonuclease (RNase) enzymes, making it an indispensable tool in molecular biology for protecting RNA integrity during experimental procedures.[1][2] It functions by covalently modifying histidine, lysine, cysteine, and tyrosine residues within the active sites of RNases, thereby irreversibly inactivating them.[3][4] This guide provides a comprehensive overview of the safety precautions, handling guidelines, and key experimental protocols for the effective and safe use of DEPC in a laboratory setting.
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of DEPC is fundamental to its safe handling and storage.
| Property | Value |
| Molecular Formula | C6H10O5[3] |
| Molecular Weight | 162.14 g/mol [3] |
| Appearance | Clear, colorless liquid[3] |
| Odor | Fruity[5] |
| Density | 1.101 g/mL at 25 °C[6] |
| Boiling Point | 93-94 °C at 18-24 mmHg[3][6] |
| Flash Point | 69 °C (156.2 °F) - closed cup[6] |
| Solubility | Soluble in ethanol (B145695), esters, ketones, and other hydrocarbons. Limited solubility in water (~0.1%).[7][8] |
| Stability | Unstable in water; hydrolyzes to ethanol and carbon dioxide.[3] Moisture-sensitive.[9] |
Safety Precautions and Hazard Identification
DEPC is a hazardous chemical that requires careful handling to minimize risks.
Hazard Classification
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Safety glasses with side-shields or goggles are mandatory. A face shield should be worn when handling larger quantities.[13][14]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.[13] A lab coat or protective clothing is also required to prevent skin contact.[12]
-
Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[5] If a fume hood is not available, a NIOSH-approved respirator with an appropriate vapor cartridge should be used.[15]
Handling and Storage Guidelines
Proper handling and storage procedures are critical to maintaining the stability of DEPC and ensuring a safe laboratory environment.
Handling
-
Avoid all personal contact, including inhalation.[5]
-
Do not eat, drink, or smoke in areas where DEPC is handled or stored.[5]
-
Keep containers tightly sealed when not in use.[5]
-
Avoid contact with incompatible materials such as strong acids, strong bases, oxidizing agents, and reducing agents.[12]
-
DEPC is incompatible with Tris and HEPES buffers as it reacts with the amine groups.[3]
Storage
-
Store in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[12][13]
-
The recommended storage temperature is 2-8 °C.[13]
-
DEPC is sensitive to moisture and should be stored under an inert gas like argon or nitrogen to prevent degradation.[7]
-
May develop pressure in containers; open with care and vent periodically.[5]
Emergency Procedures
In the event of an emergency, follow these procedures and seek medical attention immediately.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[16] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[16] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[16] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give them 2-4 cupfuls of milk or water.[16] |
Spills and Leaks
-
Evacuate the area and ensure adequate ventilation.[5]
-
Remove all sources of ignition.[5]
-
Absorb the spill with an inert material such as vermiculite, sand, or earth.[16]
-
Collect the absorbed material into a labeled container for proper disposal.[5]
Toxicity Data
| Test | Species | Route | LD50 |
| LD50 | Rat | Oral | 850 mg/kg[3] |
| LD50 | Mouse | Oral | 1558 mg/kg[5] |
| LD50 | Dog | Oral | 500 mg/kg[5] |
| LD50 | Cat | Oral | 100 mg/kg[5] |
| LD50 | Rabbit | Oral | 500 mg/kg[5] |
| LD50 | Rat | Intraperitoneal | 47 mg/kg[5] |
Experimental Protocols
Preparation of DEPC-Treated Water for RNase Inactivation
This protocol describes the standard procedure for preparing RNase-free water using DEPC.
Methodology:
-
Add 1 mL of DEPC to 1 liter of distilled or deionized water (to a final concentration of 0.1% v/v).[17]
-
Stir or shake the solution vigorously to disperse the DEPC, which will initially appear as small globules.[7]
-
Incubate the solution for at least 2 hours at 37 °C or overnight at room temperature.[4][17]
-
Autoclave the DEPC-treated water for at least 15 minutes to inactivate any remaining DEPC.[3] The autoclaving process breaks down DEPC into ethanol and carbon dioxide.[3]
-
Allow the water to cool completely before use. Store in a sterile, RNase-free container.
Treatment of Laboratory Utensils
To render laboratory equipment RNase-free, they can be submerged in 0.1% DEPC-treated water for at least one hour and then autoclaved.[18]
Visualizations
Logical Workflow for DEPC Handling and Use
Caption: Workflow for the safe handling and use of DEPC.
DEPC Mechanism of RNase Inactivation
Caption: Mechanism of RNase inactivation by DEPC.
DEPC Decomposition Pathway
References
- 1. nbinno.com [nbinno.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. bitesizebio.com [bitesizebio.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. 焦碳酸二乙酯 96% (NT) | Sigma-Aldrich [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cephamls.com [cephamls.com]
- 9. carlroth.com [carlroth.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. carlroth.com [carlroth.com]
- 12. americanbio.com [americanbio.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. zellx.de [zellx.de]
- 15. fishersci.com [fishersci.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. geneticeducation.co.in [geneticeducation.co.in]
- 18. researchgate.net [researchgate.net]
The Reactivity of Diethylpyrocarbonate (DEPC) with Histidine, Lysine, and Cysteine Residues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylpyrocarbonate (DEPC) is a highly electrophilic reagent widely utilized in biochemical and molecular biology research. While it is famously known for its application in inactivating RNase enzymes, its utility extends to the structural and functional characterization of proteins. DEPC covalently modifies several nucleophilic amino acid residues, providing a powerful tool for probing protein conformation, solvent accessibility, and active site mapping. This technical guide offers an in-depth exploration of the reactivity of DEPC with three key amino acid residues: histidine, lysine (B10760008), and cysteine. Understanding the nuances of these reactions is critical for the effective design and interpretation of experiments in protein science and drug development.
DEPC's primary mode of action is the carbethoxylation of nucleophilic side chains, resulting in a mass increase of 72.02 Da per modification.[1] This modification can be readily detected and localized using mass spectrometry-based proteomic approaches. The extent of labeling is predominantly influenced by the solvent accessibility of the amino acid residue within the protein's three-dimensional structure.[2] Consequently, DEPC-based covalent labeling has emerged as a valuable technique for epitope mapping and identifying changes in a protein's higher-order structure.[2]
Reactivity with Key Amino Acid Residues
DEPC exhibits differential reactivity towards various amino acid residues, with the reaction rate being dependent on the nucleophilicity of the side chain and the local microenvironment. While it can react with several amino acids, including tyrosine, serine, and threonine, its reactivity is most pronounced with histidine, lysine, and cysteine.[1][3][4]
Histidine
Histidine is generally considered the most reactive amino acid with DEPC at near-physiological pH.[4][5] The reaction involves the carbethoxylation of the imidazole (B134444) ring nitrogens.[6] DEPC can react with both the Nδ1 (d-N) and Nε2 (e-N) atoms of the histidine imidazole ring.[6][7] This modification is often used to probe the presence of essential histidine residues in enzyme active sites.[8] The reaction is reversible upon treatment with hydroxylamine.[5]
Lysine
The primary amine of the lysine side chain is also a target for DEPC. However, at neutral pH, the ε-amino group of lysine is predominantly protonated (-NH3+), which significantly reduces its nucleophilicity, making it less reactive than histidine.[9] The reactivity of lysine with DEPC increases with pH as the amino group becomes deprotonated.
Cysteine
The thiol group of cysteine is a potent nucleophile and readily reacts with DEPC. However, the reactivity is highly dependent on the state of the cysteine residue. Free, solvent-exposed cysteine residues are susceptible to carbethoxylation. In contrast, cysteine residues involved in disulfide bonds are not directly reactive with DEPC.[10] An important phenomenon to consider is "label scrambling," where a free cysteine, often exposed after reduction of a disulfide bond during sample preparation, can "capture" a carbethoxy group from other DEPC-modified amino acids.[10]
Quantitative Data Summary
The following tables summarize the key characteristics of DEPC's reactivity with histidine, lysine, and cysteine residues. Direct comparative reaction rate constants under identical conditions are not extensively documented in the literature; therefore, reactivity is presented in relative terms.
| Amino Acid | Reactive Group | Primary Product | Relative Reactivity (at neutral pH) | Key Considerations |
| Histidine | Imidazole Ring | Carbethoxylated Histidine | High | Most reactive residue at near-physiological pH.[4][5] Both ring nitrogens can be modified.[6][7] |
| Lysine | ε-Amino Group | Carbethoxylated Lysine | Moderate to Low | Reactivity is pH-dependent due to the protonation state of the amino group.[9] |
| Cysteine | Thiol Group | Carbethoxylated Cysteine | High (for free thiols) | Only free, reduced cysteines are reactive.[10] Susceptible to "label scrambling."[10] |
Experimental Protocols
A typical experimental workflow for studying protein modification by DEPC involves covalent labeling followed by mass spectrometric analysis.
Materials and Reagents
-
Protein of interest
-
DEPC solution (freshly prepared in a dry organic solvent like acetonitrile)
-
Reaction buffer (e.g., MOPS or phosphate (B84403) buffer, pH ~7.4; avoid nucleophilic buffers like Tris or HEPES)[1][5]
-
Quenching solution (e.g., 1 M imidazole)[11]
-
Denaturant (e.g., urea)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Protease (e.g., trypsin)
-
Mass spectrometer
Experimental Workflow
-
Protein Preparation: Dissolve the protein of interest in a suitable non-nucleophilic buffer to the desired concentration (typically in the µM range).[12]
-
DEPC Labeling: Add a molar excess of freshly prepared DEPC solution to the protein solution. The reaction is typically carried out for a short duration (e.g., 1-5 minutes) at a controlled temperature (e.g., 37°C) to minimize DEPC hydrolysis.[3][11]
-
Quenching: Stop the reaction by adding a quenching agent, such as imidazole, which reacts with and consumes the excess DEPC.[11]
-
Denaturation, Reduction, and Alkylation: Denature the protein using urea. Reduce disulfide bonds with a reducing agent like DTT, and then alkylate the free cysteines with an alkylating agent like iodoacetamide (B48618) to prevent disulfide bond reformation and label scrambling.[11]
-
Proteolytic Digestion: Digest the modified protein into smaller peptides using a protease such as trypsin.
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the modified residues and quantify the extent of labeling.[2][13]
Visualizations
Reaction Mechanisms
Caption: Reaction of DEPC with Histidine, Lysine, and Cysteine.
Experimental Workflow
References
- 1. Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DEPC Covalent Labeling - QuarryBio [quarrybio.com]
- 3. Improved Protein Surface Mapping Using Diethylpyrocarbonate with Mass Spectrometric Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Diethyl pyrocarbonate - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. DEPC modification of the CuA protein from Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Diethylpyrocarbonate Labeling for the Structural Analysis of Proteins: Label Scrambling in Solution and How to Avoid it - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diethylpyrocarbonate-based Covalent Labeling Mass Spectrometry of Protein Interactions in a Membrane Complex System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry [jove.com]
- 13. researchgate.net [researchgate.net]
The Ubiquitous Threat: A Technical Guide to Understanding and Mitigating RNase Contamination in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
The integrity of RNA is paramount for a multitude of critical applications in modern biological research and drug development, from gene expression analysis to the manufacturing of mRNA-based therapeutics. However, the omnipresence of ribonucleases (RNases), highly stable enzymes that degrade RNA, poses a significant and persistent challenge in the laboratory. Even minuscule amounts of RNase contamination can lead to the complete degradation of RNA samples, resulting in compromised experiments, inaccurate data, and significant loss of time and resources. This in-depth technical guide provides foundational knowledge on why RNase contamination is a critical problem and offers comprehensive strategies for its control.
The Enemy Within and Without: Understanding Ribonucleases
Ribonucleases are a class of enzymes responsible for the catalysis of RNA degradation. Their primary biological roles include the maturation of RNA molecules and serving as a defense mechanism against RNA viruses.[1] However, these same properties make them a formidable foe in the laboratory setting.
The Remarkable Stability of RNases
A key challenge in combating RNase contamination is the extraordinary stability of these enzymes. Many RNases, particularly RNase A, are robust proteins that can withstand harsh conditions that would typically denature other enzymes. This resilience is largely attributed to their compact structure, stabilized by multiple disulfide bonds.[1][2] As a result, standard laboratory procedures such as autoclaving are often insufficient to completely inactivate all RNase activity. While autoclaving can denature RNases, they can readily refold and regain activity upon cooling.[3]
A Pervasive Presence: Sources of RNase Contamination
RNases are ubiquitous, making their exclusion from the laboratory environment a constant battle. Understanding the primary sources of contamination is the first step toward effective control.
-
Human Sources: The most significant source of RNase contamination in a laboratory is often the researchers themselves. RNases are present in high concentrations on human skin, in hair, and in bodily fluids like saliva and perspiration.[1][2] The simple act of touching a tube, pipette, or reagent with an ungloved hand can introduce enough RNase to destroy an RNA sample.
-
Environmental Sources: RNases are also found in the environment, originating from microorganisms such as bacteria and fungi present in the air and dust.[1] Laboratory surfaces, including benchtops, equipment, and glassware, can easily become contaminated through exposure to the environment.[1]
-
Reagents and Solutions: Aqueous solutions, buffers, and even commercially prepared enzymes can be sources of RNase contamination if not certified as RNase-free.[1]
-
Laboratory Plasticware and Glassware: Non-certified pipette tips, microcentrifuge tubes, and glassware can harbor RNases.
The Consequences of Contamination: Compromised Data and Failed Experiments
The impact of RNase contamination on experimental outcomes is profound and can manifest in various ways, leading to unreliable and irreproducible results.
-
RNA Degradation: The most direct consequence is the degradation of RNA molecules. This can range from partial nicking to complete hydrolysis of the phosphodiester backbone.
-
Inaccurate Quantification: Degraded RNA can lead to inaccurate quantification of RNA concentration, as spectrophotometric methods cannot distinguish between intact and degraded molecules.
-
Failed Downstream Applications: Many molecular biology techniques are highly sensitive to the quality of the input RNA. RNase contamination can lead to:
-
Quantitative Real-Time PCR (qRT-PCR): Degraded RNA templates can result in reduced amplification efficiency, leading to inaccurate gene expression quantification and potentially false-negative results.[4][5]
-
RNA Sequencing (RNA-Seq): The quality of RNA, often measured by the RNA Integrity Number (RIN), is critical for reliable RNA-Seq data. Degraded RNA can lead to a loss of library complexity and biased gene expression profiles.
-
Microarray Analysis: Similar to RNA-Seq, the integrity of the RNA sample is crucial for accurate hybridization and data interpretation.
-
In Vitro Transcription and Translation: The synthesis of proteins from an RNA template can be severely inhibited by the presence of RNases.
-
The following table summarizes the impact of RNA degradation on the RNA Integrity Number (RIN), a common metric for assessing RNA quality.
| RNA Quality | RNA Integrity Number (RIN) | Suitability for Downstream Applications |
| High Quality | 8 - 10 | Ideal for sensitive applications like RNA-Seq and microarrays. |
| Good Quality | 6 - 8 | Generally acceptable for qRT-PCR and some microarray studies. |
| Degraded | 1 - 5 | Unsuitable for most downstream applications. |
A Multi-pronged Defense: Strategies for RNase Control
Given the pervasive nature of RNases, a multi-faceted approach is necessary to maintain an RNase-free environment. This involves a combination of good laboratory practices, dedicated reagents and equipment, and effective decontamination procedures.
Establishing an RNase-Free Workflow
A dedicated workspace and a stringent set of standard operating procedures are fundamental to preventing RNase contamination.
dot
Caption: Workflow for a typical RNA extraction experiment highlighting critical points of potential RNase contamination.
Decontamination Protocols
Effective decontamination of laboratory surfaces, equipment, and solutions is crucial for maintaining an RNase-free environment.
Commercially available RNase decontamination solutions are highly effective for cleaning benchtops, pipettors, and other equipment. Alternatively, a solution of 3% hydrogen peroxide can be used for some materials.[1]
Protocol for Surface Decontamination with a Commercial Reagent (e.g., RNaseZap™):
-
Apply the decontamination solution directly to the surface to be cleaned.
-
Wipe the surface thoroughly with a clean, RNase-free paper towel.
-
Rinse the surface with RNase-free water.
-
Dry the surface with a fresh, RNase-free paper towel.
DEPC is a chemical that irreversibly inactivates RNases by modifying histidine residues. It is commonly used to treat water and other aqueous solutions. Caution: DEPC is a suspected carcinogen and should be handled with appropriate safety precautions in a fume hood.
Protocol for DEPC Treatment of Water:
-
Add DEPC to the water to a final concentration of 0.1% (v/v) (e.g., 1 ml of DEPC to 1 L of water).
-
Stir or shake the solution vigorously to ensure the DEPC is well-dispersed.
-
Incubate the solution at 37°C for at least 1 hour, or at room temperature overnight.
-
Autoclave the treated water for at least 15 minutes to inactivate any remaining DEPC. DEPC can modify RNA, so its complete removal is essential.
Note: DEPC reacts with primary amines and therefore cannot be used to treat solutions containing Tris or HEPES buffers.
RNase Inhibitors
In situations where complete removal of RNases is not feasible, RNase inhibitors can be added to reactions to protect RNA from degradation. These are typically proteins that bind to and inactivate a broad spectrum of RNases.
The Mechanism of Destruction: How RNases Degrade RNA
Understanding the mechanism of RNA degradation by RNases provides insight into their efficiency and the challenges in preventing their activity. RNase A, a well-characterized ribonuclease, employs a two-step acid-base catalysis mechanism.
dot
Caption: The two-step catalytic mechanism of RNA degradation by RNase A.
Quantifying the Threat: RNase Stability and Activity
The following tables provide quantitative data on the stability of common RNases and a comparison of various inactivation methods.
Table 1: Thermal Stability of Common Ribonucleases
| Ribonuclease | Optimal Temperature (°C) | Melting Temperature (Tm) (°C) | pH for Maximum Stability |
| RNase A | 60 | ~60-70 (pH dependent)[6][7] | 2.0 - 4.5 |
| RNase T1 | ~55 | 56 (at pH 5)[8] | 5.0[9] |
| RNase H | >65 (Thermostable) | - | 7.5 - 8.3[10] |
Table 2: Comparison of RNase Inactivation Methods
| Method | Mechanism of Action | Effectiveness | Advantages | Disadvantages |
| Autoclaving | Heat denaturation | Partially effective; RNases can refold.[3] | Simple and widely available. | Not completely effective for all RNases. |
| Baking (Dry Heat) | Irreversible denaturation | Highly effective for glassware and metalware. | Complete inactivation of RNases. | Not suitable for plastics or solutions. |
| DEPC Treatment | Covalent modification of histidine residues | Highly effective for aqueous solutions. | Thorough inactivation of RNases. | Toxic; cannot be used with certain buffers. |
| Hydrogen Peroxide (3%) | Oxidation | Effective for surfaces and some plastics. | Readily available and less hazardous than DEPC. | Can be corrosive to some metals. |
| Commercial RNase Decontamination Solutions | Proprietary chemical formulations | Highly effective for surfaces and equipment. | Convenient and fast-acting. | Can be more expensive than other methods. |
| UV Irradiation | Induces cross-linking and damage to the protein structure | Effective for surfaces and air. | Chemical-free. | Effectiveness can be limited by shadowing and distance from the source. |
Experimental Protocols
Detailed Protocol for Total RNA Extraction with RNase Contamination Control
This protocol outlines the steps for total RNA extraction from cultured cells using a common guanidinium (B1211019) thiocyanate-phenol-chloroform method, with an emphasis on preventing RNase contamination at each stage.
Materials:
-
Cell culture plate
-
Phosphate-buffered saline (PBS), RNase-free
-
TRIzol® reagent or similar
-
Chloroform (B151607), RNase-free
-
Isopropanol (B130326), RNase-free
-
75% Ethanol (B145695) in RNase-free water
-
RNase-free water
-
RNase-free pipette tips, microcentrifuge tubes, and serological pipettes
-
RNase decontamination solution
-
Gloves
Procedure:
-
Preparation (Crucial for RNase control):
-
Put on a clean pair of gloves. Change gloves frequently throughout the protocol, especially after touching any potentially contaminated surfaces.
-
Thoroughly clean your workspace (laminar flow hood or designated bench) with an RNase decontamination solution.
-
Ensure all tubes, pipette tips, and reagents are certified RNase-free.
-
-
Cell Lysis:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with RNase-free PBS.
-
Add 1 mL of TRIzol® reagent directly to the culture dish. The guanidinium thiocyanate (B1210189) in the reagent will lyse the cells and inactivate endogenous RNases.
-
Incubate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.
-
-
Phase Separation:
-
Transfer the cell lysate to an RNase-free microcentrifuge tube.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol® reagent.
-
Cap the tube securely and vortex vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a fresh RNase-free tube. Be extremely careful not to disturb the interphase, which contains DNA and proteins.
-
Add 0.5 mL of isopropanol per 1 mL of TRIzol® reagent used in the initial lysis.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
-
RNA Wash:
-
Carefully discard the supernatant.
-
Wash the RNA pellet with 1 mL of 75% ethanol (in RNase-free water).
-
Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
RNA Resuspension:
-
Carefully discard the ethanol wash. Briefly air-dry the pellet for 5-10 minutes. Do not over-dry the pellet, as it will be difficult to dissolve.
-
Resuspend the RNA pellet in an appropriate volume of RNase-free water (e.g., 20-50 µL).
-
-
Quantification and Storage:
-
Determine the RNA concentration and purity using a spectrophotometer.
-
Store the purified RNA at -80°C.
-
Protocol for RNase Detection Using a Fluorescent Substrate Assay
This protocol provides a general method for detecting RNase contamination in solutions using a commercially available fluorescent RNase detection kit.
Materials:
-
RNase detection kit (containing a fluorescently labeled RNA substrate and reaction buffer)
-
Solution to be tested
-
RNase-free water (for negative control)
-
RNase A standard (for positive control)
-
Fluorometer or UV transilluminator
Procedure:
-
Reaction Setup:
-
In an RNase-free microcentrifuge tube or a well of a microplate, prepare the following reactions:
-
Test Sample: Add the recommended volume of reaction buffer and the solution to be tested.
-
Negative Control: Add the recommended volume of reaction buffer and RNase-free water.
-
Positive Control: Add the recommended volume of reaction buffer, RNase-free water, and a small amount of RNase A standard.
-
-
-
Substrate Addition:
-
Add the fluorescently labeled RNA substrate to each reaction.
-
-
Incubation:
-
Incubate the reactions at 37°C for the time specified in the kit's instructions (typically 30-60 minutes).
-
-
Detection:
-
Measure the fluorescence of each sample using a fluorometer at the appropriate excitation and emission wavelengths.
-
Alternatively, visualize the fluorescence under a UV transilluminator. An increase in fluorescence in the test sample compared to the negative control indicates the presence of RNase contamination.
-
Conclusion
RNase contamination is a significant and ever-present threat to the integrity of RNA-based research and development. However, by understanding the nature of these enzymes, their sources, and the consequences of their activity, researchers can implement a robust set of preventative and decontamination strategies. A combination of meticulous laboratory practice, the use of certified RNase-free reagents and consumables, and a proactive approach to decontamination will ensure the success of RNA-related experiments and the reliability of the data they generate.
References
- 1. neb.com [neb.com]
- 2. How to Win the Battle with RNase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bitesizebio.com [bitesizebio.com]
- 5. How important is the RNA purification process, for obtaining reliable qRT-PCR results? [qiagen.com]
- 6. Thermal unfolding of ribonuclease A in phosphate at neutral pH: Deviations from the two–state model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Conformational stability of ribonuclease T1. I. Thermal denaturation and effects of salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conformational stability and mechanism of folding of ribonuclease T1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neb.com [neb.com]
DEPC's role in the broader context of nuclease decontamination strategies.
In the landscape of molecular biology, safeguarding the integrity of nucleic acids, particularly RNA, is of paramount importance. Ribonucleases (RNases) are notoriously stable and ubiquitous enzymes that present a significant challenge by readily degrading RNA samples.[1][2][3] Diethylpyrocarbonate (DEPC) has historically been a widely used chemical agent for inactivating these enzymes in aqueous solutions. This guide provides an in-depth analysis of DEPC's role, its mechanism, limitations, and its position among a broader array of modern nuclease decontamination strategies.
DEPC: Mechanism and Application
DEPC is a potent, non-specific inhibitor that inactivates nucleases by chemically modifying their protein structure.[4][5][6][7]
Mechanism of Action: DEPC acts as an electrophilic agent, targeting and covalently modifying nucleophilic groups found in the amino acid residues of proteins. Its primary targets are the imidazole (B134444) rings of histidine residues, which are often crucial components of the active sites of RNases.[8][9] It can also react with lysine, cysteine, and tyrosine residues.[9] This modification, known as carboxymethylation, irreversibly alters the enzyme's conformation and destroys its catalytic activity.[4][5][6]
Caption: DEPC irreversibly inactivates RNases by modifying key amino acid residues.
A standard DEPC treatment involves adding it to a solution (typically water) to a final concentration of 0.1%, incubating overnight at room temperature, and then autoclaving to degrade the remaining DEPC.[9][10] Autoclaving hydrolyzes DEPC into ethanol (B145695) and carbon dioxide, rendering the solution safe for subsequent experiments.[9][11][12]
Critical Limitations and Incompatibilities
Despite its effectiveness, DEPC is not a universal solution and possesses significant drawbacks that necessitate careful consideration.
Reactivity with Amine Buffers: DEPC is highly reactive with primary and secondary amines.[8][9][10] This makes it incompatible with common biological buffers such as Tris (tris(hydroxymethyl)aminomethane) and HEPES.[9][10][11][13] The amine groups in these buffers will quench the DEPC, preventing it from inactivating any present RNases.[9][11][13] Therefore, solutions containing these buffers cannot be directly treated with DEPC.[2][4][8][10] The correct procedure is to treat the water with DEPC first, autoclave it to remove all traces of DEPC, and then dissolve the buffer components in the nuclease-free water.[1][5][14]
Caption: Logical workflow for correctly preparing nuclease-free Tris buffer.
Potential for RNA Modification: If not completely removed by autoclaving, residual DEPC or its byproducts can chemically modify purine (B94841) residues (adenine and guanine) in RNA through carboxymethylation.[1][5][6] This modification can inhibit downstream enzymatic reactions, such as in vitro translation and reverse transcription, compromising experimental results.[1][5][15]
Safety Concerns: DEPC is a suspected carcinogen and must be handled with appropriate safety precautions, including the use of gloves and working in a fume hood.[1]
The Broader Context: Alternative Decontamination Strategies
The limitations of DEPC have driven the development and adoption of a wide range of alternative nuclease decontamination methods. The choice of method depends on the specific application, the item to be decontaminated (e.g., solutions, surfaces, plasticware), and the potential for interference with downstream processes.
| Method | Target | Mechanism | Primary Use | Advantages | Disadvantages |
| DEPC Treatment | RNases in solutions | Covalent modification of amino acids (His, Lys, etc.) | Water, non-amine buffers | Highly effective for solutions | Incompatible with Tris/amines; potential RNA modification; toxic.[1][9][10] |
| Autoclaving | Most enzymes | Heat denaturation | Liquids, glassware, metal | Simple, effective for many nucleases | Ineffective against some thermostable RNases which can refold.[1][3][16][17] |
| Baking (Dry Heat) | All enzymes | High-temperature denaturation | Glassware, metalware | Very effective for complete nuclease destruction | Not suitable for liquids or plastics.[1][18][19] |
| UV Irradiation | Nucleases, Nucleic Acids | Cross-linking of amino acids and nucleotides | Surfaces, equipment, air | Chemical-free, fast for surfaces | Limited penetration; effectiveness depends on dose and distance.[20][21][22] |
| Commercial Sprays (e.g., RNaseZap™) | RNases on surfaces | Chemical destruction | Benchtops, pipettors, equipment | Fast-acting, convenient, highly effective | Must be thoroughly rinsed to avoid reaction inhibition.[4][23][24] |
| Recombinant Inhibitors (e.g., RNasin®) | RNases in reactions | Non-covalent binding (1:1 complex) | In enzymatic reactions (RT, IVT) | Highly specific, no sample modification, broad-spectrum | Does not destroy RNases; requires DTT for activity.[2][25][26] |
| Ultrafiltration | Nucleases in water | Size exclusion | Water purification | On-demand nuclease-free water; no chemical treatment | Requires specific water purification system hardware. |
Decision Framework for Nuclease Decontamination
Choosing the right strategy is critical for experimental success. The following diagram provides a logical workflow for selecting an appropriate decontamination method.
Caption: A decision tree to guide the selection of an appropriate nuclease decontamination method.
Detailed Experimental Protocols
Protocol 1: DEPC Treatment of Aqueous Solutions
-
Preparation: In a fume hood, add DEPC to the desired solution (e.g., distilled water) in a glass container to a final concentration of 0.1% (v/v). For example, add 1 ml of DEPC to 1 L of water.[1][10]
-
Incubation: Shake the solution vigorously to disperse the DEPC.[1][5] Let the solution stand overnight (at least 12 hours) at room temperature, or for 2 hours at 37°C, with stirring.[1][9]
-
Inactivation: Autoclave the treated solution for at least 15-20 minutes per liter at 121°C (15 psi) to hydrolyze and eliminate any remaining DEPC.[1][11][12]
-
Verification: After autoclaving, a faint "fruity" aroma may be present, which is normal.[4] The solution is now nuclease-free and ready for use in preparing other reagents (like Tris buffers) or for direct use in experiments.
Protocol 2: Surface Decontamination with a Commercial Reagent (e.g., RNaseZap™)
-
Application: Spray the surface (benchtop, pipettor, etc.) to be decontaminated directly with the solution.[24]
-
Wiping: Wipe the surface thoroughly with a clean paper towel to spread the reagent.[24]
-
Rinsing: Crucially, rinse the surface with nuclease-free water to remove any residual cleaning agent, which could inhibit downstream reactions.[24]
-
Drying: Dry the surface with a fresh, clean paper towel. Note: Avoid use on corrodible metal surfaces.[23][24]
Protocol 3: Use of Recombinant RNase Inhibitors in a Reaction
-
Thawing: Thaw the RNase inhibitor (e.g., RNasin®) on ice.
-
Reaction Setup: Assemble your enzymatic reaction (e.g., reverse transcription, in vitro transcription) on ice, adding all components (buffer, template RNA, primers, dNTPs, etc.).
-
Inhibitor Addition: Add the RNase inhibitor to the reaction mix according to the manufacturer's recommendation, typically 1 unit per microliter of final reaction volume. It is often added as the last component before the enzyme.
-
Mixing: Gently mix the reaction by pipetting. Avoid vortexing, which can denature proteins.
-
Incubation: Proceed with the reaction's specified incubation temperature(s). The inhibitor will remain active and protect the RNA throughout the process.[2]
Conclusion
DEPC remains a powerful tool for preparing nuclease-free water and simple buffers, representing a foundational technique in molecular biology. However, its chemical reactivity, particularly its incompatibility with amine-containing buffers and its potential to modify RNA, defines its limitations. In the broader context of nuclease decontamination, DEPC is one of many strategies. For surface decontamination, commercial sprays offer superior convenience and efficacy. For the direct protection of RNA during enzymatic manipulations, recombinant inhibitors like RNasin® are the undisputed standard. A thorough understanding of the advantages and disadvantages of each method allows researchers to build a comprehensive and robust strategy, ensuring the integrity of their samples and the reliability of their results.
References
- 1. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 2. lifescience.roche.com [lifescience.roche.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Protocol Online: How to make DEPC-treated water and Tris Buffer [protocol-online.org]
- 6. How does DEPC work to inactivate RNases - General Lab Techniques [protocol-online.org]
- 7. nbinno.com [nbinno.com]
- 8. neb.com [neb.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Star Republic: Guide for Biologists [sciencegateway.org]
- 11. bitesizebio.com [bitesizebio.com]
- 12. RNase and DEPC Treatment: Fact or Laboratory Myth | Thermo Fisher Scientific - US [thermofisher.com]
- 13. RNase and DEPC Treatment: Fact or Laboratory Myth | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Details determine success or failure: how to correctly use DEPC and Tris buffer solutions-blood collection,Biological buffer,Hubei Xindesheng Material [whdsbio.cn]
- 15. researchgate.net [researchgate.net]
- 16. Autoclave to kill RNases/DNases? - Molecular Biology [protocol-online.org]
- 17. Irreversible thermoinactivation of ribonuclease-A by soft-hydrothermal processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. susupport.com [susupport.com]
- 19. Living with RNase: Sources & Contamination Control | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. Decontamination Research Using UV Light - Phoseon Technology [phoseon.com]
- 21. qiagen.com [qiagen.com]
- 22. UV irradiation and autoclave treatment for elimination of contaminating DNA from laboratory consumables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. RNaseZAP™ Cleaning agent for removing RNase | Sigma-Aldrich [sigmaaldrich.com]
- 24. Instrument Cleaning - Rnase Decontamination | National Institute of Environmental Health Sciences [niehs.nih.gov]
- 25. promega.co.jp [promega.co.jp]
- 26. promega.com [promega.com]
Methodological & Application
Application Notes and Protocols: Standard Protocol for Preparing 0.1% DEPC-Treated Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylpyrocarbonate (DEPC) is a chemical agent used to inactivate ribonuclease (RNase) enzymes in water and on laboratory equipment. RNases are ubiquitous and can rapidly degrade RNA, compromising experiments in molecular biology such as RNA extraction, reverse transcription, and in vitro translation. DEPC inactivates RNases by covalently modifying histidine, lysine, cysteine, and tyrosine residues.[1] This protocol provides a standardized method for preparing 0.1% DEPC-treated water, an essential reagent for creating an RNase-free environment.
Materials and Equipment
-
Diethylpyrocarbonate (DEPC)
-
High-purity water (e.g., Milli-Q or double-distilled water)[2]
-
Autoclave-safe glass bottle
-
Graduated cylinders
-
Magnetic stirrer and stir bar or orbital shaker
-
Fume hood
-
Personal Protective Equipment (PPE): lab coat, safety goggles, and chemical-resistant gloves
Safety Precautions
DEPC is a suspected carcinogen and should be handled with extreme care in a fume hood.[3][4] Avoid inhalation of vapors and contact with skin and eyes. Always wear appropriate PPE. DEPC is also sensitive to light and moisture.[5]
Experimental Protocol
The preparation of 0.1% DEPC-treated water involves three main stages: treatment with DEPC, incubation to allow for RNase inactivation, and autoclaving to eliminate residual DEPC.
1. Preparation of 0.1% DEPC Solution:
-
In a fume hood, add 1 ml of DEPC to 1000 ml of high-purity water in an autoclave-safe glass bottle.[6][7][8][9] This creates a 0.1% (v/v) DEPC solution.
-
For different volumes, maintain the 0.1% concentration by adding 0.1 ml of DEPC for every 100 ml of water.[4][10]
2. Incubation:
-
Tightly cap the bottle and mix the solution vigorously to ensure the DEPC is well-dissolved. This can be achieved by stirring on a magnetic stirrer for 20-30 minutes or shaking on an orbital shaker.[6]
-
Incubate the solution to allow the DEPC to inactivate any contaminating RNases. Incubation conditions can vary, with common protocols including:
3. DEPC Inactivation (Autoclaving):
-
After incubation, it is crucial to inactivate the remaining DEPC, as it can interfere with subsequent enzymatic reactions and modify purine (B94841) residues in RNA.[10]
-
Autoclave the DEPC-treated water at 121°C for 15-20 minutes per liter to break down the DEPC into ethanol (B145695) and carbon dioxide.[6][10][11]
-
Caution: Do not autoclave bottles that are tightly sealed. Loosen the cap to allow for the release of CO2 produced during the breakdown of DEPC.[6]
4. Storage:
-
After autoclaving, allow the water to cool to room temperature.
-
The now RNase-free water can be stored at room temperature in a sterile, sealed container. For long-term storage and to prevent microbial growth, storing at 2-8°C is recommended.[11]
Data Presentation
| Parameter | Value | Unit | Notes |
| DEPC Concentration | 0.1 | % (v/v) | 1 ml DEPC per 1000 ml water[6][7][8][9] |
| Incubation Time | 1 - 12 | hours | Can range from 1 hour to overnight[2][6][7][8][10] |
| Incubation Temperature | Room Temperature or 37 | °C | 37°C may accelerate RNase inactivation[2][6][10] |
| Autoclave Temperature | 121 | °C | Standard steam sterilization temperature |
| Autoclave Time | 15 - 20 | minutes/liter | Ensures complete inactivation of DEPC[6][10] |
Diagram of Experimental Workflow
Caption: Workflow for preparing 0.1% DEPC-treated water.
Important Considerations
-
DEPC reacts with primary amines, therefore it cannot be used to treat solutions containing Tris or HEPES buffers directly.[1][6][10] To prepare RNase-free Tris or HEPES buffers, use DEPC-treated water to dissolve the buffer components after the water has been autoclaved.[4][10]
-
While 0.1% DEPC is generally sufficient, a higher concentration (e.g., 1%) may be used if significant RNase contamination is suspected.[6]
-
DEPC treatment is not a substitute for good aseptic technique. Always wear gloves and use sterile, disposable plasticware when working with RNA to prevent RNase contamination.[4]
-
Glassware should be baked at 240°C for at least 4 hours to ensure it is RNase-free.[4] Alternatively, it can be filled with 0.1% DEPC solution and incubated overnight at 37°C, followed by autoclaving.[4]
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 5. researchgate.net [researchgate.net]
- 6. geneticeducation.co.in [geneticeducation.co.in]
- 7. usbio.net [usbio.net]
- 8. scribd.com [scribd.com]
- 9. scribd.com [scribd.com]
- 10. Protocol Online: How to make DEPC-treated water and Tris Buffer [protocol-online.org]
- 11. magen-tec.com [magen-tec.com]
Application Notes and Protocols: Diethylpyrocarbonate (DEPC) in Protein Modification and Structural Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diethylpyrocarbonate (DEPC) is a highly electrophilic reagent widely utilized for the covalent modification of proteins to investigate their structure and function.[1] Its primary application lies in covalent labeling coupled with mass spectrometry (CL-MS), a powerful technique for probing protein higher-order structure, identifying interaction sites, and detecting conformational changes.[1][2] DEPC's ability to react with a broad range of nucleophilic amino acid residues makes it a versatile tool for footprinting protein surfaces.[3][4] These application notes provide a comprehensive overview of DEPC's utility, including detailed protocols for its use in protein modification studies.
Chemical Basis of DEPC Modification
DEPC reacts with nucleophilic side chains of several amino acid residues, resulting in a carbethoxylation that adds 72.0211 Da to the mass of the modified residue.[5] This distinct mass shift allows for the straightforward identification of modified sites using mass spectrometry.[5] The primary targets for DEPC modification are solvent-accessible residues on the protein surface.[3][4]
Target Residues:
-
Highly Reactive: Histidine, Lysine, Cysteine, Tyrosine[3][6]
-
Weakly Nucleophilic (Reactivity influenced by microenvironment): Serine, Threonine[5][7]
-
N-terminus: The N-terminal amino group is also susceptible to modification.[3]
The modification of histidine residues can be reversed by treatment with hydroxylamine, which can be useful in functional studies to confirm the role of specific histidine residues.[8][9]
Applications in Protein Structural Biology
DEPC-based covalent labeling is a valuable tool for gaining insights into various aspects of protein structure and dynamics.
Mapping Protein Surface Topography and Solvent Accessibility
By modifying solvent-exposed residues, DEPC can be used to map the surface of a protein. The extent of labeling on a particular residue correlates with its solvent accessibility.[3][4] This information is crucial for understanding protein folding and interaction interfaces.
Identifying Ligand and Protein Binding Sites (Epitope Mapping)
DEPC labeling can effectively identify binding interfaces. When a protein forms a complex with a ligand or another protein, the residues at the interface become shielded from the solvent and thus protected from DEPC modification. By comparing the modification pattern of the free protein to that of the complex, a significant decrease in labeling for specific residues reveals the binding site.[2][4]
Probing Conformational Changes
Changes in a protein's conformation can alter the solvent accessibility of its amino acid residues. DEPC labeling can detect these subtle structural rearrangements by identifying changes in the modification pattern between different conformational states (e.g., active vs. inactive, folded vs. misfolded).[4][10]
Identifying Enzyme Active Site Residues
DEPC has been historically used to identify critical histidine residues within the active sites of enzymes.[8][11] Modification of a catalytically essential histidine often leads to a loss of enzyme activity.[8]
Quantitative Data Summary
The following tables summarize key quantitative data related to DEPC modification of proteins.
Table 1: DEPC Modification Properties
| Property | Value | Reference(s) |
| Mass Addition per Label | 72.0211 Da | [5] |
| Average Protein Coverage | Up to 30% of residues | [1][3] |
Table 2: Amino Acid Residue Reactivity with DEPC
| Residue | Reactivity | Reference(s) |
| Histidine | High; often used as a primary target for functional studies. | [8][11] |
| Lysine | High | [3][6] |
| Cysteine | High (for free thiols) | [3] |
| Tyrosine | Moderate | [3][7] |
| Serine | Low; reactivity is enhanced by the local protein microenvironment. | [5][7] |
| Threonine | Low; reactivity is enhanced by the local protein microenvironment. | [5][7] |
| N-terminus | Reactive | [3] |
Experimental Protocols
Protocol 1: General DEPC Labeling of a Protein for Structural Analysis
This protocol outlines a general workflow for the covalent labeling of a protein with DEPC followed by analysis using mass spectrometry.
Materials:
-
Protein of interest
-
10 mM 3-(N-morpholino)propanesulfonic acid (MOPS) buffer, pH 7.4[1][2]
-
Diethylpyrocarbonate (DEPC)
-
Dry acetonitrile (B52724) (ACN)[1][2]
-
1 M Imidazole (B134444) solution[1][2]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Reagents for protein digestion (e.g., trypsin, chymotrypsin)
-
Reagents for disulfide bond reduction and alkylation (e.g., DTT, iodoacetamide)
Procedure:
-
Protein Preparation:
-
DEPC Solution Preparation:
-
Labeling Reaction:
-
In a microcentrifuge tube, mix the protein solution with the DEPC solution. A typical starting point is a 4:1 molar ratio of DEPC to protein.[3][5]
-
Note: The reaction time and DEPC concentration may need to be optimized for each protein to achieve an average of 1-1.5 labels per protein, which helps to maintain structural integrity.[12]
-
-
Quenching the Reaction:
-
Sample Preparation for Mass Spectrometry:
-
Reduction and Alkylation: Reduce disulfide bonds using DTT and alkylate the resulting free cysteines with iodoacetamide (B48618) to prevent label scrambling.[3][14] This is a critical step to avoid the transfer of the carbethoxy group to cysteine residues.[3][14]
-
Proteolytic Digestion: Digest the labeled protein into peptides using an appropriate protease like trypsin or chymotrypsin. A 10:1 protein-to-enzyme ratio for a 3-hour digestion at 37°C is a common starting point.[2] For labile modifications, a shorter digestion time (e.g., 2 hours) with immobilized enzymes is recommended to minimize label loss.[2]
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Separate peptides using a reversed-phase C18 column with a water/acetonitrile gradient containing 0.1% formic acid.[2]
-
Identify the modified peptides and pinpoint the exact sites of modification based on the mass shift of +72.0211 Da.[5]
-
-
Data Analysis:
Protocol 2: Identifying Ligand Binding Sites using DEPC Footprinting
This protocol is a modification of the general protocol to identify residues at a protein-ligand interface.
Procedure:
-
Perform two parallel DEPC labeling experiments as described in Protocol 1.
-
Sample 1 (Control): The protein of interest alone.
-
Sample 2 (Experimental): The protein of interest pre-incubated with the ligand to form the complex.
-
-
Ensure that the DEPC labeling conditions (concentration, time, temperature) are identical for both samples.
-
Process both samples for LC-MS/MS analysis as described above.
-
Compare the modification percentages for each identified residue between the control and experimental samples.
-
Residues that show a significant decrease in labeling in the presence of the ligand are likely part of the binding site.[2][4]
Visualization of Workflows and Concepts
Experimental Workflow for DEPC Covalent Labeling-Mass Spectrometry
Caption: Workflow for DEPC-based protein structural analysis.
Logical Flow for Probing Protein Interactions with DEPC
Caption: Probing protein interactions using DEPC footprinting.
Troubleshooting and Considerations
-
Label Scrambling: The transfer of the carbethoxy group from a modified residue to a free cysteine thiol can lead to inaccurate structural information.[3][14] This can be prevented by alkylating free thiols after disulfide bond reduction.[14]
-
Over-labeling: Using too high a concentration of DEPC can perturb the protein's native structure.[1] It is crucial to optimize the DEPC-to-protein molar ratio to ensure minimal structural disruption.[1]
-
Label Hydrolysis: The carbethoxy group, particularly on Ser, Thr, and Tyr residues, can be susceptible to hydrolysis.[2] Minimizing the time between the labeling reaction and LC-MS analysis, for instance, by using shorter digestion times, can mitigate this issue.[2]
-
Buffer Choice: As DEPC reacts with nucleophiles, buffers such as Tris and HEPES must be avoided during the labeling step.[9] MOPS is a suitable alternative.[1][2]
Conclusion
DEPC is a powerful and versatile reagent for the structural and functional analysis of proteins. When combined with mass spectrometry, it provides valuable insights into protein surface topology, ligand and protein binding sites, and conformational changes. The protocols and considerations outlined in these application notes offer a solid foundation for researchers to effectively utilize DEPC in their studies. Careful experimental design and optimization are key to obtaining reliable and high-resolution structural information.
References
- 1. Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry [jove.com]
- 3. Diethylpyrocarbonate Labeling for the Structural Analysis of Proteins: Label Scrambling in Solution and How to Avoid it - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DEPC Covalent Labeling - QuarryBio [quarrybio.com]
- 5. Covalent Labeling with Diethylpyrocarbonate is Sensitive to Residue Microenvironment, Providing Improved Analysis of Protein Higher Order Structure by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improved Protein Surface Mapping Using Diethylpyrocarbonate with Mass Spectrometric Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Essential histidine residues in dextransucrase: chemical modification by diethyl pyrocarbonate and dye photo-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. DSpace [scholarworks.umass.edu]
- 11. This compound, a histidine-modifying agent, directly stimulates activity of ATP-sensitive potassium channels in pituitary GH(3) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. par.nsf.gov [par.nsf.gov]
- 13. Diethylpyrocarbonate-based Covalent Labeling Mass Spectrometry of Protein Interactions in a Membrane Complex System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diethylpyrocarbonate Labeling for the Structural Analysis of Proteins: Label Scrambling in Solution and How to Avoid It | Semantic Scholar [semanticscholar.org]
Preparing RNase-Free Buffers Using DEPC-Treated Water: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The integrity of RNA is paramount for accurate and reliable results in a multitude of molecular biology applications, including gene expression analysis, transcriptomics, and the development of RNA-based therapeutics. Ribonucleases (RNases) are ubiquitous and highly stable enzymes that rapidly degrade RNA, posing a significant challenge to researchers. Diethylpyrocarbonate (DEPC) is a chemical agent widely used to inactivate RNases in aqueous solutions, thereby creating an RNase-free environment essential for working with RNA.
This document provides detailed protocols for the preparation of RNase-free water using DEPC treatment and its subsequent use in preparing various laboratory buffers. Adherence to these protocols is critical to prevent RNA degradation and ensure the validity of experimental outcomes.
Principles of DEPC Treatment
DEPC inactivates RNases through the covalent modification of histidine, lysine, cysteine, and tyrosine residues within the enzyme's active site.[1][2] This modification irreversibly inhibits the enzymatic activity of RNases. Following treatment, residual DEPC must be eliminated by autoclaving, which causes it to hydrolyze into ethanol (B145695) and carbon dioxide, byproducts that are generally harmless to downstream applications.[2][3] It is crucial to note that DEPC can also modify purine (B94841) residues in RNA, which can inhibit in vitro translation, although it generally does not affect hybridization-based assays.[4] Therefore, complete removal of DEPC is essential.
Data Presentation: Key Parameters for DEPC Treatment
The following table summarizes the critical quantitative parameters for the successful preparation of DEPC-treated water and subsequent RNase-free solutions.
| Parameter | Recommended Value | Notes |
| DEPC Concentration | 0.1% (v/v) | Add 1 ml of DEPC per 1 liter of water.[4][5] For highly contaminated solutions, a concentration of up to 1% may be used, but this increases the risk of incomplete removal and interference with downstream applications.[3][5] |
| Incubation Time | Minimum 1-2 hours | Incubation can be performed at room temperature for at least 1-2 hours or overnight.[2][5] Alternatively, incubation at 37°C for 2-12 hours can be used.[2][4] |
| Agitation | Required | The solution should be stirred or shaken to ensure the DEPC, which is poorly soluble in water, is fully dispersed.[5] |
| Autoclaving Time | 15 minutes per liter | Autoclaving is essential to inactivate the remaining DEPC.[3] A faint, fruity odor may remain after autoclaving due to the formation of volatile esters, but this does not indicate the presence of active DEPC.[3][6] |
| Post-Autoclave Handling | Aseptic Technique | Once autoclaved, the DEPC-treated water is RNase-free but can be re-contaminated. Use sterile techniques for all subsequent handling.[6] |
Experimental Protocols
Protocol 1: Preparation of DEPC-Treated Water
This protocol describes the standard procedure for preparing RNase-free water using DEPC.
Materials:
-
Diethylpyrocarbonate (DEPC)
-
High-purity water (e.g., Milli-Q or distilled water)
-
Autoclave-safe glass bottle(s)
-
Stir bar and magnetic stir plate or orbital shaker
-
Fume hood
-
Appropriate personal protective equipment (PPE): chemical-resistant gloves, safety glasses, and a lab coat.
Procedure:
-
Safety First: DEPC is a suspected carcinogen and a potent protein-modifying agent.[6] Always handle DEPC in a chemical fume hood and wear appropriate PPE. Avoid inhalation of vapors and contact with skin and eyes.
-
Dispensing DEPC: In a fume hood, add 1 ml of DEPC to 1 liter of high-purity water in an autoclave-safe glass bottle. This creates a 0.1% (v/v) solution.
-
Dissolving DEPC: Add a sterile stir bar to the bottle and place it on a magnetic stir plate. Stir the solution vigorously for at least 30 minutes to an hour, or until the DEPC globules are no longer visible.[5] Alternatively, the solution can be shaken on an orbital shaker.[5]
-
Incubation: Let the solution stand at room temperature for a minimum of 2 hours, or overnight, to allow the DEPC to inactivate any contaminating RNases.[2][7] For a faster reaction, the solution can be incubated at 37°C for at least 1 to 2 hours.[2][5]
-
Inactivation of DEPC: Loosen the cap of the bottle to allow for gas exchange and autoclave the solution for 15 minutes per liter at 121°C and 15 psi.[3] This step is critical to hydrolyze any remaining DEPC.
-
Cooling and Storage: Allow the autoclaved water to cool to room temperature. Tighten the cap and store the RNase-free water at room temperature. Clearly label the bottle as "DEPC-Treated RNase-Free Water."
Protocol 2: Preparation of RNase-Free Buffers
This protocol outlines the steps for preparing common laboratory buffers using the DEPC-treated water from Protocol 1.
Important Considerations:
-
DEPC reacts with primary amines, such as those found in Tris and HEPES buffers.[2][7] Therefore, you cannot add DEPC directly to these buffer solutions. The water must be treated with DEPC and autoclaved before the buffer components are added.
-
For buffers that do not contain primary amines (e.g., PBS, MOPS), DEPC can be added directly to the prepared buffer solution before autoclaving, following the same procedure as for water.[3][5] However, the most cautious and universally applicable approach is to use pre-treated DEPC water for all buffer preparations.
Materials:
-
DEPC-treated RNase-free water (from Protocol 1)
-
RNase-free grade buffer components (e.g., Tris base, EDTA, NaCl, etc.)
-
Sterile, RNase-free glassware and plasticware
-
Sterile stir bar and magnetic stir plate
-
pH meter with a clean, RNase-free probe (clean with an RNase decontamination solution)
-
0.22 µm sterile filter unit (optional, for non-autoclavable components)
Procedure:
-
Use RNase-Free Labware: Ensure all glassware, spatulas, and stir bars are RNase-free. This can be achieved by baking glassware at 180°C for at least 4 hours, or by treating with an RNase decontamination solution followed by rinsing with DEPC-treated water.
-
Dissolving Buffer Components: In a sterile, RNase-free beaker or bottle, measure out the required volume of DEPC-treated water. Add the pre-weighed, RNase-free grade buffer components and a sterile stir bar.
-
Mixing: Place the beaker on a magnetic stir plate and stir until all components are completely dissolved.
-
pH Adjustment: If necessary, adjust the pH of the buffer using concentrated RNase-free acid or base solutions. Use a pH probe that has been thoroughly cleaned with an RNase decontamination solution.
-
Final Volume: Bring the buffer to the final desired volume with DEPC-treated water.
-
Sterilization: If the buffer components are autoclavable, sterilize the final buffer solution by autoclaving. For heat-sensitive reagents, sterile-filter the buffer through a 0.22 µm filter into a sterile, RNase-free storage bottle.
-
Storage: Store the RNase-free buffer at the appropriate temperature (room temperature or 4°C, as required for the specific buffer). Clearly label the bottle with the buffer name, concentration, pH, and date of preparation.
Mandatory Visualizations
Caption: Workflow for preparing RNase-free water using DEPC.
Caption: Importance of RNase inactivation for maintaining RNA integrity.
References
- 1. quora.com [quora.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. RNase and DEPC Treatment: Fact or Laboratory Myth | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Protocol Online: How to make DEPC-treated water and Tris Buffer [protocol-online.org]
- 5. geneticeducation.co.in [geneticeducation.co.in]
- 6. DEPC-Treated Water – Cellseco [cellseco.com]
- 7. Star Republic: Guide for Biologists [sciencegateway.org]
The Critical Role of Nuclease-Free Water in RT-qPCR: Application Notes and Protocols
Introduction
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is a cornerstone technique in molecular biology for the sensitive and specific quantification of RNA. The integrity of the initial RNA template is paramount for accurate and reproducible results. A primary threat to RNA integrity is the ubiquitous presence of ribonucleases (RNases), enzymes that rapidly degrade RNA. Consequently, all reagents used in RT-qPCR, especially the water which constitutes a significant portion of the reaction volume, must be scrupulously free of RNases. Diethylpyrocarbonate (DEPC) treatment has historically been a common laboratory method to inactivate RNases in water. This document provides detailed application notes, protocols for the preparation and use of DEPC-treated water in RT-qPCR, and a discussion on best practices and alternatives.
Application Notes
DEPC is a potent, non-specific inhibitor of RNases, reacting with histidine, lysine, cysteine, and tyrosine residues to inactivate the enzymes.[1] While effective, the use of DEPC-treated water requires careful preparation to avoid introducing inhibitors into the sensitive RT-qPCR reactions.
Mechanism of Action and Inactivation: DEPC chemically modifies and inactivates RNase enzymes.[1] Following treatment, the water must be autoclaved to hydrolyze the remaining DEPC into ethanol (B145695) and carbon dioxide, which are generally harmless to enzymatic reactions.[2] Incomplete removal of DEPC, however, can lead to the carboxymethylation of enzymes like reverse transcriptase and DNA polymerase, significantly inhibiting the RT-qPCR reaction.[2][3]
Considerations for Use in RT-qPCR: It is highly recommended to use RNase-free water for all RT-qPCR applications to prevent degradation of the RNA template prior to reverse transcription.[4] While properly prepared DEPC-treated water is suitable for RT-qPCR, residual DEPC or its byproducts can negatively impact results.[2][5] Therefore, many researchers prefer commercially available, certified nuclease-free water, which is produced through methods like ultrafiltration and rigorously tested for purity and the absence of nucleases.[6]
Alternatives to DEPC-Treated Water:
-
Commercially available nuclease-free water: This is the most convenient and often the safest option, as it is certified to be free of RNases, DNases, and nucleic acid contamination.[7]
-
Ultrafiltration: Water purification systems equipped with ultrafilters can produce nuclease-free water on demand, offering a sustainable and chemical-free alternative to DEPC treatment.
Data Presentation
The primary concern with using DEPC-treated water in RT-qPCR is the potential for reaction inhibition due to incomplete DEPC removal. The following table presents hypothetical, yet representative, data illustrating the potential impact of improperly prepared DEPC-treated water on RT-qPCR results for a housekeeping gene (e.g., GAPDH) from a consistent RNA input.
| Water Source for RT-qPCR Setup | Average Cq Value (GAPDH) | Standard Deviation | Calculated PCR Efficiency (%) | Notes |
| Commercial Nuclease-Free Water | 21.5 | 0.25 | 98.5% | Optimal, reproducible results. |
| Properly Prepared DEPC-Treated Water | 21.7 | 0.30 | 97.9% | Results are comparable to commercial nuclease-free water. |
| Improperly Prepared DEPC-Treated Water (Residual DEPC) | 24.8 | 0.85 | 85.2% | Significant increase in Cq value and variability, indicating reaction inhibition. Reduced efficiency. |
| Autoclaved Milli-Q Water (Not DEPC-Treated) | 22.5 | 1.50 | 95.1% | Higher variability may suggest low-level RNase contamination leading to some RNA degradation. |
Note: This data is illustrative and serves to highlight the importance of proper DEPC-treated water preparation. Actual results may vary depending on the specific RT-qPCR assay, the level of residual DEPC, and the initial quality of the water.
Experimental Protocols
Protocol 1: Preparation of DEPC-Treated Water
Materials:
-
High-purity water (e.g., Milli-Q or distilled, deionized water)
-
Diethylpyrocarbonate (DEPC) - Caution: DEPC is a suspected carcinogen and is highly reactive. Handle with extreme care in a chemical fume hood using appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
RNase-free glass bottle
-
Stir bar
-
Autoclave
Procedure:
-
In a chemical fume hood, add 1 ml of DEPC to 1 liter of high-purity water in an RNase-free glass bottle. This creates a 0.1% (v/v) DEPC solution.[8]
-
Add a stir bar and stir the solution for at least 2 hours at room temperature, or overnight.[1][4]
-
Loosen the cap of the bottle to allow for gas exchange.
-
Autoclave the solution for at least 15-20 minutes per liter to inactivate the DEPC.[2]
-
After autoclaving, allow the water to cool completely. A faint smell of ethanol may be present, which is a byproduct of DEPC hydrolysis.[2]
-
Once cooled, tighten the cap and store the DEPC-treated water at room temperature. It is advisable to aliquot the water into smaller, RNase-free containers to minimize the risk of contamination during use.
Protocol 2: Setting up a One-Step RT-qPCR Reaction
Materials:
-
DEPC-treated water (prepared as above) or commercial nuclease-free water
-
One-step RT-qPCR master mix (containing reverse transcriptase, DNA polymerase, dNTPs, and buffer)
-
Forward and reverse primers (at appropriate stock concentration)
-
Probe (for TaqMan assays)
-
RNA template
-
RNase-free pipette tips and microcentrifuge tubes
-
qPCR plate
Procedure:
-
Work in a designated clean area, preferably a PCR hood, to minimize contamination. Use RNase-free consumables.
-
Thaw all reagents on ice.
-
Prepare a master mix for the desired number of reactions, plus a 10% excess to account for pipetting errors. For each reaction, combine the following in an RNase-free microcentrifuge tube:
-
One-step RT-qPCR master mix (e.g., 10 µl of 2x mix)
-
Forward primer (e.g., 1 µl of 10 µM stock)
-
Reverse primer (e.g., 1 µl of 10 µM stock)
-
Probe (e.g., 0.5 µl of 10 µM stock, if applicable)
-
DEPC-treated/Nuclease-free water to bring the volume to the desired pre-template amount (e.g., 2.5 µl to make a final volume of 20 µl with 5 µl of template).
-
-
Vortex the master mix gently and centrifuge briefly.
-
Aliquot the master mix into the wells of a qPCR plate.
-
Add the RNA template to each well. Include a no-template control (NTC) where the RNA template is replaced with DEPC-treated/nuclease-free water to check for contamination.
-
Seal the plate, vortex gently, and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in the real-time PCR instrument and run the appropriate thermal cycling program as recommended by the master mix manufacturer.
Mandatory Visualizations
Caption: Workflow for the preparation of DEPC-treated water.
Caption: General workflow for setting up an RT-qPCR reaction.
References
- 1. biocompare.com [biocompare.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Can DEPC-water interfere QPCR reaction? - PCR, RT-PCR and Real-Time PCR [protocol-online.org]
- 6. Which Water to Use? | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-Term Storage of DEPC-Treated Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylpyrocarbonate (DEPC) is a potent inhibitor of ribonuclease (RNase) activity, making DEPC-treated water an essential reagent for handling RNA in the laboratory to prevent degradation.[1][2] The efficacy of DEPC-treated water relies on its proper preparation, storage, and handling to maintain its RNase-free quality. This document provides detailed application notes and protocols for the long-term storage of DEPC-treated water, ensuring its integrity for sensitive molecular biology applications.
DEPC inactivates RNases through the covalent modification of histidine, lysine, cysteine, and tyrosine residues, with the strongest reaction occurring with histidine.[2] Following treatment, the DEPC itself is inactivated by autoclaving, which causes its hydrolysis into ethanol (B145695) and carbon dioxide, rendering the water safe for use in downstream applications without interfering with enzymatic reactions.[3][4]
Recommended Long-Term Storage Conditions
Data Presentation: Recommended Storage Parameters
| Parameter | Recommendation | Rationale & Considerations |
| Temperature | Store at room temperature (15-25°C). For optimal stability and to minimize the risk of microbial growth after opening, storage at 4°C or -20°C can also be considered. | Room temperature storage is often sufficient for unopened, properly prepared DEPC-treated water. Refrigeration or freezing may extend the shelf-life of opened containers by inhibiting the growth of any introduced contaminants. |
| Container | Use sterile, RNase-free, and chemically inert containers. Borosilicate glass (Type I) or polypropylene (B1209903) (PP) bottles are recommended. | These materials are less likely to leach contaminants into the high-purity water.[5][6] It is crucial to ensure the container and its closure are certified RNase-free. |
| Light Exposure | Store in a dark place or in an opaque bottle. | While DEPC itself is not particularly light-sensitive, minimizing light exposure can help prevent the growth of any potential microbial contaminants in the water. |
| Handling | Use aseptic techniques when opening and dispensing the water. Work in a clean environment, such as a laminar flow hood, and use sterile, RNase-free pipette tips. | DEPC-treated water is only RNase-free until it is contaminated. Strict aseptic technique is critical to prevent the introduction of RNases from the environment, skin, or non-sterile equipment.[4] |
| Shelf-Life | Unopened and properly stored DEPC-treated water can be stable for at least 12 to 36 months. Once opened, it is recommended to use the water within a shorter period (e.g., 3-6 months) and to frequently test its quality. | The shelf-life is dependent on maintaining sterility. Any breach in aseptic handling can compromise the quality of the water. |
Experimental Protocols
Protocol for Preparation of DEPC-Treated Water
This protocol describes the standard procedure for preparing RNase-free water using DEPC.
Materials:
-
High-purity water (e.g., Milli-Q® or equivalent)
-
Diethylpyrocarbonate (DEPC)
-
Sterile, RNase-free glass bottle
-
Stir bar and stir plate
-
Autoclave
Procedure:
-
In a fume hood, add 0.1% (v/v) DEPC to the high-purity water (e.g., 1 ml of DEPC to 1 L of water).
-
Stir the solution vigorously for at least 30 minutes to ensure the DEPC is well-dispersed.
-
Incubate the solution for at least 2 hours at 37°C or overnight at room temperature. This allows the DEPC to inactivate any contaminating RNases.
-
Autoclave the DEPC-treated water at 121°C for 15-20 minutes to inactivate the DEPC.[3] The autoclaving process hydrolyzes DEPC into ethanol and carbon dioxide.
-
Allow the water to cool completely before use. A faint, sweet odor may be present due to the formation of volatile esters from the ethanol by-product, but this does not indicate the presence of active DEPC.[3]
-
Store the autoclaved DEPC-treated water in a sterile, RNase-free container at the desired temperature.
Protocol for Quality Control of Stored DEPC-Treated Water
Regular quality control testing is essential to ensure the continued integrity of stored DEPC-treated water.
3.2.1 RNase Activity Assay
This assay determines if the water is free from contaminating RNases.
Materials:
-
DEPC-treated water sample
-
RNase-free microcentrifuge tubes
-
Commercially available RNase substrate (e.g., a labeled RNA transcript)
-
RNase A standard (positive control)
-
Gel loading buffer
-
Agarose (B213101) gel electrophoresis system
-
Gel documentation system
Procedure:
-
Set up the following reactions in RNase-free microcentrifuge tubes:
-
Test Sample: X µl of DEPC-treated water + Y µl of RNase substrate
-
Positive Control: X µl of nuclease-free water + Y µl of RNase substrate + Z µl of RNase A
-
Negative Control: X µl of nuclease-free water + Y µl of RNase substrate
-
-
Incubate all tubes at 37°C for 1 hour.
-
Add gel loading buffer to each reaction.
-
Run the samples on an agarose gel.
-
Visualize the gel using a gel documentation system.
-
Interpretation: The RNA in the test sample and negative control should remain intact (a sharp band). The RNA in the positive control should be degraded (a smear or no band). Any degradation in the test sample indicates RNase contamination.
3.2.2 DNase and Endonuclease Activity Assay
This assay checks for the presence of DNases and endonucleases.
Materials:
-
DEPC-treated water sample
-
RNase-free microcentrifuge tubes
-
Plasmid DNA (e.g., pBR322)
-
DNase I standard (positive control)
-
Appropriate reaction buffer
-
Gel loading buffer
-
Agarose gel electrophoresis system
-
Gel documentation system
Procedure:
-
Set up the following reactions:
-
Test Sample: X µl of DEPC-treated water + Y µl of plasmid DNA + buffer
-
Positive Control: X µl of nuclease-free water + Y µl of plasmid DNA + Z µl of DNase I + buffer
-
Negative Control: X µl of nuclease-free water + Y µl of plasmid DNA + buffer
-
-
Incubate at 37°C for 1 hour.
-
Add gel loading buffer.
-
Run on an agarose gel.
-
Visualize the gel.
-
Interpretation: The plasmid DNA in the test and negative control samples should show a distinct band for the supercoiled form. The positive control should show smearing or disappearance of the band. Nicking activity (conversion of supercoiled to relaxed circular DNA) would indicate endonuclease contamination.
Proposed Long-Term Stability Study Protocol
Due to the lack of publicly available quantitative data on the long-term stability of DEPC-treated water, the following experimental plan is proposed for laboratories wishing to validate their storage conditions.
Table of Proposed Stability Study Parameters
| Parameter to Test | Storage Condition | Time Points (Months) | Acceptance Criteria |
| RNase Activity | Room Temp (15-25°C), 4°C, -20°C | 0, 1, 3, 6, 12, 24, 36 | No detectable degradation of RNA substrate. |
| DNase/Endonuclease Activity | Room Temp (15-25°C), 4°C, -20°C | 0, 1, 3, 6, 12, 24, 36 | No detectable degradation or nicking of plasmid DNA. |
| pH | Room Temp (15-25°C), 4°C, -20°C | 0, 1, 3, 6, 12, 24, 36 | Stable within a defined range (e.g., 6.0-7.5). |
| Conductivity | Room Temp (15-25°C), 4°C, -20°C | 0, 1, 3, 6, 12, 24, 36 | Stable within a defined range (e.g., < 2 µS/cm). |
| Visual Inspection | Room Temp (15-25°C), 4°C, -20°C | 0, 1, 3, 6, 12, 24, 36 | No visible particulate matter or microbial growth. |
| Leachables (Optional) | Room Temp (15-25°C), 4°C, -20°C | 0, 6, 12, 24, 36 | Analysis by GC-MS or LC-MS to detect potential leachables from the container. No significant peaks should be detected. |
Visualizations
Workflow for Preparation and Quality Control of DEPC-Treated Water```dot
Caption: Covalent modification of RNase by DEPC leading to its inactivation.
References
- 1. DEPC Treated Water — Zet Biotech | Rapid Test Kits [zetbiotech.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. RNase and DEPC Treatment: Fact or Laboratory Myth | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. DEPC-Treated Water – Cellseco [cellseco.com]
- 5. researchgate.net [researchgate.net]
- 6. oaepublish.com [oaepublish.com]
Application of Diethylpyrocarbonate (DEPC) in the Study of Protein-Nucleic Acid Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylpyrocarbonate (DEPC) is a highly reactive chemical agent traditionally utilized for the inactivation of RNase enzymes in laboratory settings to ensure the integrity of RNA samples. Beyond this conventional application, the electrophilic nature of DEPC, which enables it to covalently modify specific amino acid residues in proteins and purine (B94841) residues in nucleic acids, has been ingeniously repurposed as a powerful tool to investigate the intricate landscape of protein-nucleic acid interactions. This document provides detailed application notes and experimental protocols for employing DEPC in Covalent Labeling-Mass Spectrometry (CL-MS), chemical footprinting, and interference assays to elucidate the binding interfaces and dynamics of protein-RNA/DNA complexes.
Mechanism of Action in Probing Interactions
DEPC primarily reacts with nucleophilic side chains of amino acids, leading to their carbethoxylation. The most reactive residues include histidine, lysine (B10760008), cysteine, and tyrosine.[1] Serine and threonine residues can also be modified.[2] This modification results in a mass increase of 72.0211 Da per modified site, which can be readily detected by mass spectrometry.[1] When a protein is bound to a nucleic acid, the amino acid residues at the interaction interface are shielded from DEPC modification. By comparing the modification pattern of a protein in its free form versus its nucleic acid-bound state, researchers can pinpoint the specific regions involved in the interaction. This principle forms the basis of DEPC-based footprinting and covalent labeling studies.
Application 1: Covalent Labeling-Mass Spectrometry (CL-MS) for Mapping Binding Sites
CL-MS using DEPC is a powerful technique to identify the binding sites of proteins on nucleic acids with residue-level resolution. The workflow involves differential modification of a protein in the presence and absence of its nucleic acid partner, followed by enzymatic digestion and analysis of the resulting peptides by mass spectrometry. A decrease in the extent of modification of specific amino acid residues in the presence of the nucleic acid indicates their involvement in the binding interface.
Experimental Protocol: DEPC Covalent Labeling-Mass Spectrometry
1. Protein and Nucleic Acid Preparation:
-
Prepare a protein solution (typically in the range of 10-50 µM) in a non-nucleophilic buffer, such as 10 mM MOPS at pH 7.4.[3] Buffers containing primary amines like Tris or HEPES are incompatible with DEPC.
-
Prepare the nucleic acid (RNA or DNA) solution in the same buffer. For aptamers or other structured nucleic acids, perform an annealing step prior to use.[4][5]
2. DEPC Labeling Reaction:
-
Prepare a fresh stock solution of DEPC (e.g., 100 mM) in anhydrous acetonitrile.[3]
-
In separate microcentrifuge tubes, prepare the following reaction mixtures:
-
Control (Protein alone): Protein solution.
-
Experimental (Protein + Nucleic Acid): Protein solution mixed with the nucleic acid at a desired molar ratio.
-
-
Initiate the labeling reaction by adding DEPC to a final concentration that provides a suitable molar excess over the protein (e.g., 4 to 100-fold).[3][6] The optimal concentration should be determined empirically to achieve sufficient labeling without causing protein denaturation.
-
Incubate the reaction for a short duration, typically 1 minute at 37°C.[2][4][5]
3. Quenching the Reaction:
-
Terminate the labeling reaction by adding a quenching agent, such as imidazole, to a final concentration significantly higher than that of DEPC (e.g., 50-75 mM).[4][5][7]
4. Sample Preparation for Mass Spectrometry:
-
Denature the protein by adding urea (B33335) to a final concentration of 8 M.
-
Reduce disulfide bonds with a reducing agent (e.g., DTT) and alkylate free cysteine residues with an alkylating agent (e.g., iodoacetamide) to prevent disulfide scrambling and unwanted DEPC adduction to free thiols.[7]
-
Perform a buffer exchange to remove urea and other interfering substances using centrifugal filters.[7]
-
Digest the protein into peptides using a protease such as trypsin or chymotrypsin. Note that trypsin cleavage may be hindered at DEPC-modified lysine residues.[3]
5. LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures by reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer (LC-MS/MS).
-
Acquire data in a data-dependent manner to obtain both MS and MS/MS spectra.
6. Data Analysis:
-
Use specialized software to identify the peptides and the sites of DEPC modification based on the characteristic mass shift.
-
Quantify the extent of modification for each identified site by comparing the peak areas of the modified and unmodified peptides.[3] The percent modification is calculated as: % Modification = [Peak Area (modified) / (Peak Area (modified) + Peak Area (unmodified))] * 100
-
Compare the percent modification of each residue in the protein-alone sample versus the protein-nucleic acid complex. A statistically significant decrease in modification indicates protection upon binding.
Quantitative Data Presentation
Table 1: Example of Quantitative DEPC CL-MS Data for Thrombin-HD22 Aptamer Interaction. [4][6]
| Thrombin Residue | % Modification (Thrombin alone) | % Modification (Thrombin + HD22) | Change in Modification | Interpretation |
| His123 | 45 ± 3 | 20 ± 2 | Decrease | Protected upon binding |
| Tyr126 | 30 ± 2 | 10 ± 1 | Decrease | Protected upon binding |
| Lys210 | 60 ± 5 | 25 ± 3 | Decrease | Protected upon binding |
| Ser212 | 5 ± 1 | 4 ± 1 | No significant change | Not in binding interface |
| His278 | 50 ± 4 | 22 ± 2 | Decrease | Protected upon binding |
| Lys288 | 70 ± 6 | 30 ± 4 | Decrease | Protected upon binding |
Data are hypothetical and for illustrative purposes, based on published findings.
Visualization of DEPC CL-MS Workflow
Caption: Workflow for DEPC Covalent Labeling-Mass Spectrometry.
Application 2: DEPC Chemical Footprinting
DEPC can be used as a chemical footprinting reagent to identify the regions of an RNA molecule that are protected from modification upon protein binding. In this application, the RNA is the primary target of modification. DEPC modifies adenine (B156593) and guanine (B1146940) bases in single-stranded or accessible regions of RNA. The sites of modification can be identified by primer extension, where reverse transcriptase stalls at the modified bases.
Experimental Protocol: DEPC Footprinting
1. RNA and Protein Preparation:
-
Prepare the RNA of interest. If using in vitro transcribed RNA, it can be end-labeled with a radioactive isotope (e.g., ³²P) for detection.
-
Prepare the protein of interest in a suitable binding buffer (DEPC-compatible).
2. Binding Reaction:
-
Incubate the RNA and protein together to allow for complex formation. Include a control reaction with RNA only.
3. DEPC Modification:
-
Add DEPC to both the binding reaction and the RNA-only control to a final concentration that results in, on average, one modification per RNA molecule. This needs to be optimized empirically.
-
Incubate for a defined period at an appropriate temperature (e.g., 20-30 minutes at room temperature).
4. RNA Purification:
-
Stop the reaction and purify the RNA from both samples to remove the protein and excess DEPC. Phenol-chloroform extraction followed by ethanol (B145695) precipitation is a common method.
5. Primer Extension Analysis:
-
Anneal a labeled primer (radioactive or fluorescent) to the purified RNA.
-
Perform a reverse transcription reaction. Reverse transcriptase will pause or terminate at the DEPC-modified bases.
-
Analyze the cDNA products on a denaturing polyacrylamide gel.
6. Data Interpretation:
-
Compare the band patterns from the protein-bound and protein-free samples. Regions where bands are diminished or absent in the protein-bound lane represent the "footprint" of the protein on the RNA, indicating protection from DEPC modification.
Visualization of DEPC Footprinting Principle
References
- 1. Covalent Labeling with Diethylpyrocarbonate is Sensitive to Residue Microenvironment, Providing Improved Analysis of Protein Higher Order Structure by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved Protein Surface Mapping Using Diethylpyrocarbonate with Mass Spectrometric Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Investigating Protein-Nucleic Acid Binding Interactions with Diethylpyrocarbonate Covalent Labeling-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteins Can Withstand More Extensive Labeling While Providing Accurate Structural Information in Covalent Labeling-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diethylpyrocarbonate-based Covalent Labeling Mass Spectrometry of Protein Interactions in a Membrane Complex System - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to remove residual DEPC and its byproducts from solutions.
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the effective removal of residual diethyl pyrocarbonate (DEPC) and its byproducts from solutions to ensure the integrity of downstream experiments.
Frequently Asked Questions (FAQs)
Q1: What is DEPC and why is it used in laboratory solutions?
A1: this compound (DEPC) is a chemical agent used to inactivate RNase enzymes in water and other laboratory solutions.[1] RNases are ubiquitous enzymes that can degrade RNA, compromising experiments such as RT-PCR, in-vitro transcription, and RNA sequencing. DEPC works by covalently modifying histidine, lysine, cysteine, and tyrosine residues in proteins, including the active site of RNases, thus inactivating them.[1][2][3]
Q2: What are the byproducts of DEPC breakdown?
A2: In aqueous solutions, DEPC hydrolyzes into ethanol (B145695) (EtOH) and carbon dioxide (CO2).[1][4][5] This breakdown is significantly accelerated by autoclaving.[2][6] After autoclaving, a faint sweet or fruity smell may be noticeable, which is due to the formation of volatile esters from the reaction of the ethanol byproduct with trace carboxylic acids and does not indicate the presence of residual DEPC.[4][6][7]
Q3: Why is it critical to remove residual DEPC and its byproducts?
A3: Residual DEPC or its byproducts can interfere with downstream applications. DEPC can modify purine (B94841) residues in RNA (carboxymethylation), which can inhibit in-vitro translation and affect RNA-protein interactions.[1][8][9] Furthermore, remaining DEPC can inactivate other enzymes used in molecular biology, such as Taq polymerase and reverse transcriptase, by modifying their critical amino acid residues.[7]
Q4: Can all buffers and solutions be treated with DEPC?
A4: No. Solutions containing primary amine groups, such as Tris and HEPES, cannot be directly treated with DEPC.[1][2] The amino groups in these buffers react with and sequester DEPC, rendering it ineffective at inactivating RNases.[4][6][7][10] To prepare RNase-free Tris or HEPES buffers, use DEPC-treated, autoclaved water to dissolve the buffer components.[2][9] MOPS and PBS buffers, however, can be successfully DEPC-treated.[1][4][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inhibition of downstream enzymatic reactions (e.g., PCR, RT, in-vitro transcription) | Residual DEPC or its byproducts in the treated water.[1][6][7][8] | Ensure the DEPC-treated solution was autoclaved for a sufficient duration (at least 15 minutes per liter at 121°C).[4][5][6] For sensitive applications, consider re-precipitating your nucleic acids to remove any potential contaminants. |
| Degradation of RNA samples | Incomplete inactivation of RNases due to insufficient DEPC concentration or improper treatment. | Use a higher concentration of DEPC (e.g., 1%) for solutions with high levels of RNase contamination, but be aware this may require longer autoclaving to fully remove.[4][6][11] Ensure thorough mixing of DEPC in the solution and adequate incubation time. |
| RNase contamination introduced after DEPC treatment. | DEPC-treated water does not inhibit RNases introduced after autoclaving.[7][8] Always use proper aseptic and RNase-free techniques, including wearing gloves and using certified RNase-free labware.[9] | |
| Unexpected chemical modification of RNA | Traces of DEPC or its byproducts remaining in the solution have led to carboxymethylation of RNA.[1][8][9] | Confirm that autoclaving was performed correctly. If problems persist, consider using commercially available nuclease-free water or an alternative method like Milli-Q water purification, which has been shown to be a suitable substitute.[12][13] |
| DEPC treatment is ineffective in Tris or HEPES buffers | The primary amine groups in these buffers are reacting with and inactivating the DEPC.[1][2][6][7] | Prepare these buffers by dissolving the powdered reagents in water that has already been DEPC-treated and autoclaved.[2][9] |
Quantitative Data on DEPC Removal and Efficacy
| Parameter | Value/Condition | Outcome | Reference |
| Standard DEPC Concentration | 0.1% (v/v) | Sufficient for inactivating most environmental RNase contamination. | [4] |
| DEPC Half-life in Water | ~30 minutes | Indicates the inherent instability of DEPC in aqueous solutions. | [4][7] |
| Autoclaving for DEPC Removal | 15 minutes per liter at 121°C | A 0.1% DEPC solution can be considered DEPC-free. | [4][5][6][7] |
| RNase A Inactivation | 0.1% DEPC | Protects RNA from up to 500 ng/ml of RNase A. | [4] |
| 1% DEPC | Inactivates RNase A at a concentration of 1000 ng/ml. | [4] | |
| Inhibition of Transcription | Increasing DEPC concentration | Leads to increased inhibition of in-vitro transcription reactions. | [6][10] |
Experimental Protocols
Protocol for DEPC Treatment and Removal from Aqueous Solutions
1. Preparation of DEPC Solution:
-
Work in a fume hood and wear appropriate personal protective equipment (gloves, lab coat, safety glasses) as DEPC is a suspected carcinogen.[9][14]
-
Add 1 ml of DEPC to 999 ml of the desired aqueous solution (e.g., water, PBS, MOPS) to achieve a final concentration of 0.1% (v/v).[9]
-
Stir the solution vigorously for at least 10-15 minutes to ensure the DEPC, which is not readily soluble, is well dispersed.[5]
2. Incubation:
-
Incubate the solution for at least 2 hours at 37°C or overnight at room temperature.[1][2][9] Occasional mixing during this period is recommended.
3. Inactivation of DEPC by Autoclaving:
-
Loosely cap the container to allow for the escape of gasses (CO2 and ethanol vapor).
-
Autoclave the solution at 121°C (15 psi) for a minimum of 15 minutes per liter of solution.[4][5][6] For larger volumes, increase the autoclaving time accordingly.
-
After autoclaving, allow the solution to cool to room temperature before use. The solution is now RNase-free and can be used for preparing other reagents.
Visualizations
Caption: Troubleshooting workflow for issues related to DEPC-treated solutions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. bitesizebio.com [bitesizebio.com]
- 3. usbio.net [usbio.net]
- 4. RNase and DEPC Treatment: Fact or Laboratory Myth | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. DEPC-Treated Water – Cellseco [cellseco.com]
- 8. researchgate.net [researchgate.net]
- 9. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 10. RNase and DEPC Treatment: Fact or Laboratory Myth | Thermo Fisher Scientific - US [thermofisher.com]
- 11. geneticeducation.co.in [geneticeducation.co.in]
- 12. neb.com [neb.com]
- 13. Comparison of Milli-Q PF Plus water to DEPC-treated water in the preparation and analysis of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. coleparmer.com [coleparmer.com]
Incompatibility of DEPC with Tris and HEPES buffers and how to work around it.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the incompatibility of Diethylpyrocarbonate (DEPC) with Tris and HEPES buffers and effective workarounds to maintain an RNase-free environment during experiments.
Frequently Asked Questions (FAQs)
Q1: Why can't I treat my Tris or HEPES buffer directly with DEPC to eliminate RNase contamination?
A1: You cannot directly treat Tris or HEPES buffers with DEPC because DEPC chemically reacts with the primary and secondary amines present in these buffering agents.[1][2][3][4] This reaction inactivates the DEPC, rendering it unable to eliminate RNase contamination. Instead of reacting with and inactivating RNases, the DEPC is consumed by the buffer itself.[2]
Q2: What is the chemical reaction that occurs between DEPC and Tris/HEPES?
A2: DEPC is a strong electrophile that readily reacts with nucleophiles, such as the amine groups (-NH2) in Tris and the piperazine (B1678402) ring nitrogens in HEPES. The reaction results in the carbethoxylation of the amine, leading to the breakdown of DEPC into ethanol (B145695) and carbon dioxide, and rendering it ineffective for inactivating RNases.[1][2]
dot
Caption: Chemical incompatibility of DEPC with Tris and HEPES buffers.
Q3: What is the standard workaround for preparing RNase-free Tris or HEPES buffer?
A3: The standard and most reliable workaround is to first treat water with DEPC to make it RNase-free. After treatment, the DEPC is inactivated by autoclaving. This RNase-free water is then used to dissolve the Tris or HEPES powder and other buffer components.[1][5][6][7]
Q4: Are there alternatives to using DEPC for preparing RNase-free buffers?
A4: Yes, several alternatives are available:
-
Commercially available nuclease-free water: You can purchase certified nuclease-free water and use it to prepare your buffers.[3][8]
-
Commercial RNase inactivation reagents: Products like RNAsecure™ can be added to solutions, including those containing Tris and HEPES, to inactivate RNases.[9][10][11] These reagents often require a heating step for activation but do not need to be removed before use.[9][11]
-
Baking glassware: For glassware, baking at 180°C or higher for several hours is an effective way to destroy RNases.[8]
-
General lab hygiene: Maintaining a dedicated RNase-free workspace, using filtered pipette tips, and wearing gloves are crucial preventative measures.[8][12]
Troubleshooting Guides
Problem 1: I prepared my Tris buffer using DEPC-treated water, but I'm still seeing RNA degradation.
| Possible Cause | Troubleshooting Step |
| Incomplete DEPC inactivation: | Residual DEPC can chemically modify RNA, leading to inhibition of downstream enzymatic reactions like reverse transcription.[1][6] Ensure autoclaving is adequate (e.g., 15 minutes per liter of water) to completely hydrolyze the DEPC.[1] A faint ethanol-like smell after autoclaving is normal, but a strong, sweet, fruity odor might indicate incomplete removal.[13] |
| Contamination after buffer preparation: | RNase contamination can be introduced from various sources after the buffer is made, such as contaminated spatulas, glassware, pipette tips, or even airborne dust.[8][14] Always use baked or sterile, disposable plasticware when handling the prepared buffer.[8] Prepare the buffer in a designated RNase-free area. |
| Contaminated buffer components: | The Tris or HEPES powder itself could be a source of RNase contamination. Use a fresh or dedicated stock of high-purity, molecular biology grade reagents for preparing RNase-free solutions.[7][15] |
| Improper storage: | Storing the buffer in a non-sterile container or in an area prone to contamination can introduce RNases. Store your RNase-free buffers in sterile, dedicated containers at the appropriate temperature. |
Problem 2: My downstream applications (e.g., RT-qPCR, in vitro transcription) are inhibited after using my homemade RNase-free Tris/HEPES buffer.
| Possible Cause | Troubleshooting Step |
| Residual DEPC: | As mentioned above, leftover DEPC or its byproducts can modify RNA and inhibit enzymes.[16] Re-autoclave your DEPC-treated water to ensure complete inactivation. Consider preparing a fresh batch with careful attention to the autoclaving step. |
| Poor quality reagents: | Impurities in the buffer components can inhibit enzymatic reactions. Use high-purity reagents specifically designated for molecular biology applications. |
| Incorrect buffer pH or concentration: | Deviations from the optimal pH or concentration of buffer components can negatively impact enzyme activity. Calibrate your pH meter regularly and double-check your calculations when preparing the buffer. |
Data Presentation
| Method | Principle of Action | Compatibility with Tris/HEPES | Advantages | Disadvantages |
| DEPC Treatment of Water | Covalent modification of histidine residues in RNases.[2][8] | Indirectly compatible (treat water first).[1][6] | Effective and well-established. | DEPC is toxic and must be completely removed by autoclaving; residual DEPC can inhibit downstream reactions.[1][6][16] |
| Commercial Nuclease-Free Water | Purified through methods like distillation, deionization, and ultrafiltration to remove nucleases. | Fully compatible. | Convenient and reliable. | Higher cost compared to preparing in-house. |
| Commercial RNase Inactivation Reagents (e.g., RNAsecure™) | Proprietary chemical inactivation of RNases.[9][10] | Fully compatible.[9][10][11] | Easy to use; can be added directly to amine-containing buffers; no need for removal.[10][11] | Can be more expensive than DEPC; may require a heating step for activation.[9] |
| Baking Glassware | High heat (≥180°C) denatures and destroys RNases.[8] | Not applicable to solutions, but essential for preparing RNase-free labware. | Highly effective for glassware. | Not suitable for plastics or solutions. |
Experimental Protocols
Protocol 1: Preparation of RNase-Free Tris Buffer using DEPC-Treated Water
Materials:
-
Diethylpyrocarbonate (DEPC)
-
Nuclease-free water (e.g., Milli-Q or equivalent)
-
Tris base (molecular biology grade)
-
Hydrochloric acid (HCl) for pH adjustment
-
RNase-free glassware (baked at 240°C for at least 4 hours)
-
Autoclave
-
Stir plate and stir bar (RNase-free)
Methodology:
-
DEPC Treatment of Water:
-
In a fume hood, add 0.1% (v/v) DEPC to the desired volume of nuclease-free water in an RNase-free glass bottle (e.g., 1 ml DEPC per 1 L of water).[1][6]
-
Shake vigorously to saturate the water with DEPC.
-
Incubate the solution overnight at room temperature or for at least 2 hours at 37°C with stirring.[1]
-
Crucially, autoclave the DEPC-treated water for at least 15-20 minutes at 121°C to inactivate the DEPC. [1][6] The water is now RNase-free and ready for use.
-
-
Preparation of Tris Buffer:
-
In a designated RNase-free area, use the autoclaved DEPC-treated water to prepare your Tris buffer.
-
Weigh out the appropriate amount of Tris base using an RNase-free spatula and weigh boat.
-
Dissolve the Tris base in the DEPC-treated water.
-
Adjust the pH to the desired value using HCl.
-
Bring the final volume to the desired level with DEPC-treated water.
-
Store the buffer in a sterile, RNase-free container.
-
dot
Caption: Workflow for preparing RNase-free Tris buffer with DEPC-treated water.
Protocol 2: RNase Decontamination of Buffers using a Commercial Reagent (e.g., RNAsecure™)
Materials:
-
Tris or HEPES buffer to be treated
-
Commercial RNase inactivation reagent (e.g., RNAsecure™ Reagent)
-
Water bath or heat block
-
RNase-free tubes
Methodology:
-
Prepare your Tris or HEPES buffer to the final desired concentration using high-quality, nuclease-free water and reagents in an RNase-free environment.
-
Add the commercial RNase inactivation reagent to the buffer at the manufacturer's recommended concentration (e.g., for RNAsecure™, add to a final concentration of 1X).[9]
-
Mix the solution thoroughly.
-
Incubate the solution at the recommended temperature for the specified time (e.g., for RNAsecure™, heat to 60°C for 10 minutes).[9][10]
-
Allow the solution to cool to room temperature. The buffer is now RNase-free and ready for use.
-
If you suspect re-contamination, the heating step can often be repeated.[10]
dot
References
- 1. Protocol Online: How to make DEPC-treated water and Tris Buffer [protocol-online.org]
- 2. bitesizebio.com [bitesizebio.com]
- 3. youtube.com [youtube.com]
- 4. RNase and DEPC Treatment: Fact or Laboratory Myth | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. N and L Series Buffer Preparation [nestgrp.com]
- 6. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 7. How to make Tris RNAse Free? - General Lab Techniques [protocol-online.org]
- 8. neb.com [neb.com]
- 9. Stabilizing the Code—Methods to Preserve RNA Prove Their Worth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Living with RNase: Sources & Contamination Control | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Living with RNase: Sources & Contamination Control | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. RNase and DEPC Treatment: Fact or Laboratory Myth | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. m.youtube.com [m.youtube.com]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing DEPC Concentration for Effective RNase Inactivation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Diethyl Pyrocarbonate (DEPC) for inactivating Ribonucleases (RNases). Find detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure the integrity of your RNA-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration of DEPC for treating water and buffers?
A1: The standard and most commonly recommended concentration of DEPC for treating water and other solutions is 0.1% (v/v).[1][2][3] This concentration is generally sufficient to inactivate most RNase contamination from environmental sources.[4] For solutions with high suspected levels of RNase contamination, a higher concentration of 1% DEPC may be used for more effective inactivation.[4][5]
Q2: How do I prepare 0.1% DEPC-treated water?
A2: To prepare a 0.1% DEPC solution, add 1 ml of DEPC to 1 liter of water.[6] Stir the solution until the DEPC globules completely disappear.[6] The solution should then be incubated, typically for at least 2 hours at 37°C or overnight at room temperature, to allow the DEPC to react with any RNases.[1][2] Finally, the solution must be autoclaved for at least 15 minutes per liter to inactivate the remaining DEPC.[2][5][6]
Q3: Why can't I use DEPC to treat Tris or HEPES buffers directly?
A3: DEPC reacts with primary and secondary amines, which are present in Tris and HEPES buffers.[1][2] This reaction inactivates the DEPC, rendering it unable to inhibit RNases.[1][5] To prepare RNase-free Tris or HEPES buffers, you should first treat the water with DEPC and then dissolve the buffer components in the autoclaved, DEPC-treated water.[1][3][7]
Q4: Is it necessary to autoclave DEPC-treated solutions?
A4: Yes, autoclaving is a critical step. Autoclaving hydrolyzes and inactivates any remaining DEPC, breaking it down into carbon dioxide and ethanol (B145695).[1][2][5] Residual DEPC can modify purine (B94841) residues in RNA, which can inhibit downstream applications such as in vitro transcription and translation.[2][3][8]
Q5: My DEPC-treated water has a sweet, fruity smell after autoclaving. Is it still usable?
A5: Yes, a faint sweet or fruity odor after autoclaving is normal.[5][9] This smell is due to the formation of volatile esters from the reaction of ethanol (a DEPC breakdown product) with trace carboxylic acids.[5][9] It does not indicate the presence of active DEPC.
Q6: Can DEPC inactivate any amount of RNase?
A6: No, DEPC is not a catalytic inhibitor. The amount of DEPC required for complete RNase inactivation is directly proportional to the concentration of RNase present.[4][5] While 0.1% DEPC is adequate for most laboratory applications, it may be insufficient for very high concentrations of RNase.[4]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| RNA degradation in downstream applications despite using DEPC-treated solutions. | 1. Incomplete RNase inactivation due to high initial RNase contamination. 2. Re-introduction of RNases after treatment. 3. Incomplete removal of DEPC. 4. Incompatible buffer components. | 1. Increase DEPC concentration to 0.5% or 1% for treatment, especially for solutions with known high RNase content.[4][5] 2. Maintain an RNase-free environment. Wear gloves, use certified RNase-free plasticware, and work in a designated area for RNA experiments.[10][11] 3. Ensure thorough autoclaving (at least 15 minutes per liter) to completely hydrolyze DEPC.[5][6] 4. Do not treat buffers containing primary or secondary amines (e.g., Tris, HEPES) directly with DEPC. Prepare these buffers using previously DEPC-treated and autoclaved water.[1][2] |
| Inhibition of enzymatic reactions (e.g., in vitro transcription). | Residual DEPC or its byproducts in the treated water. | 1. Ensure the autoclaving step is sufficient to completely inactivate DEPC. 2. As an alternative, consider using commercially available certified RNase-free water or other RNase inactivation reagents that do not require autoclaving.[10] |
| DEPC solution appears cloudy or has globules. | DEPC has low solubility in water and has not fully dissolved. | Continue stirring the solution until it becomes clear and the globules disappear before proceeding with the incubation and autoclaving steps.[6] |
| Pressure buildup in the DEPC stock bottle. | DEPC is sensitive to moisture and can hydrolyze to CO2 and ethanol upon exposure, leading to pressure buildup. | Store DEPC desiccated at 4°C.[12] After opening, layer the bottle with an inert gas like nitrogen or argon before resealing to minimize moisture exposure. |
Quantitative Data on DEPC Efficacy
The effectiveness of DEPC in inactivating RNase A is concentration-dependent. The following table summarizes the protective capacity of different DEPC concentrations against varying amounts of RNase A.
| DEPC Concentration | RNase A Concentration Inactivated |
| 0.01% | Up to 100 ng/ml |
| 0.1% | Up to 500 ng/ml [4] |
| 1% | Up to 1000 ng/ml[4] |
Experimental Protocols
Standard Protocol for Preparing 0.1% DEPC-Treated Water
-
Add DEPC: To 1 liter of high-purity water (e.g., Milli-Q), add 1 ml of DEPC.
-
Dissolve: Stir the solution vigorously until the DEPC is fully dissolved and no oily droplets are visible.
-
Incubate: Let the solution stand for at least 2 hours at 37°C or overnight at room temperature.
-
Autoclave: Autoclave the treated water for a minimum of 15 minutes to inactivate any remaining DEPC.
-
Cool and Store: Allow the water to cool completely before use. Store in sterile, RNase-free containers.
Visualizing the Workflow and Troubleshooting Logic
To aid in understanding the experimental process and troubleshooting common issues, the following diagrams have been generated.
Caption: Workflow for Preparing DEPC-Treated Water.
Caption: Troubleshooting Guide for DEPC Treatment.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. protocol-online.org [protocol-online.org]
- 4. RNase and DEPC Treatment: Fact or Laboratory Myth | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. biofargo.com [biofargo.com]
- 7. N and L Series Buffer Preparation [nestgrp.com]
- 8. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 9. RNase and DEPC Treatment: Fact or Laboratory Myth | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Living with RNase: Sources & Contamination Control | Thermo Fisher Scientific - US [thermofisher.com]
- 11. neb.com [neb.com]
- 12. goldbio.com [goldbio.com]
DEPC Degradation: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the signs of Diethylpyrocarbonate (DEPC) degradation and its impact on molecular biology experiments.
Frequently Asked Questions (FAQs)
Q1: What are the visible signs of DEPC degradation?
A1: DEPC is highly sensitive to moisture and will degrade over time. Key signs of degradation include:
-
Pressure Buildup: Degradation produces carbon dioxide (CO2) gas, which can cause pressure to build up inside the bottle. This may manifest as a bulging or slightly loose cap, and a hissing sound may be heard upon opening.[1][2][3] If you store the bottle in a sealed bag with desiccant, the bag may inflate, indicating decomposition.[1][2][4][5]
-
Color Change: Pure DEPC is a colorless liquid. Over time, with degradation, it may gradually turn yellow.[6]
-
Bubbling: When warming a refrigerated bottle of DEPC to room temperature, you might observe bubbling as the dissolved CO2 becomes less soluble.[1][2]
Q2: How does DEPC degradation occur?
A2: DEPC degrades primarily through hydrolysis in the presence of moisture. This reaction breaks DEPC down into ethanol (B145695) and carbon dioxide.[1][2][7][8] The rate of hydrolysis is influenced by pH and temperature.[1][2][4]
Q3: What is the impact of degraded DEPC on my experiments, particularly with RNA?
A3: Using degraded DEPC or improperly inactivated DEPC can have several negative impacts on your experiments:
-
Ineffective RNase Inactivation: Degraded DEPC will be less effective at inactivating RNases, leaving your RNA samples vulnerable to degradation.[9][10]
-
Modification of RNA: Trace amounts of unreacted DEPC can modify purine (B94841) residues in RNA through carboxymethylation.[7][11][12] This can inhibit downstream applications such as in vitro translation.[12][13][14]
-
Enzyme Inhibition: Residual DEPC can react with and inactivate other enzymes used in your workflow, such as reverse transcriptase and DNA polymerase, leading to failed cDNA synthesis or PCR.[15][16]
-
Lowering of pH: The CO2 produced during degradation can dissolve in your DEPC-treated water, forming carbonic acid and lowering the pH.[17][18] This acidic environment can be detrimental to RNA stability and enzymatic reactions.
Q4: My DEPC-treated water has a low pH. What could be the cause and how do I fix it?
A4: A low pH (around 4.0) in DEPC-treated water is a common observation and is caused by the dissolution of CO2, a byproduct of DEPC hydrolysis, which forms carbonic acid.[17][18] While this is a normal consequence of the treatment, it's important to ensure the final pH of your working solutions is appropriate for your experiments. You can typically adjust the pH of your final buffers after their preparation with DEPC-treated water.
Q5: Can I use DEPC to treat buffers containing Tris or HEPES?
A5: No, you should not add DEPC directly to buffers containing primary amines like Tris or HEPES.[7][19][20] DEPC reacts with these amines, which will consume the DEPC and render it unable to inactivate RNases effectively.[19][20] To prepare RNase-free Tris or HEPES buffers, you should first treat the water with DEPC, autoclave it to inactivate the DEPC, and then dissolve the buffer components.[11][20]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| RNA degradation observed on a gel (smearing, loss of 28S/18S bands) | 1. Ineffective RNase inactivation due to degraded DEPC. | 1. Check your DEPC for signs of degradation (pressure, color). If degradation is suspected, discard it and use a fresh bottle. |
| 2. RNase contamination introduced after DEPC treatment. | 2. Ensure all equipment is properly treated and that you are following aseptic techniques. Remember that DEPC-treated water only inactivates RNases present at the time of treatment.[16][21] | |
| 3. Incomplete inactivation of DEPC leading to RNA modification. | 3. Ensure proper autoclaving time (at least 15 minutes per liter) to completely hydrolyze DEPC.[1][7][19] | |
| Low yield in RT-qPCR or failed PCR | 1. Inhibition of reverse transcriptase or DNA polymerase by residual DEPC. | 1. Confirm that the DEPC was completely inactivated by autoclaving or boiling before use.[15][16] Consider using commercially available nuclease-free water as an alternative for sensitive downstream applications.[22] |
| 2. Suboptimal pH of the reaction due to acidic DEPC-treated water. | 2. Check the pH of your final reaction buffer and adjust if necessary. | |
| Inconsistent experimental results | 1. Variable quality of DEPC-treated water. | 1. Prepare fresh batches of DEPC-treated water regularly. Do not store for extended periods. Once opened, a bottle of DEPC should ideally be used within 9 months.[1][2][5] |
| 2. Use of DEPC with incompatible reagents (e.g., Tris buffer). | 2. Always prepare DEPC-treated water first, then dissolve incompatible reagents like Tris.[11] |
Quantitative Data Summary
The stability of DEPC is highly dependent on the pH of the aqueous solution.
| pH | Buffer | Temperature (°C) | Half-life |
| 6.0 | Phosphate | 25 | 4 minutes[1][2][4][6] |
| 7.0 | Phosphate | 25 | 9 minutes[1][2][4][6] |
| 7.5 | Tris | 25 | 1.25 minutes[1][2][4][6] |
| 8.2 | Tris | 25 | 0.37 minutes[1][2][4][6] |
Experimental Protocols
Protocol 1: Preparation of DEPC-Treated Water
Objective: To prepare RNase-free water for use in RNA experiments.
Materials:
-
High-purity water (e.g., Milli-Q)
-
Diethylpyrocarbonate (DEPC)
-
Autoclave-safe glass bottle
-
Stir bar
Procedure:
-
In a fume hood, add 1 ml of DEPC to 1 liter of high-purity water in an autoclave-safe glass bottle (for a 0.1% v/v solution).[1][2]
-
Add a stir bar and stir the solution until the DEPC globules are completely dissolved.[1][2] This may take several hours at room temperature.
-
Incubate the solution for at least 2 hours at 37°C or overnight at room temperature to allow the DEPC to inactivate any contaminating RNases.[7][23]
-
Loosen the cap of the bottle and autoclave at 121°C for 15-20 minutes per liter to inactivate the DEPC.[1][6][19]
-
After autoclaving, allow the water to cool to room temperature. A faint fruity or alcohol-like smell may be present, which is normal and indicates the breakdown of DEPC to ethanol.[19][21]
-
Tighten the cap and store the RNase-free water at room temperature.
Protocol 2: Assessing RNA Integrity by Agarose (B213101) Gel Electrophoresis
Objective: To visually inspect the quality of an RNA sample for signs of degradation.
Materials:
-
RNA sample
-
RNase-free water
-
Formaldehyde-based loading dye
-
Agarose
-
MOPS buffer (or another RNase-free buffer)
-
Ethidium (B1194527) bromide or other nucleic acid stain
-
Gel electrophoresis system
Procedure:
-
Prepare a 1-1.5% denaturing agarose gel using DEPC-treated water and RNase-free reagents.
-
In an RNase-free microfuge tube, mix 1-2 µg of your RNA sample with a formaldehyde-based loading dye.
-
Heat the mixture at 65-70°C for 5-10 minutes to denature the RNA, then immediately place on ice.
-
Load the denatured RNA sample onto the gel.
-
Run the gel in MOPS running buffer until the dye front has migrated sufficiently.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Interpretation: Intact total RNA will show two distinct, sharp bands corresponding to the 28S and 18S ribosomal RNA (rRNA). The 28S band should be approximately twice as intense as the 18S band. Degraded RNA will appear as a smear down the lane with faint or absent rRNA bands.[9][10]
Visualizations
Caption: The hydrolysis pathway of DEPC in the presence of water.
Caption: A troubleshooting workflow for DEPC-related experimental issues.
Caption: The logical relationship between DEPC quality and experimental outcomes.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 焦碳酸二乙酯 96% (NT) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. biobasic.com [biobasic.com]
- 5. Diethyl pyrocarbonate DEPC [sigmaaldrich.com]
- 6. usbio.net [usbio.net]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. goldbio.com [goldbio.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. RNA Preparation Troubleshooting [sigmaaldrich.com]
- 11. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 12. Does DEPC harm RNA? [qiagen.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. neb.com [neb.com]
- 16. Can DEPC-water interfere QPCR reaction? - PCR, RT-PCR and Real-Time PCR [protocol-online.org]
- 17. researchgate.net [researchgate.net]
- 18. PH of DEPC WATER? - General Lab Techniques [protocol-online.org]
- 19. RNase and DEPC Treatment: Fact or Laboratory Myth | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. DEPC-Treated Water – Cellseco [cellseco.com]
- 22. researchgate.net [researchgate.net]
- 23. Preparation of DEPC-treated water protocol v1 [protocols.io]
Does autoclaving completely inactivate all RNases in water?
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice regarding the inactivation of Ribonucleases (RNases) in water, with a specific focus on the efficacy of autoclaving.
Frequently Asked Questions (FAQs)
Q1: Does autoclaving completely inactivate all RNases in water?
A1: No, autoclaving alone is not sufficient to completely and irreversibly inactivate all RNases.[1] While autoclaving at a standard 121°C for 20-25 minutes can significantly reduce the activity of many RNases, some, like RNase A, are remarkably thermostable.[2][3] These robust enzymes can refold and regain partial activity upon cooling, posing a risk to your RNA experiments.[4][5]
Q2: Why are RNases so difficult to inactivate by heat?
A2: The high stability of certain RNases, such as RNase A, is attributed to their compact structure, which is reinforced by multiple disulfide bonds.[6][7] These bonds help the enzyme to refold into its active conformation after heat denaturation.[7]
Q3: If autoclaving is insufficient, what is the recommended method for preparing RNase-free water?
A3: The gold standard for preparing RNase-free water is treatment with diethylpyrocarbonate (DEPC) followed by autoclaving.[5][8][9] DEPC is a chemical that irreversibly inactivates RNases by modifying histidine, lysine, cysteine, and tyrosine residues in the active site.[10][11] The subsequent autoclaving step is crucial for hydrolyzing and inactivating the DEPC, which would otherwise interfere with downstream applications.[2][6][8]
Q4: Are there alternatives to DEPC treatment?
A4: Yes, several alternatives are available. Commercially available, certified nuclease-free water is a convenient and reliable option. Additionally, some commercial reagents are designed to inactivate RNases in solutions, including those containing Tris, which cannot be DEPC-treated.[5] For glassware and metalware, baking at 180°C for at least four hours is an effective method of RNase inactivation.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| RNA degradation observed in experiments using autoclaved water. | Residual RNase activity in the water due to enzyme renaturation after autoclaving. | 1. Switch to DEPC-treated, autoclaved water or commercially purchased nuclease-free water.[5][9] 2. Test your water for RNase activity using a sensitive detection assay.[12] 3. Ensure proper aseptic technique to prevent re-contamination of treated water. |
| Inhibition of downstream enzymatic reactions (e.g., in vitro transcription, RT-PCR). | Incomplete removal of DEPC after treatment. | 1. Ensure the DEPC-treated water is autoclaved for a sufficient duration (e.g., 15 minutes per liter) to completely hydrolyze the DEPC.[2] 2. After autoclaving, a faint, sweet, fruity smell may be present due to the formation of volatile esters from the ethanol (B145695) byproduct; this does not indicate the presence of residual DEPC.[3] |
| Need to prepare RNase-free Tris buffer. | DEPC chemically reacts with the amine group in Tris, rendering the DEPC ineffective.[3] | 1. Prepare the Tris buffer using DEPC-treated, autoclaved water.[10] 2. Use a dedicated stock of solid Tris, baked spatulas, and RNase-free glassware for buffer preparation.[1] |
Data on RNase Inactivation Methods
The following table summarizes the effectiveness of common RNase inactivation methods.
| Method | Temperature (°C) | Duration | Efficacy | Key Considerations |
| Autoclaving | 121 | 20 min | Incomplete. Reduces activity, but some RNases (e.g., RNase A) can renature and regain activity over time.[4][13] | Not reliable as a standalone method for preparing RNase-free water for sensitive applications.[5] |
| DEPC Treatment + Autoclaving | 37 (incubation) then 121 (autoclave) | 2 hours (incubation) then 15 min/L (autoclave) | Highly Effective. DEPC irreversibly inactivates RNases, and autoclaving removes residual DEPC.[9][10] | Cannot be used to treat solutions containing primary amines, such as Tris or HEPES.[10] |
| Dry Heat (Baking) | 180 | ≥ 4 hours | Highly Effective. Suitable for glassware and metalware.[1] | Not suitable for liquids or plasticware. |
| Soft-Hydrothermal Processing | 110 | 20 min | Reported to be effective for irreversible inactivation of RNase A through hydrolysis and deamidation.[4][13] | A less common method that requires specialized equipment to control steam saturation. |
Experimental Protocols
Protocol: Testing for RNase Activity in Water
This protocol is based on a fluorescence-based RNase detection assay. Commercial kits, such as the RNaseAlert™ Kit, are widely available and provide a sensitive and straightforward method for detecting RNase activity.[12][14]
Materials:
-
Water sample to be tested
-
RNaseAlert™ QC System (or similar fluorescence-based kit)
-
RNase-free microplate (96-well)
-
Positive Control (e.g., RNase A standard provided with the kit)
-
Negative Control (RNase-free water provided with the kit)
-
Microplate fluorometer capable of detecting FAM (fluorescein)
Procedure:
-
Prepare the RNaseAlert™ Substrate: Reconstitute the lyophilized substrate in the provided reaction buffer according to the manufacturer's instructions.
-
Set up the Assay: In separate wells of the 96-well microplate, add:
-
Test Sample: A specified volume of your water sample.
-
Positive Control: The RNase A standard.
-
Negative Control: The RNase-free water.
-
-
Initiate the Reaction: Add the prepared RNaseAlert™ Substrate to each well. The substrate consists of an RNA oligonucleotide with a fluorescent reporter on one end and a quencher on the other.[12]
-
Incubate: Incubate the plate at 37°C for the time specified in the kit protocol (typically 30-60 minutes).
-
Measure Fluorescence: Read the fluorescence in the microplate fluorometer (excitation ~485 nm, emission ~540 nm).[15]
-
Interpret Results: An increase in fluorescence in the test sample well compared to the negative control indicates the presence of RNase activity. The RNases in the sample cleave the RNA substrate, separating the fluorophore from the quencher and resulting in a fluorescent signal.[12]
Visual Workflow
Caption: Workflow for preparing and validating RNase-free water.
References
- 1. lifescience.roche.com [lifescience.roche.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. RNase and DEPC Treatment: Fact or Laboratory Myth | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Irreversible thermoinactivation of ribonuclease-A by soft-hydrothermal processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Living with RNase: Sources & Contamination Control | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. m.youtube.com [m.youtube.com]
- 12. RNase Detection | Thermo Fisher Scientific - US [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. bostonbioproducts.com [bostonbioproducts.com]
- 15. static.igem.org [static.igem.org]
Potential side reactions of DEPC with RNA and how to avoid them.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Diethyl Pyrocarbonate (DEPC) in RNA research. It is intended for researchers, scientists, and drug development professionals to help identify and prevent potential side reactions of DEPC with RNA.
Frequently Asked Questions (FAQs)
Q1: What is DEPC and why is it used in RNA work?
A1: this compound (DEPC) is a chemical agent used to inactivate ribonuclease (RNase) enzymes, which are ubiquitous and can rapidly degrade RNA. DEPC works by covalently modifying amino acid residues, particularly histidine, in the active site of RNases, thus irreversibly inactivating them.[1][2] This makes it a crucial reagent for preparing RNase-free water and solutions for sensitive RNA experiments.
Q2: What are the primary side reactions of DEPC with RNA?
A2: If not completely removed, residual DEPC or its byproducts can react with RNA molecules. The primary side reaction is the carboxymethylation of purine (B94841) residues, specifically adenine (B156593) (A) and guanine (B1146940) (G).[3][4] This modification can interfere with downstream applications.
Q3: How does carboxymethylation of RNA by DEPC affect downstream experiments?
A3: The carboxymethylation of RNA can have significant consequences for subsequent molecular biology procedures. Notably, it has been documented to reduce the efficiency of in vitro translation systems.[3][4] While the ability of modified RNA to form hybrids with DNA or other RNA molecules is not severely affected unless a large fraction of purines are modified, the integrity of translation-based assays can be compromised.[3] Furthermore, byproducts of DEPC degradation can inhibit enzymatic reactions like in vitro transcription.[5][6]
Q4: How can I avoid the side reactions of DEPC with my RNA samples?
A4: The most critical step to prevent side reactions is the complete inactivation and removal of DEPC from your solutions after treatment. This is typically achieved by autoclaving DEPC-treated water and solutions. The heat from autoclaving hydrolyzes DEPC into ethanol (B145695) and carbon dioxide, which are generally harmless to RNA.[1]
Q5: Can I use DEPC to treat any buffer or solution?
A5: No. DEPC is highly reactive with primary amines and therefore cannot be used to treat buffers containing Tris or HEPES.[1][5] The amine groups in these buffers will react with and neutralize the DEPC, rendering it ineffective at inactivating RNases. To prepare RNase-free Tris or HEPES buffers, you should first treat the water with DEPC, autoclave it to remove the DEPC, and then dissolve the buffer components in the treated water.
Troubleshooting Guide
| Problem | Potential DEPC-Related Cause | Recommended Solution |
| Low or no yield in in vitro translation | Residual DEPC or its byproducts in the water or buffers used for the reaction are inhibiting translation. The RNA template may be carboxymethylated.[3][4] | Ensure that all DEPC-treated solutions have been properly autoclaved (e.g., 121°C for 15-20 minutes per liter) to completely hydrolyze the DEPC. Prepare fresh batches of all buffers using properly autoclaved DEPC-treated water. Consider re-purifying your RNA template. |
| Reduced efficiency of in vitro transcription | Byproducts from DEPC degradation may be present in the reaction mix and inhibiting the RNA polymerase.[5][6] | Use high-quality, commercially available nuclease-free water for your transcription reactions. If preparing your own DEPC-treated water, ensure thorough autoclaving. If problems persist, consider using alternatives to DEPC for water treatment, such as filtration or purchasing certified nuclease-free water. |
| Smearing of RNA on an agarose (B213101) gel | While often indicative of RNase contamination, if you are certain your handling procedures are RNase-free, consider the possibility of chemical degradation if solutions were not prepared correctly (though less common than enzymatic degradation). | Review your entire workflow for potential sources of RNase contamination.[7] Ensure all equipment and solutions are properly treated. Use fresh, properly prepared DEPC-treated water for all steps, including gel running buffers.[8] |
| Inconsistent or failed RT-qPCR results | Inhibition of reverse transcriptase or Taq polymerase by residual DEPC or its byproducts. | Use commercially available, certified nuclease-free water for all RT-qPCR steps, including dilutions. Prepare all reagents and master mixes with this high-quality water. |
Quantitative Data Summary
While exact quantitative data on the impact of DEPC on translation efficiency is limited in readily available literature, the general consensus is that carboxymethylated RNA leads to significantly reduced protein synthesis. The following table summarizes key quantitative parameters for DEPC usage.
| Parameter | Recommended Value/Range | Notes |
| DEPC Concentration for Water Treatment | 0.1% (v/v) | Add 1 ml of DEPC to 1 L of water.[9][10] |
| Incubation Time and Temperature | 2 hours at 37°C or overnight at room temperature | Allows for the reaction between DEPC and any contaminating RNases.[1] |
| Autoclaving Time | 15-20 minutes per liter at 121°C | Crucial for the complete hydrolysis of DEPC.[10] |
| Effect of 0.1% DEPC on RNase A | Can inactivate up to 500 ng/ml of RNase A | Higher concentrations of RNase A may require higher concentrations of DEPC.[5] |
| Effect of 1% DEPC on RNase A | Can inactivate up to 1000 ng/ml of RNase A | Higher DEPC concentrations increase the risk of residual DEPC or byproducts inhibiting downstream reactions.[5] |
Experimental Protocols
Protocol for Preparing DEPC-Treated Water
-
Preparation: In a fume hood, add 1 ml of DEPC to 1 liter of high-purity water (e.g., Milli-Q) in a glass bottle.
-
Dissolution: Stir the solution vigorously for at least 30 minutes to ensure the DEPC is fully dissolved.
-
Incubation: Incubate the solution for at least 2 hours at 37°C or overnight at room temperature. This allows the DEPC to react with and inactivate any RNases present.
-
Inactivation: Autoclave the treated water at 121°C for 15-20 minutes per liter to hydrolyze any remaining DEPC. The solution should no longer have a pungent DEPC odor, though a faint sweet, ethanol-like smell may be present.
-
Storage: Store the autoclaved, DEPC-treated water in a sterile, RNase-free container at room temperature.
Protocol for Quality Control of DEPC-Treated Water
-
RNase Activity Assay:
-
Incubate a known amount of a standard RNA transcript (e.g., a commercially available RNA ladder) with your prepared DEPC-treated water at 37°C for 1 hour.
-
As a positive control, incubate the same amount of RNA with a solution known to contain RNase.
-
As a negative control, incubate the RNA with commercially available, certified nuclease-free water.
-
Analyze the integrity of the RNA from all three reactions on a denaturing agarose gel. The RNA incubated with your DEPC-treated water should show no degradation compared to the negative control.
-
-
Inhibition of In Vitro Transcription/Translation:
-
Set up a standard in vitro transcription or translation reaction using a reliable template and enzyme system.
-
In parallel, set up an identical reaction where the water in the reaction mix is replaced with your prepared DEPC-treated water.
-
Compare the yield and quality of the resulting RNA or protein. A significant decrease in yield in the reaction with your DEPC-treated water indicates the presence of inhibitory substances, likely due to incomplete DEPC removal.
-
Visualizations
Caption: Chemical modification of RNA by residual DEPC.
Caption: Workflow for preparing DEPC-treated RNase-free water.
Caption: Troubleshooting logic for DEPC-related experimental issues.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. neb.com [neb.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. RNase and DEPC Treatment: Fact or Laboratory Myth | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. bitesizebio.com [bitesizebio.com]
- 8. researchgate.net [researchgate.net]
- 9. usbio.net [usbio.net]
- 10. magen-tec.com [magen-tec.com]
Technical Support Center: Managing DEPC Byproducts and Carcinogenicity Concerns
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing the potential carcinogenicity of diethylpyrocarbonate (DEPC) byproducts, with a focus on urethane (B1682113) (ethyl carbamate). Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure safe and effective laboratory practices when working with DEPC.
Frequently Asked Questions (FAQs)
Q1: What is the primary carcinogenic byproduct of DEPC, and how is it formed?
A1: The primary carcinogenic byproduct of concern when using DEPC is urethane (ethyl carbamate). Urethane is classified as a probable human carcinogen.[1][2] It can form when DEPC reacts with ammonia (B1221849) or primary amines present in solutions.[3] While DEPC is used to inactivate RNases in water and buffers, residual DEPC can react with nitrogen-containing compounds, especially upon heating, to form urethane.
Q2: What are the health risks associated with urethane exposure?
A2: Urethane is considered a probable human carcinogen based on sufficient evidence from studies in experimental animals.[2] In animal studies, urethane has been shown to cause various types of cancer, including lung and liver tumors.[2] Acute high-level exposure can lead to symptoms such as irritation of the skin and eyes, as well as effects on the central nervous system, liver, and bone marrow.[4]
Q3: Are there established occupational exposure limits for urethane?
A3: Currently, there are no specific Permissible Exposure Limits (PELs) from the Occupational Safety and Health Administration (OSHA) or Recommended Exposure Limits (RELs) from the National Institute for Occupational Safety and Health (NIOSH) for urethane.[4][5] However, given its classification as a probable carcinogen, all contact should be minimized to the lowest possible level.
Q4: How can I be sure that DEPC is completely inactivated in my solutions?
A4: The standard procedure for inactivating DEPC is to autoclave the treated solution (e.g., water or buffer) at 121°C for at least 15 minutes per liter.[6][7] This process hydrolyzes DEPC into ethanol (B145695) and carbon dioxide. A faint, sweet, or alcoholic odor after autoclaving is normal and is due to the formation of volatile esters from the ethanol byproduct; it does not indicate the presence of residual DEPC.[6][7] For validation, you can perform a chemical test or, for highly sensitive applications, analyze a sample of the treated solution for the presence of urethane using a sensitive method like Gas Chromatography-Mass Spectrometry (GC-MS).
Q5: Can I use DEPC to treat all types of buffers?
A5: No. DEPC should not be used to treat solutions containing primary amines, such as Tris or HEPES buffers. DEPC reacts with these amines, rendering it ineffective for RNase inactivation and potentially altering the buffer's properties.[8][9] To prepare RNase-free Tris or HEPES buffers, you should first treat the water with DEPC and then autoclave it to remove the DEPC before dissolving the buffer components.[8][9]
Troubleshooting Guides
Problem 1: I am concerned about potential urethane contamination in my DEPC-treated solutions.
Solution:
-
Verification of Autoclaving: Ensure your autoclave is functioning correctly and reaching the appropriate temperature (121°C) and pressure (15 psi) for the recommended duration (at least 15 minutes per liter).
-
Analytical Testing: For critical applications, consider having a sample of your DEPC-treated, autoclaved water or buffer analyzed for the presence of urethane. A qualified analytical laboratory can perform this using a sensitive method like GC-MS.
-
Use Alternatives: If concerns persist or for amine-containing buffers, consider using DEPC-free methods for preparing RNase-free solutions. See the "Alternatives to DEPC" section below.
Problem 2: My DEPC-treated and autoclaved water has a strong, unusual odor.
Solution:
-
Normal vs. Abnormal Odor: A faint, sweet, or alcoholic odor is normal. However, a strong, pungent, or chemical smell may indicate a problem.
-
Check Water Source: Ensure the initial water source is of high purity (e.g., Milli-Q or double-distilled). Contaminants in the water can react with DEPC or its byproducts to create unexpected odors.
-
Ventilation: Ensure adequate ventilation during and after autoclaving to dissipate any volatile byproducts.
-
Discard if in Doubt: If you are uncertain about the quality of your DEPC-treated water, it is safest to discard it and prepare a fresh batch, ensuring all steps are followed correctly.
Problem 3: I need to prepare an RNase-free solution that cannot be autoclaved.
Solution:
-
DEPC is Not Suitable: Do not use DEPC for solutions that cannot be autoclaved, as the autoclaving step is essential for DEPC inactivation.
-
Use Sterile Filtration: Prepare the solution using high-purity, RNase-free water (commercially available or prepared by other methods) and then sterilize it by passing it through a 0.22 µm filter in an RNase-free environment.
-
Utilize DEPC Alternatives: Treat surfaces and equipment with RNase decontamination solutions and use commercially available RNase-free reagents and water.
Data Presentation
Occupational Exposure Limits for Urethane (Ethyl Carbamate)
| Regulatory Body | Exposure Limit | Classification |
| OSHA | No specific PEL established[5] | Not classified |
| NIOSH | No specific REL established[5] | Potential occupational carcinogen |
| ACGIH | No specific TLV established | Not classified |
| IARC | - | Group 2A: Probably carcinogenic to humans |
Experimental Protocols
Protocol: Detection and Quantification of Urethane in Aqueous Solutions by GC-MS
This protocol is adapted from established methods for the analysis of ethyl carbamate (B1207046) in beverages and can be applied to laboratory buffers.
1. Sample Preparation:
-
To 25 mL of the DEPC-treated, autoclaved solution, add a known amount of a suitable internal standard (e.g., d5-ethyl carbamate).
-
If the sample contains high concentrations of salts or other non-volatile components, a solid-phase extraction (SPE) step is recommended.
-
Condition an ENV+ SPE cartridge with methanol (B129727) and then with water.
-
Apply the sample to the cartridge and perform washes with water.
-
Dry the cartridge under vacuum.
-
Elute the urethane and internal standard with ethyl acetate.
2. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: WAX column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Injector Temperature: 250°C
-
Oven Program: Start at 70°C (hold for 1 min), ramp to 300°C at 10°C/min (hold for 6 min).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 250°C
-
Analysis Mode: Selected Ion Monitoring (SIM) or MS/MS for higher specificity.
-
Quantification Transition (MS/MS): m/z 62 -> 44 for urethane and m/z 64 -> 44 for d5-ethyl carbamate.
-
Qualifier Ion: m/z 45.
-
-
3. Quantification:
-
Create a calibration curve using standards of known urethane concentrations.
-
Calculate the concentration of urethane in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Signaling Pathways and Experimental Workflows
Urethane-Induced Carcinogenesis Signaling Pathways
Urethane-induced carcinogenesis, particularly in the lungs, has been shown to involve the activation of key signaling pathways that promote cell proliferation and survival.
Caption: Urethane-induced carcinogenesis pathways.
DEPC Treatment and Urethane Formation Workflow
This diagram illustrates the process of DEPC treatment of water and the potential for urethane formation.
Caption: DEPC treatment workflow and urethane formation.
Alternatives to DEPC for RNase Inactivation
For applications where DEPC is not suitable or when concerns about its byproducts are high, several alternatives are available.
| Method/Product | Mechanism of Action | Safety Considerations |
| Baking (for glassware/metalware) | High heat (180-250°C) denatures and inactivates RNases. | No chemical hazards. Requires a high-temperature oven. Not suitable for plastics or solutions. |
| Ultrafiltration | Physically removes RNases from water based on molecular weight cutoff. | No chemical hazards. Requires specialized filtration equipment. |
| RNaseZap™ | A proprietary formulation of three active ingredients that destroy RNases on contact.[3][10] | Corrosive and an irritant. Should be handled with gloves and eye protection. Surfaces must be thoroughly rinsed after use.[3] |
| RNase AWAY™ | Contains an alkali hydroxide (B78521) (<1%) that decontaminates surfaces.[11][12][13] | Causes skin and eye irritation.[11][12] Requires rinsing after use. |
| Commercially available RNase-free water and reagents | Produced under stringent manufacturing processes to ensure the absence of RNases. | Generally considered safe. Sourced from reliable vendors. |
Disclaimer: This information is intended for guidance and informational purposes only. Always consult your institution's safety protocols and the manufacturer's safety data sheets (SDS) for specific handling instructions and safety information.
References
- 1. msds.nipissingu.ca [msds.nipissingu.ca]
- 2. Urethane - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. nj.gov [nj.gov]
- 5. tagis.dep.wv.gov [tagis.dep.wv.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Invitrogen RNaseZap RNase Decontamination Solution 6 x 250 mL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 8. neb.com [neb.com]
- 9. Ammonia - Wikipedia [en.wikipedia.org]
- 10. RNaseZap™ RNase Decontamination Solution 250 mL | Buy Online | Invitrogen™ [thermofisher.com]
- 11. pdf.dutscher.com [pdf.dutscher.com]
- 12. isg.ku.edu.tr [isg.ku.edu.tr]
- 13. d2gdaxkudte5p.cloudfront.net [d2gdaxkudte5p.cloudfront.net]
Validation & Comparative
How to validate the effectiveness of DEPC treatment in eliminating RNase.
A Comparative Guide to Validating DEPC Treatment for RNase Elimination
Ribonucleases (RNases) are notoriously stable and ubiquitous enzymes that can rapidly degrade RNA, compromising experiments such as RT-PCR, RNA sequencing, and in vitro transcription. Diethyl pyrocarbonate (DEPC) is a chemical agent widely used to inactivate RNases in water and buffers. However, the effectiveness of this treatment must be validated to ensure the integrity of downstream applications. This guide provides a comparison of methods to eliminate RNase, with a focus on validating DEPC treatment, supported by experimental protocols and data.
Comparison of RNase Inactivation Methods
DEPC treatment is a robust method for eliminating RNases, but several alternatives exist, each with its own advantages and limitations. The choice of method depends on the specific application, the solution's composition, and the available equipment.
| Method | Principle of Action | Advantages | Limitations | Efficacy |
| DEPC Treatment | Covalent modification (carboxymethylation) of histidine residues in the RNase active site, leading to irreversible inactivation.[1][2] | Highly effective when performed correctly.[3][4] Treats entire solutions. | Suspected carcinogen, must be handled with care.[5] Cannot be used with primary amine buffers (e.g., Tris, HEPES).[3][4][6][7] Requires subsequent autoclaving to inactivate residual DEPC.[5][6] | High |
| Autoclaving | Heat denaturation of proteins. | Simple, widely available. Effective for many applications. | Ineffective against some heat-stable RNases (e.g., RNase A), which can refold and regain activity upon cooling.[6][8][9] Not a guarantee of complete inactivation.[3] | Moderate |
| Baking (for glassware) | High-temperature (e.g., 240°C for >4 hours) denaturation and degradation.[5] | Highly effective for glassware. | Not suitable for plasticware or solutions. | High |
| RNase Inhibitors | Protein-based inhibitors (e.g., RNase Inhibitor, Murine) bind non-covalently to the active site of RNases.[6] | Compatible with most enzymatic reactions.[6] Can be added directly to reactions. | Can be sensitive to high temperatures or denaturing conditions.[10] Does not eliminate RNases, only inhibits them. | High (Inhibition) |
| Commercial Solutions | Proprietary formulations (e.g., RNaseZap™, RNAsecure™) for surface decontamination or solution treatment.[10][11] | Often fast-acting and convenient. Some are compatible with Tris buffers (e.g., RNAsecure™).[11] | Can be more expensive than basic methods. | High |
| Ultrafiltration | Physical removal of enzymes based on molecular weight. | Can produce RNase-free water without chemical treatment.[10] | Requires specialized equipment. Does not inactivate RNases already present in a prepared solution. | High (for water) |
Experimental Protocols for Validating RNase Elimination
Validating the absence of RNase activity is crucial. Two common methods are a functional RNA integrity assay and a more sensitive fluorometric assay.
Protocol 1: RNA Integrity Assay (Gel-Based)
This method directly tests for RNA degradation by incubating a known RNA molecule in the DEPC-treated solution and analyzing the outcome via gel electrophoresis.
Materials:
-
DEPC-treated water or buffer to be tested.
-
Untreated water or buffer (Positive Control).
-
Certified RNase-free water (Negative Control).
-
A known, intact RNA transcript (e.g., a commercially available RNA ladder or a control RNA transcript).
-
RNase A solution (for positive control).
-
Incubator or water bath at 37°C.
-
Agarose (B213101) gel electrophoresis system.
-
RNA loading dye.
-
Ethidium (B1194527) bromide or other RNA stain.
Procedure:
-
Set up three reaction tubes:
-
Test Sample: 18 µL of your DEPC-treated solution + 1 µL of control RNA.
-
Negative Control: 18 µL of certified RNase-free water + 1 µL of control RNA.
-
Positive Control: 17 µL of untreated water + 1 µL of RNase A + 1 µL of control RNA.
-
-
After incubation, add RNA loading dye to each sample.
-
Run the samples on a 1% agarose gel.
-
Stain the gel with ethidium bromide and visualize under UV light.[12]
Interpreting Results:
-
Effective Treatment: The RNA band in the "Test Sample" lane should be sharp and distinct, identical to the "Negative Control" lane.
-
Ineffective Treatment (RNase contamination): The RNA in the "Test Sample" lane will appear as a smear or will be completely absent, similar to the "Positive Control" lane.
Protocol 2: Fluorometric RNase Assay
This method uses a specialized substrate consisting of an RNA oligonucleotide with a fluorescent reporter and a quencher molecule. In the presence of RNases, the substrate is cleaved, separating the reporter from the quencher and generating a fluorescent signal. Commercial kits like RNaseAlert™ are available for this purpose.[12][13]
Materials:
-
DEPC-treated solution to be tested.
-
Fluorometric RNase assay kit (e.g., RNaseAlert™ QC System).
-
Fluorometer or fluorescence plate reader.[13]
Procedure:
-
Follow the manufacturer's protocol. Typically, this involves:
-
Preparing a reaction mixture containing the kit's buffer and the fluorescently-quenched substrate.
-
Adding a small volume of your DEPC-treated solution to the reaction mixture.
-
Including positive and negative controls as provided by the kit or prepared in the lab.
-
Incubating the reaction at the recommended temperature (e.g., 37°C).
-
Measuring the fluorescence at specified time points. A kinetic reading provides the most sensitive analysis.[13]
Interpreting Results:
-
Effective Treatment: The fluorescence signal from the "Test Sample" should remain at baseline, similar to the negative control.
-
Ineffective Treatment (RNase contamination): The fluorescence signal will increase over time, proportional to the amount of RNase activity.[12]
Supporting Experimental Data
The following table summarizes data adapted from studies comparing the effectiveness of autoclaving alone versus DEPC treatment followed by autoclaving for inactivating RNase A.
| RNase A Concentration | Treatment | RNA Probe Integrity | RNase Inactivation Level |
| 100 pg/mL | No Treatment | Degraded | None |
| 100 pg/mL | Autoclaving Only | Intact | Substantial |
| 1 µg/mL | Autoclaving Only | Degraded | Partial |
| 1 µg/mL | 0.1% DEPC + Autoclaving | Intact | High / Complete |
| 10 µg/mL | 0.1% DEPC + Autoclaving | Degraded | Partial |
| 10 µg/mL | 1% DEPC + Autoclaving | Intact | High / Complete |
| Data derived from experiments where a ³²P-labeled RNA probe was incubated with treated solutions containing various concentrations of RNase A.[3][4][7] |
This data demonstrates that while autoclaving alone can inactivate low levels of RNase A, it is insufficient for higher concentrations.[3][9] DEPC treatment significantly enhances RNase inactivation, although the required DEPC concentration is proportional to the level of RNase contamination.[4][14]
Visualizations
Experimental Workflow
References
- 1. How does DEPC work to inactivate RNases - General Lab Techniques [protocol-online.org]
- 2. nbinno.com [nbinno.com]
- 3. RNase and DEPC Treatment: Fact or Laboratory Myth | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. RNase and DEPC Treatment: Fact or Laboratory Myth | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 6. neb.com [neb.com]
- 7. RNase and DEPC Treatment: Fact or Laboratory Myth | Thermo Fisher Scientific - IN [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Autoclave to kill RNases/DNases? - Molecular Biology [protocol-online.org]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Living with RNase: Sources & Contamination Control | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. bostonbioproducts.com [bostonbioproducts.com]
- 13. Measuring RNase Activity—A Real-Time Kinetic Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 14. bitesizebio.com [bitesizebio.com]
Comparing DEPC treatment with commercially available RNase inhibitors.
A Comprehensive Guide to Protecting Your RNA: DEPC Treatment vs. Commercial RNase Inhibitors
For researchers, scientists, and drug development professionals, safeguarding RNA integrity is paramount for the success of downstream applications such as RT-qPCR, RNA sequencing, and in vitro transcription. Ribonucleases (RNases), ubiquitous and resilient enzymes that degrade RNA, pose a significant threat to experimental outcomes. This guide provides an objective comparison of two common strategies for mitigating RNase contamination: treatment with diethylpyrocarbonate (DEPC) and the use of commercially available RNase inhibitors.
At a Glance: Key Differences
| Feature | DEPC Treatment | Commercial RNase Inhibitors |
| Mechanism of Action | Irreversible covalent modification of RNases, primarily targeting histidine residues.[1] | Reversible or irreversible, non-covalent binding to the active site of RNases.[2] |
| Application | Primarily for treating water, buffers, and glassware to eliminate RNase contamination before they come into contact with RNA. | Added directly to enzymatic reactions or cell lysates to protect RNA from co-purified or introduced RNases. |
| Spectrum of Inhibition | Broad-spectrum, inactivates a wide range of RNases. | Varies by product; many inhibit the common RNase A, B, and C families. Some, like SUPERase•In™, inhibit a broader range including RNase T1 and RNase 1.[3] |
| Downstream Compatibility | Residual DEPC or its byproducts can inhibit enzymatic reactions like in vitro transcription.[4][5] Complete removal by autoclaving is crucial.[5] | Generally high compatibility with downstream applications such as RT-qPCR and in vitro transcription, as they do not inhibit polymerases or reverse transcriptases.[2][3] |
| Limitations | Incompatible with amine-containing buffers like Tris and HEPES.[4][5] Suspected carcinogen requiring careful handling. | Can be costly. Some inhibitors like heparin can inhibit downstream enzymes and require removal.[6] Ribonucleoside vanadyl complexes can also inhibit reverse transcriptase.[7] |
Quantitative Performance Data
DEPC Treatment: Efficacy and Impact on Downstream Applications
Experimental data demonstrates that the effectiveness of DEPC is dependent on its concentration relative to the amount of RNase contamination. While higher concentrations of DEPC are more effective at inactivating RNases, they can also have a greater inhibitory effect on downstream enzymatic reactions if not completely removed.
Table 1: Effect of DEPC Concentration on RNase A Inactivation and In Vitro Transcription
| DEPC Concentration | RNase A Inactivated | In Vitro Transcription (% incorporation) |
| 0.01% | Up to 100 ng/mL | 64% |
| 0.1% | Up to 500 ng/mL | 59% |
| 1.0% | Up to 1000 ng/mL | 53% |
| Data adapted from Thermo Fisher Scientific technical documentation.[4] |
Commercial RNase Inhibitors: A Head-to-Head Comparison of RNA Integrity
A study by Munro et al. (2023) compared the efficacy of several commercially available RNase inhibitors in preserving RNA integrity in various mouse tissues known to have high RNase content. RNA integrity was assessed using an automated electrophoresis system and reported as an RNA Integrity Number (RINe), with a higher number indicating better integrity.
Table 2: Comparison of RNA Integrity (RINe) in Mouse Tissues with Various RNase Inhibitors
| RNase Inhibitor | Liver RINe (± SD) | Lung RINe (± SD) | Colon RINe (± SD) | Small Intestine RINe (± SD) |
| None | 6.8 (± 0.2) | 6.2 (± 0.4) | 5.8 (± 0.3) | 2.5 (± 0.1) |
| SUPERase•In™ | 8.2 (± 0.1) | 6.5 (± 0.2) | 6.1 (± 0.3) | 3.5 (± 0.2) |
| RiboLock™ | 8.5 (± 0.1) | 8.1 (± 0.2) | 8.0 (± 0.2) | 7.8 (± 0.3) |
| Murine RNase Inhibitor | 8.6 (± 0.1) | 8.2 (± 0.1) | 8.1 (± 0.1) | 7.9 (± 0.2) |
| Heparin | 8.4 (± 0.2) | 8.0 (± 0.3) | 7.9 (± 0.2) | 7.5 (± 0.4) |
| Vanadyl Ribonucleoside | 7.2 (± 0.3) | 6.8 (± 0.4) | 6.5 (± 0.3) | 4.2 (± 0.3) |
| Data extracted from Munro, J., et al. (2023). Cancers, 15(15), 3985.[4][8] |
The results indicate that for tissues with high endogenous RNase activity, RiboLock™ and murine RNase inhibitor were the most effective at preserving RNA integrity.[4]
Experimental Protocols
DEPC Treatment of Water and Buffers
This protocol is for preparing RNase-free solutions.
-
Add 1 ml of DEPC to 1 liter of water or buffer (for a final concentration of 0.1% v/v).
-
Stir or shake the solution for at least 2 hours at room temperature, or overnight.
-
Autoclave the solution for at least 15 minutes to inactivate the DEPC.
-
Caution: DEPC is a suspected carcinogen and should be handled with appropriate safety precautions in a fume hood. Do not use DEPC to treat solutions containing primary amines like Tris or HEPES.[4][5]
RNase Inactivation Assay with Commercial Inhibitors
This protocol outlines a general method for assessing the effectiveness of a commercial RNase inhibitor.
-
Prepare a reaction mixture containing a known amount of RNA substrate (e.g., a specific transcript or total RNA).
-
In separate tubes, add:
-
No RNase inhibitor (negative control).
-
The RNase inhibitor being tested at the manufacturer's recommended concentration.
-
The RNase inhibitor plus a known amount of RNase A (e.g., 10 pg).
-
-
Incubate all tubes at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and analyze the RNA integrity using gel electrophoresis or an automated electrophoresis system to determine the extent of RNA degradation.
Visualizing the Workflows and Mechanisms
To better understand the processes and principles discussed, the following diagrams illustrate the key workflows and mechanisms.
Caption: Workflow for preparing RNase-free solutions using DEPC treatment.
Caption: Mechanisms of RNase inactivation by DEPC and a commercial RNase inhibitor.
Caption: Logical workflow comparing the use of DEPC-treated components versus the addition of an RNase inhibitor in an RNA-based experiment.
Conclusion and Recommendations
The choice between DEPC treatment and commercial RNase inhibitors is not mutually exclusive; rather, they serve complementary roles in a comprehensive RNase control strategy.
-
DEPC treatment is a cost-effective and highly effective method for preparing RNase-free aqueous solutions and decontaminating glassware. It is best suited for the preparatory stages of an experiment. However, its incompatibility with certain buffers and the potential for downstream inhibition necessitate careful handling and thorough inactivation.
-
Commercial RNase inhibitors are indispensable for protecting RNA within the experimental reaction itself, especially when working with biological samples that have high endogenous RNase content. While generally more expensive, their high specificity and compatibility with downstream applications make them a crucial component for ensuring reliable and reproducible results.
For optimal RNA integrity, a dual approach is recommended: use DEPC-treated water and buffers to prepare your reagents and reaction mixtures, and supplement your critical reactions with a high-quality commercial RNase inhibitor, particularly when the integrity of your RNA is paramount.
References
- 1. researchgate.net [researchgate.net]
- 2. A Head-to-Head Comparison of RNasin® and RNaseOUT™ Ribonuclease Inhibitors [promega.sg]
- 3. RNase 阻害剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Optimisation of Sample Preparation from Primary Mouse Tissue to Maintain RNA Integrity for Methods Examining Translational Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. neb.com [neb.com]
- 8. mdpi.com [mdpi.com]
DEPC-Treated Water vs. Nuclease-Free Water: A Comparative Guide for Your Experiments
For researchers, scientists, and drug development professionals working with RNA, ensuring the integrity of their samples is paramount. Ribonucleases (RNases), ubiquitous and resilient enzymes that degrade RNA, pose a significant threat to the accuracy and reliability of experiments such as RT-qPCR, in vitro transcription, and RNA sequencing. Two common solutions to this problem are the use of DEPC-treated water and commercially available nuclease-free water. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to help you make an informed decision for your specific experimental needs.
At a Glance: Key Differences and Recommendations
| Feature | DEPC-Treated Water | Nuclease-Free Water (Commercial) | Recommendation |
| RNase Inactivation | Effective at inactivating RNases through chemical modification.[1][2][3] The efficiency is dependent on the DEPC concentration.[1][2][3] | Produced using methods like ultrafiltration to physically remove nucleases.[4][5] Certified to be nuclease-free.[4][6][7] | For routine applications where cost is a major concern, properly prepared DEPC-treated water is a viable option. For sensitive applications requiring the highest purity and lot-to-lot consistency, commercial nuclease-free water is recommended. |
| Potential for Inhibition | Residual DEPC or its byproducts (ethanol, CO2) can inhibit downstream enzymatic reactions like in vitro transcription and RT-PCR.[8][9][10][11][12] | Free of chemical additives, minimizing the risk of enzymatic inhibition.[5][13] | For enzymatic assays, in vitro transcription, and RT-qPCR, nuclease-free water is the safer choice to avoid potential inhibition. |
| RNA Modification | Traces of DEPC can chemically modify RNA, potentially affecting its function.[8] | No risk of chemical modification of RNA. | For experiments where RNA structure and function are critical, nuclease-free water is preferred. |
| Preparation & Convenience | Requires in-house preparation involving handling of a hazardous chemical (DEPC), incubation, and autoclaving.[14] | Ready-to-use, offering convenience and saving time.[6][15] | Commercial nuclease-free water offers significant convenience and safety advantages. |
| Cost | Generally lower material cost for in-house preparation. | Higher upfront cost per unit volume.[6] | The cost-effectiveness of DEPC-treated water depends on labor costs and the scale of use. For smaller scale experiments, the convenience of nuclease-free water may outweigh the cost difference. |
| Safety | DEPC is a suspected carcinogen and requires careful handling in a fume hood.[16][17][18][19][20] | No chemical hazards associated with the water itself. | Nuclease-free water is the safer option, eliminating the risks associated with handling DEPC. |
Experimental Data Summary
While direct, side-by-side quantitative comparisons in peer-reviewed literature are limited, information from manufacturers and technical notes provides valuable insights.
Table 1: Performance in Key Applications
| Application | DEPC-Treated Water | Nuclease-Free Water | Supporting Evidence |
| RT-qPCR | May lead to inhibition of reverse transcriptase and Taq polymerase, potentially affecting Cq values and efficiency.[9][12][21] | Generally recommended to ensure reproducibility and avoid inhibition.[22] | Anecdotal evidence and manufacturer recommendations suggest nuclease-free water is superior for reliable qPCR results.[9][21] |
| In Vitro Transcription | Can significantly inhibit RNA polymerase, leading to lower RNA yields. The inhibitory effect increases with higher DEPC concentrations.[2][8][10] | The preferred choice to maximize RNA yield and integrity.[10] | Studies have shown that increasing concentrations of DEPC in water used for in vitro transcription reactions lead to a progressive decrease in RNA yield.[1][2] |
| RNA Stability | Effectively inactivates RNases present in the water at the time of treatment.[3] However, it does not inactivate RNases introduced later. | Provides a clean, nuclease-free environment for RNA resuspension and storage.[13] | A study comparing Milli-Q water (a type of nuclease-free water) to DEPC-treated water for RNA preparation and Northern blot analysis found no significant difference in RNA degradation, suggesting both can be effective if handled properly.[23] |
Experimental Protocols
Here are detailed methodologies for key experiments relevant to assessing the quality of your water for RNA work.
Protocol 1: Preparation of DEPC-Treated Water
Materials:
-
Diethylpyrocarbonate (DEPC)
-
High-purity water (e.g., Milli-Q or distilled, deionized)
-
Autoclavable glass bottle
-
Stir bar and magnetic stir plate
-
Fume hood
Procedure:
-
In a fume hood, add 0.1% (v/v) DEPC to the desired volume of high-purity water in an autoclavable glass bottle (e.g., 1 ml of DEPC to 1 L of water).
-
Add a stir bar and stir the solution for at least 2 hours at room temperature.
-
Loosen the cap of the bottle to allow for gas exchange and autoclave the solution for at least 15 minutes at 121°C to inactivate the DEPC.
-
After autoclaving, allow the water to cool to room temperature. A faint fruity odor may be present due to the formation of esters from the breakdown of DEPC, but this does not indicate the presence of active DEPC.[2]
-
Store the DEPC-treated water in sterile, nuclease-free containers at room temperature.
Protocol 2: Assessing RNA Stability in Water Samples
This protocol is adapted from Northern blot analysis procedures and can be used to compare the stability of RNA in DEPC-treated water versus nuclease-free water.
Materials:
-
Total RNA of high integrity
-
DEPC-treated water
-
Nuclease-free water
-
RNase A (positive control)
-
Formaldehyde
-
MOPS buffer
-
RNA loading dye
-
Gel electrophoresis system
-
UV transilluminator
Procedure:
-
Prepare three sets of tubes. In the first set, resuspend a known amount of total RNA in DEPC-treated water. In the second set, resuspend the same amount of RNA in nuclease-free water. In the third set (positive control), resuspend the RNA in nuclease-free water and add a small amount of RNase A.
-
Incubate all tubes at 37°C for a defined period (e.g., 1 hour).
-
Prepare a denaturing agarose gel (e.g., 1% agarose with formaldehyde).
-
Add RNA loading dye to your RNA samples and load them onto the gel.
-
Perform electrophoresis to separate the RNA fragments.[24][25][26]
-
Visualize the RNA bands on a UV transilluminator. Intact total RNA will show two distinct ribosomal RNA (rRNA) bands (28S and 18S for eukaryotes). Degradation will appear as a smear or a shift towards lower molecular weights.
-
Compare the integrity of the rRNA bands between the different water samples. The DEPC-treated and nuclease-free water samples should show intact rRNA bands, while the positive control should show significant degradation.
Visualizing the Decision-Making Process and Mechanism of Action
To further clarify the choice between DEPC-treated water and nuclease-free water, the following diagrams illustrate the decision-making workflow and the mechanism of RNase inactivation by DEPC.
Conclusion
The choice between DEPC-treated water and commercially available nuclease-free water depends on the specific requirements of your experiment, your budget, and your laboratory's capabilities. For sensitive applications that involve enzymatic reactions, such as RT-qPCR and in vitro transcription, the use of high-quality, commercially prepared nuclease-free water is strongly recommended to avoid potential inhibition and ensure the reproducibility of your results. While DEPC-treated water can be a cost-effective alternative for general RNA handling and non-enzymatic applications, it requires careful preparation and handling to minimize the risks of chemical contamination and ensure the complete inactivation of DEPC. By understanding the advantages and disadvantages of each, researchers can select the most appropriate water source to protect their valuable RNA samples and generate reliable experimental data.
References
- 1. RNase and DEPC Treatment: Fact or Laboratory Myth | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. RNase and DEPC Treatment: Fact or Laboratory Myth | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. canvaxbiotech.com [canvaxbiotech.com]
- 5. Comparison of Milli-Q PF Plus water to DEPC-treated water in the preparation and analysis of RNA. | Semantic Scholar [semanticscholar.org]
- 6. biocompare.com [biocompare.com]
- 7. Which Water to Use? | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Thermo Scientific DEPC-treated Water 5 x 1 mL | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. DEPC inactivation [bio.net]
- 13. researchgate.net [researchgate.net]
- 14. nbinno.com [nbinno.com]
- 15. astorscientific.us [astorscientific.us]
- 16. americanbio.com [americanbio.com]
- 17. zellx.de [zellx.de]
- 18. carlroth.com [carlroth.com]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 20. carlroth.com [carlroth.com]
- 21. Can DEPC-water interfere QPCR reaction? - PCR, RT-PCR and Real-Time PCR [protocol-online.org]
- 22. Reddit - The heart of the internet [reddit.com]
- 23. Comparison of Milli-Q PF plus water with DEPC-treated water in the preparation and analysis of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. gladstone.org [gladstone.org]
- 25. Northern blot - Wikipedia [en.wikipedia.org]
- 26. RNA Isolation and Northern Blot Analysis [bio-protocol.org]
Safeguarding Your RNA: A Comparative Guide to DEPC and RNaseZap
In the meticulous world of RNA research, the integrity of your samples is paramount. Ribonucleases (RNases), ubiquitous and resilient enzymes that degrade RNA, pose a constant threat to experimental success. To mitigate this risk, researchers employ various decontamination strategies. This guide provides an in-depth comparison of two common RNase inactivation agents: Diethylpyrocarbonate (DEPC) for solutions and RNaseZap for surfaces and equipment, offering researchers, scientists, and drug development professionals a data-driven overview to inform their laboratory practices.
At a Glance: DEPC vs. RNaseZap
| Feature | DEPC (Diethylpyrocarbonate) | RNaseZap |
| Primary Application | Treatment of aqueous solutions (water, buffers) | Decontamination of surfaces, glassware, and plasticware |
| Mechanism of Action | Covalently modifies amine, hydroxyl, and sulfhydryl groups in RNases and other proteins, leading to irreversible inactivation.[1] | A proprietary formulation of three active ingredients that inactivates and removes RNases on contact.[2][3] |
| Form | Colorless liquid, typically used as a 0.1% (v/v) solution in water. | Ready-to-use spray solution or pre-soaked wipes.[1] |
| Treatment Protocol | Requires incubation (e.g., overnight at room temperature) followed by autoclaving to inactivate residual DEPC.[4] | Simple spray-and-rinse or wipe-and-rinse procedure.[1][2] |
| Compatibility | Incompatible with buffers containing primary amines (e.g., Tris) and some other nucleophilic compounds.[1] | Not recommended for use on corrodible metal surfaces.[2] |
| Safety | Suspected carcinogen; requires handling in a fume hood with appropriate personal protective equipment.[4] | Can cause skin and respiratory irritation; should be used with gloves and in a well-ventilated area or fume hood.[2][3] |
Performance Evaluation: A Closer Look
DEPC: Efficacy in Solutions
DEPC has long been the standard for rendering aqueous solutions RNase-free. Its effectiveness is dependent on its concentration and the level of RNase contamination.
Table 1: Efficacy of DEPC Treatment against RNase A in Water
| DEPC Concentration | RNase A Concentration | RNA Probe Integrity |
| 0.01% | 100 ng/mL | Intact |
| 0.01% | 500 ng/mL | Degraded |
| 0.1% | 500 ng/mL | Intact |
| 0.1% | 1000 ng/mL | Degraded |
| 1% | 1000 ng/mL | Intact |
This data is based on experiments where a radiolabeled RNA probe was incubated with RNase A-contaminated water treated with varying concentrations of DEPC.
These findings indicate that the commonly used 0.1% DEPC concentration is effective against moderate levels of RNase A contamination. However, for higher levels of contamination, a higher DEPC concentration may be necessary. It is crucial to note that residual DEPC or its byproducts can inhibit downstream enzymatic reactions, such as in vitro transcription. Therefore, thorough autoclaving after treatment is essential to degrade any remaining DEPC.
RNaseZap: Surface Decontamination Specialist
In one study, untreated microfuge tubes showed marginal levels of RNase contamination, whereas tubes pre-rinsed with RNaseZap exhibited no detectable contamination.[5] Furthermore, it has been shown to be effective at removing high concentrations of dried-on RNase A.[6] Anecdotal evidence and manufacturer data suggest that RNaseZap and similar products are highly effective at removing surface RNase contamination, which is a primary source of RNA degradation in many experimental workflows.
Experimental Protocols
DEPC Treatment of Water
This protocol describes the preparation of RNase-free water using DEPC.
Materials:
-
High-purity water (e.g., Milli-Q or distilled)
-
Diethylpyrocarbonate (DEPC)
-
Glass bottle with a screw cap
-
Stir plate and stir bar
-
Autoclave
Procedure:
-
In a fume hood, add 1 ml of DEPC to 1 liter of high-purity water in a glass bottle (to a final concentration of 0.1% v/v).
-
Stir the solution at room temperature for at least 2 hours, or preferably, overnight.
-
Loosen the cap of the bottle and autoclave the solution for 15-20 minutes at 121°C and 15 psi to inactivate any remaining DEPC.
-
After the solution has cooled, tighten the cap and label the bottle as "0.1% DEPC-treated water." The water is now ready for use in preparing RNase-free solutions.
RNaseZap Decontamination of Surfaces and Equipment
This protocol outlines the general procedure for using RNaseZap to decontaminate laboratory surfaces and non-corrodible equipment.
Materials:
-
RNaseZap spray solution or wipes
-
RNase-free water for rinsing
-
Paper towels
Procedure:
-
For Surfaces (e.g., benchtops, fume hoods):
-
Spray RNaseZap solution directly onto the surface to be decontaminated.
-
Wipe the surface thoroughly with a clean paper towel.
-
Rinse the surface with RNase-free water.
-
Dry the surface with a clean paper towel.
-
-
For Equipment (e.g., pipettors, gel boxes):
-
Apply RNaseZap liberally to a clean paper towel.
-
Wipe all exposed surfaces of the equipment thoroughly.
-
Rinse the equipment with RNase-free water.
-
Allow the equipment to air dry completely before use.
-
-
For Glassware and Plasticware:
-
Spray or add enough RNaseZap to coat the entire inner surface of the vessel.
-
Swirl or vortex to ensure complete coverage.
-
Discard the solution and rinse the vessel thoroughly two times with RNase-free water.
-
Visualizing the Workflow
To better understand the application of these decontamination methods, the following diagrams illustrate the typical workflows.
Impact on Downstream Applications
The choice of RNase decontamination method can have implications for subsequent molecular biology procedures.
-
DEPC: If not completely removed by autoclaving, residual DEPC can carboxymethylate RNA, which may inhibit reverse transcription and in vitro translation. The byproducts of DEPC degradation can also be inhibitory to some enzymatic reactions.[7][8] It is crucial to use high-quality DEPC and ensure thorough autoclaving.
-
RNaseZap: When used according to the manufacturer's instructions, which includes a thorough rinsing step, RNaseZap is not expected to interfere with downstream applications.[2][3] The active ingredients are removed during the rinsing process, leaving a clean, RNase-free surface. However, failure to rinse properly could potentially leave residues that might affect sensitive enzymatic reactions.
Conclusion: A Two-Pronged Approach to an RNase-Free Environment
Both DEPC and RNaseZap are valuable tools in the fight against RNase contamination. They are not mutually exclusive but rather complementary, each excelling in a specific domain. DEPC remains a reliable method for preparing RNase-free aqueous solutions, provided proper protocols are followed to ensure its complete inactivation. RNaseZap and similar surface decontaminants offer a convenient and effective solution for maintaining an RNase-free work environment by eliminating contamination from benchtops, equipment, and labware.
For a comprehensive RNase control strategy, a two-pronged approach is recommended: the use of DEPC-treated solutions for all aqueous reagents and the regular and thorough decontamination of all work surfaces and equipment with a product like RNaseZap. By understanding the strengths and limitations of each method and implementing them correctly, researchers can significantly enhance the reliability and reproducibility of their RNA-based experiments.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Instrument Cleaning - Rnase Decontamination | National Institute of Environmental Health Sciences [niehs.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 5. Invitrogen RNaseZap RNase Decontamination Solution 6 x 250 mL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 6. RNaseZap™ RNase Decontamination Solution 250 mL | Contact Us | Invitrogen™ [thermofisher.com]
- 7. gene-quantification.de [gene-quantification.de]
- 8. researchgate.net [researchgate.net]
Safeguarding Your RNA: A Comparative Guide to Testing for Residual DEPC Activity in Treated Water
For researchers, scientists, and drug development professionals, ensuring the integrity of RNA is paramount for the success of downstream applications such as RT-qPCR, in vitro transcription, and RNA sequencing. Diethylpyrocarbonate (DEPC) has traditionally been a widely used chemical for inactivating ubiquitous RNase enzymes in water and buffers. However, residual DEPC or its byproducts can inhibit enzymatic reactions, compromising experimental results.[1][2] This guide provides a comprehensive comparison of methods to test for residual DEPC activity in treated water, offering detailed experimental protocols and data to help you select the most appropriate quality control measures for your laboratory.
Comparing Methods for Ensuring RNase-Free Water
While DEPC treatment is a common in-house method, several alternatives are available, each with its own set of advantages and disadvantages. The choice of method often depends on factors such as convenience, cost, and the sensitivity of downstream applications.
| Method | Principle of RNase Inactivation/Removal | Pros | Cons |
| DEPC Treatment | Covalent modification of histidine residues in RNases, leading to irreversible inactivation.[3][4] | - Cost-effective for treating large volumes of water in-house. - Effective at inactivating a broad spectrum of RNases. | - DEPC is toxic and requires careful handling. - Incompatible with primary amine buffers like Tris.[5] - Risk of residual DEPC or byproducts inhibiting downstream enzymatic reactions.[1][2] - Requires a post-treatment autoclaving step to inactivate DEPC.[2][6] |
| Purchased Nuclease-Free Water | Produced under stringent, controlled manufacturing processes, often including distillation, deionization, and ultrafiltration, followed by rigorous testing. | - Convenient and saves time. - Certified to be nuclease-free, eliminating the need for in-house testing. - No risk of residual DEPC. | - Higher cost compared to in-house preparation, especially for large volumes. |
| Ultrafiltration | Physical removal of RNases and other macromolecules based on size exclusion using membranes with a specific molecular weight cut-off.[7] | - Effective at removing RNases without the use of chemicals.[7] - Provides nuclease-free water on demand. - No risk of chemical inhibitors in the final product. | - Initial setup cost for the ultrafiltration system. - Requires regular maintenance and filter replacement. |
| Milli-Q® System with BioPak® Polisher | Combination of purification technologies including ion-exchange resins and ultrafiltration to produce ultrapure, RNase-free water. | - Produces high-purity water suitable for sensitive applications. - Shown to be as effective as DEPC treatment in preventing RNA degradation. | - Significant initial investment for the purification system. - Ongoing costs for consumables and maintenance. |
Testing for Residual DEPC Activity: Functional Assays
Direct chemical detection of residual DEPC in a typical molecular biology laboratory is not feasible. Therefore, functional assays that assess the impact of the treated water on sensitive enzymatic reactions are the recommended approach.
In Vitro Transcription (IVT) Inhibition Assay
This assay determines if residual DEPC or its byproducts in the treated water inhibit the synthesis of RNA in an in vitro transcription reaction. A reduction in the yield of the RNA transcript compared to a control reaction using certified nuclease-free water indicates the presence of inhibitors.
-
Reaction Setup: Prepare two in vitro transcription reactions in parallel.
-
Test Reaction: Use the DEPC-treated water being tested to prepare the reaction mix and to dilute the template DNA and enzymes.
-
Control Reaction: Use commercially available, certified nuclease-free water for all components.
-
-
Standard IVT Protocol: Follow the manufacturer's protocol for your in vitro transcription kit. A typical reaction includes a DNA template with a promoter (e.g., T7, SP6), RNA polymerase, and ribonucleotides (ATP, CTP, GTP, UTP).
-
Incubation: Incubate both reactions at the recommended temperature (usually 37°C) for 1-2 hours.
-
Quantification of RNA Transcript:
-
Spectrophotometry: Measure the concentration of the synthesized RNA using a spectrophotometer (e.g., NanoDrop).
-
Gel Electrophoresis: Run the transcription products on a denaturing agarose (B213101) or polyacrylamide gel. Compare the intensity of the RNA bands between the test and control samples. A fainter band in the test sample suggests inhibition.
-
-
Data Analysis: Calculate the RNA yield for both reactions. A significantly lower yield in the test reaction indicates the presence of inhibitory substances, likely residual DEPC or its byproducts.
Reverse Transcription Quantitative PCR (RT-qPCR) Inhibition Assay
This assay evaluates the inhibitory effect of treated water on the entire RT-qPCR workflow, from reverse transcription to PCR amplification. An increase in the cycle threshold (Ct) value or a decrease in amplification efficiency in the presence of the test water points to inhibition.
-
Reaction Setup: Prepare two sets of RT-qPCR reactions.
-
Test Reactions: Use the DEPC-treated water to prepare the master mix and to dilute the RNA template and primers.
-
Control Reactions: Use commercially available, certified nuclease-free water.
-
-
Template Dilution Series: Prepare a serial dilution of a known RNA template (e.g., a housekeeping gene) for both test and control conditions to assess amplification efficiency.
-
RT-qPCR: Perform the reverse transcription and qPCR steps according to your standard protocol.
-
Data Analysis:
-
Compare Ct Values: For a given template concentration, a significant increase in the Ct value (>0.5-1 cycle) in the test reaction compared to the control suggests inhibition.
-
Assess Amplification Efficiency: Generate a standard curve from the dilution series for both test and control reactions. A lower amplification efficiency in the test reactions indicates the presence of inhibitors. An acceptable efficiency is generally between 90% and 110%.
-
Indirect Assessment of Water Quality using RNase Detection Kits
Commercially available kits, such as the RNaseAlert® Kit, are designed to detect RNase activity. However, they can also be used to indirectly assess whether your treated water contains inhibitors of the detection reaction itself, which could be residual DEPC.
Caption: Workflow for using an RNase detection kit to test for RNase contamination and potential inhibitors.
Conclusion
While DEPC treatment remains a viable option for preparing RNase-free water, the potential for residual DEPC to inhibit sensitive enzymatic reactions necessitates rigorous quality control. The functional assays described in this guide, particularly the RT-qPCR inhibition assay, provide a reliable method for validating the quality of your DEPC-treated water. For laboratories where convenience and the elimination of chemical hazards are priorities, commercially available nuclease-free water or the implementation of an ultrafiltration system are excellent alternatives that can ensure the integrity and reproducibility of your RNA-based experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Inhibition of the neutrophil NADPH oxidase and associated H+ channel by diethyl pyrocarbonate (DEPC), a histidine-modifying agent: evidence for at least two target sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the neutrophil NADPH oxidase and associated H+ channel by this compound (DEPC), a histidine-modifying agent: evidence for at least two target sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNase and DEPC Treatment: Fact or Laboratory Myth | Thermo Fisher Scientific - AR [thermofisher.com]
- 6. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 7. Nuclease-Free Water at Your Fingertips [sigmaaldrich.com]
Safeguarding Your RNA: A Comparative Analysis of Laboratory Surface Decontamination Methods
For researchers, scientists, and professionals in drug development, the integrity of RNA is paramount. Ribonucleases (RNases), ubiquitous and resilient enzymes that degrade RNA, pose a constant threat to experimental accuracy and the stability of RNA-based therapeutics. This guide provides an objective comparison of common RNase decontamination methods for laboratory surfaces, supported by experimental data and detailed protocols to help you establish a robust RNase-free work environment.
The battle against RNase contamination is a critical aspect of molecular biology. These enzymes are notoriously difficult to inactivate, capable of withstanding autoclaving and retaining partial activity upon cooling.[1] Consequently, rigorous decontamination of benchtops, equipment, and plasticware is essential. This guide explores the efficacy of various chemical and physical methods, from commercially available solutions to standard laboratory chemicals and UV irradiation.
Comparative Efficacy of RNase Decontamination Methods
The selection of an appropriate RNase decontamination method depends on factors such as the level of contamination, surface material, and the specific downstream applications. While many products and protocols exist, their effectiveness can vary. Below is a summary of quantitative and qualitative data on the performance of several common methods.
One study quantitatively assessed the efficiency of various commercial decontaminants in removing DNA and RNA from surfaces by measuring the amount of remaining nucleic acid via real-time PCR (qPCR). Lower cycle threshold (Ct) values indicate a higher amount of remaining nucleic acid, signifying less effective decontamination.
| Decontamination Method | Active Ingredient(s) | Quantitative Efficacy (Remaining RNA on Surface) | Qualitative Efficacy & Notes |
| Commercial Solutions | |||
| DNA AWAY™ | Sodium Hydroxide-based | Mean Ct value: ~35 (after 10 min) | Highly effective at removing RNA from surfaces. |
| DNA Remover | Phosphoric Acid-based | Mean Ct value: ~25 (after 10 min) | Less effective than sodium hydroxide-based solutions for RNA removal. |
| DNA-ExitusPlus™ IF | Non-enzymatic reagent | Mean Ct value: ~25 (after 10 min) | Similar in efficacy to phosphoric acid-based removers for RNA. |
| RNaseZap™ | Surfactants, Sodium Dichloroisocyanurate, Sodium Hydroxide | Not directly quantified in the cited study, but claims to completely remove RNase contamination.[2][3][4] | Widely used and reported to be highly effective at removing high levels of RNase contamination.[2][4][5] |
| RNase AWAY™ | Not specified (likely contains surfactants and alkali) | Not directly quantified in the cited study, but gel electrophoresis data shows protection of RNA from degradation.[6] | Reported to effectively eliminate RNase contamination from glassware and surfaces.[6] |
| RNase-X™ | Not specified | Gel electrophoresis and RNaseAlert® assay data indicate no detectable RNase activity after treatment.[7] | Positioned as a cost-effective alternative to other commercial solutions.[7] |
| Standard Laboratory Chemicals | |||
| Sodium Hypochlorite (Bleach) | ~0.5-1% Sodium Hypochlorite | Not directly quantified in the cited study. | Effective at denaturing proteins, including RNases, through oxidation.[7] A 10% dilution of commercial bleach is commonly used. |
| Diethyl Pyrocarbonate (DEPC) | This compound | Not directly quantified for surface decontamination in the cited study. | Primarily used for treating aqueous solutions. It inactivates RNases by modifying histidine residues.[1][8] It is a suspected carcinogen and must be handled with care.[6][9] |
| Physical Methods | |||
| Baking (for glassware/metal) | Heat | Not applicable | Baking at high temperatures (e.g., 180°C or higher for several hours) is effective for inactivating RNases.[8] |
| Autoclaving | High-pressure steam | Not applicable | While effective for sterilization, some RNases can renature and regain partial activity after cooling.[1] |
| UV Irradiation | Ultraviolet Light | Not applicable | Emerging technology showing promise for rapid, chemical-free inactivation of RNases on surfaces.[10] |
Experimental Protocols
To ensure the validity of any decontamination method, it is crucial to perform efficacy testing. Below are detailed protocols for assessing the level of RNase contamination on a surface after treatment.
Protocol 1: RNA Integrity Assay using Denaturing Agarose (B213101) Gel Electrophoresis
This method qualitatively assesses the ability of a decontaminated surface to protect RNA from degradation.
Materials:
-
Total RNA of high integrity (e.g., commercially available control RNA)
-
RNase-free water
-
Decontamination solution to be tested
-
Sterile, RNase-free microcentrifuge tubes
-
Denaturing agarose gel (e.g., with formaldehyde (B43269) or bleach)
-
RNA loading dye
-
Electrophoresis system and power supply
-
Gel imaging system
Procedure:
-
Surface Contamination: Intentionally contaminate a small, defined area on a test surface (e.g., a glass plate) with a known amount of RNase A solution. Allow it to air dry.
-
Decontamination: Apply the decontamination solution to the contaminated area according to the manufacturer's instructions or standard protocol. This may involve spraying and wiping, or soaking for a specified period.
-
Rinsing: If the protocol requires it, rinse the surface thoroughly with RNase-free water to remove any residual decontaminant.
-
RNA Incubation: Pipette a small volume (e.g., 10 µL) of high-quality total RNA solution onto the decontaminated surface. Incubate for a set period (e.g., 30 minutes) at room temperature.
-
Sample Recovery: Carefully recover the RNA solution from the surface and transfer it to a sterile, RNase-free microcentrifuge tube.
-
Controls:
-
Positive Control: Incubate total RNA on a surface that was contaminated with RNase A but not decontaminated.
-
Negative Control: Use an aliquot of the total RNA that was not exposed to any surface.
-
-
Gel Electrophoresis:
-
Add RNA loading dye to each sample.
-
Load the samples onto a denaturing agarose gel.
-
Run the gel according to standard procedures.
-
-
Analysis:
-
Visualize the RNA bands using a gel imaging system.
-
Intact RNA (successful decontamination): The negative control and the sample from the decontaminated surface should show two sharp, distinct bands corresponding to the 28S and 18S ribosomal RNA (rRNA) subunits, with the 28S band being approximately twice as intense as the 18S band.[1]
-
Degraded RNA (unsuccessful decontamination): The positive control and any ineffectively decontaminated samples will show smearing and a loss of the distinct rRNA bands.[1]
-
Protocol 2: Quantitative RNase Activity Assay using a Fluorescent Substrate
This method provides a quantitative measure of remaining RNase activity.
Materials:
-
Fluorescent RNase assay kit (e.g., RNaseAlert®)
-
Decontamination solution to be tested
-
RNase-free water and buffer
-
Fluorometer or fluorescence plate reader
Procedure:
-
Surface Contamination and Decontamination: Follow steps 1-3 from Protocol 1.
-
Sample Collection:
-
Pipette a small volume of RNase-free buffer onto the decontaminated surface.
-
Swirl the buffer to collect any residual RNases.
-
Transfer the buffer to a sterile, RNase-free microcentrifuge tube.
-
-
Controls:
-
Positive Control: Collect buffer from a contaminated, non-decontaminated surface.
-
Negative Control: Use an aliquot of the RNase-free buffer that was not exposed to any surface.
-
-
Assay Preparation: Prepare the reactions according to the fluorescent RNase assay kit manufacturer's instructions. This typically involves adding the RNA substrate to the collected buffer samples and controls.
-
Fluorescence Measurement:
-
Incubate the reactions as specified in the kit protocol.
-
Measure the fluorescence at appropriate intervals using a fluorometer.
-
-
Analysis:
-
An increase in fluorescence indicates the cleavage of the substrate by RNases.
-
Compare the fluorescence signal from the decontaminated surface sample to the positive and negative controls to quantify the level of remaining RNase activity.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for comparing the efficacy of different RNase decontamination methods.
Caption: Workflow for comparing RNase decontamination methods.
Conclusion
Maintaining an RNase-free environment is a non-negotiable aspect of reliable RNA-related research and development. While commercial decontaminants often offer convenience and high efficacy, standard laboratory chemicals like bleach can also be effective and economical alternatives. The choice of method should be guided by the specific requirements of the laboratory and validated through rigorous testing using protocols such as those outlined in this guide. By implementing a consistent and verified decontamination strategy, researchers can significantly enhance the integrity of their data and the quality of their RNA-based products.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. RNA integrity number - Wikipedia [en.wikipedia.org]
- 3. phoseon.com [phoseon.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the RNA Integrity Number (RIN)? - CD Genomics [cd-genomics.com]
- 6. The RIN: an RNA integrity number for assigning integrity values to RNA measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. RNase Decontamination | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. RNase and DEPC Treatment: Fact or Laboratory Myth | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. RNase Decontamination | Thermo Fisher Scientific - HK [thermofisher.com]
Assessing the impact of DEPC versus other inhibitors on downstream enzyme activity.
For researchers, scientists, and drug development professionals, the choice of an enzyme inhibitor is a critical step that can significantly impact experimental outcomes. Diethyl pyrocarbonate (DEPC) is widely known for its potent, irreversible inhibition of nucleases, particularly RNases. However, its high reactivity and lack of specificity raise concerns about its effects on other downstream enzymes. This guide provides a comprehensive comparison of DEPC with other common inhibitors, offering quantitative data, detailed experimental protocols, and visual aids to inform your selection process.
Executive Summary
This guide assesses the impact of DEPC in comparison to other inhibitors on the activity of downstream enzymes. Key findings indicate that while DEPC is a powerful, broad-spectrum inhibitor, its lack of specificity can lead to the unintended inactivation of other enzymes, potentially interfering with subsequent experimental steps. In contrast, inhibitors like Phenylmethylsulfonyl fluoride (B91410) (PMSF) offer more targeted inhibition of specific enzyme classes, such as serine proteases. For RNase inhibition, commercially available protein-based inhibitors like RNasin® provide a highly specific and non-disruptive alternative to DEPC treatment. The selection of an appropriate inhibitor should, therefore, be guided by the specific requirements of the experimental workflow, considering the target enzyme and the potential for off-target effects.
Comparison of Inhibitor Performance
The inhibitory potential of DEPC and other common inhibitors is summarized below. The half-maximal inhibitory concentration (IC50) is a key measure of inhibitor potency, with lower values indicating higher potency.
Table 1: Comparison of DEPC and PMSF on Trypsin Activity (Hypothetical Data)
| Inhibitor | Target Enzyme | Type of Inhibition | IC50 | Key Considerations |
| DEPC | Trypsin (and other enzymes with susceptible residues) | Irreversible | ~50 µM | Broad-spectrum reactivity with histidine, lysine, cysteine, and tyrosine residues. Can inactivate a wide range of enzymes.[1] Short half-life in aqueous solutions. |
| PMSF | Trypsin (and other serine proteases) | Irreversible | ~100 µM[2] | More specific for serine proteases.[3] Unstable in aqueous solutions, with a half-life of about 35 minutes at pH 8.[4] |
Note: The IC50 value for DEPC on trypsin is a hypothetical, plausible value for illustrative purposes, derived from its known high reactivity. The IC50 for PMSF is based on published data.
Table 2: Comparison of RNase Inhibitors
| Inhibitor | Target Enzyme | Type of Inhibition | Ki | Key Considerations |
| DEPC-treated Water | RNases | Irreversible | N/A | Inactivates RNases by covalent modification.[1] Must be removed by autoclaving to prevent inhibition of other enzymes.[5] Byproducts can inhibit in vitro transcription and translation.[1][6] |
| RNasin® Ribonuclease Inhibitor | RNase A, B, C | Non-competitive | ~10⁻¹⁴ M[7] | Highly specific protein inhibitor that does not inhibit other enzymes like polymerases or reverse transcriptases.[8][9] Forms a 1:1 complex with RNases.[8] |
| RNaseOUT™ Recombinant Ribonuclease Inhibitor | RNase A, B, C | Non-competitive | N/A | A protein-based inhibitor designed to protect RNA from degradation.[8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Protocol 1: Comparative Inhibition of Trypsin Activity by DEPC and PMSF
Objective: To determine and compare the IC50 values of DEPC and PMSF for the serine protease, trypsin.
Materials:
-
Trypsin from bovine pancreas (e.g., Sigma-Aldrich, T1426)
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE) as substrate (e.g., Sigma-Aldrich, B4500)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
DEPC (e.g., Sigma-Aldrich, D5758)
-
PMSF (e.g., Sigma-Aldrich, P7626)
-
Anhydrous ethanol (B145695) (for PMSF stock solution)
-
96-well UV-transparent microplates
-
Microplate reader capable of measuring absorbance at 253 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl.
-
Prepare a 10 mM stock solution of BAEE in Tris-HCl buffer.
-
Prepare a 10 mM stock solution of DEPC in cold Tris-HCl buffer immediately before use due to its short half-life.
-
Prepare a 100 mM stock solution of PMSF in anhydrous ethanol.
-
-
Enzyme Inhibition Assay:
-
Set up a series of dilutions for each inhibitor (DEPC and PMSF) in Tris-HCl buffer to achieve a range of final concentrations (e.g., 0 µM to 500 µM).
-
In a 96-well plate, add 20 µL of each inhibitor dilution.
-
Add 160 µL of Tris-HCl buffer to each well.
-
Add 10 µL of the trypsin solution to each well and incubate for 15 minutes at room temperature. This pre-incubation allows the irreversible inhibitors to react with the enzyme.
-
Initiate the reaction by adding 10 µL of the BAEE substrate solution to each well.
-
Immediately measure the rate of increase in absorbance at 253 nm for 5 minutes at 30-second intervals using a microplate reader. The rate of BAEE hydrolysis is proportional to trypsin activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Normalize the velocities to the control (no inhibitor) to obtain the percentage of enzyme activity.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.
-
Protocol 2: Assessing the Impact of DEPC-treated Water on Downstream Enzymatic Reactions (e.g., In Vitro Transcription)
Objective: To evaluate the potential inhibitory effect of residual DEPC or its byproducts in DEPC-treated water on a downstream enzymatic reaction.
Materials:
-
DEPC (e.g., Sigma-Aldrich, D5758)
-
Nuclease-free water
-
In vitro transcription kit (e.g., MEGAscript™ Kit, Thermo Fisher Scientific)
-
Linearized DNA template containing a T7 promoter
-
Autoclave
Procedure:
-
Preparation of DEPC-treated Water:
-
Add 0.1% (v/v) DEPC to nuclease-free water.
-
Stir vigorously for 30 minutes at room temperature.
-
Autoclave the solution for 15 minutes at 121°C to inactivate the DEPC.
-
Allow the water to cool to room temperature. A faint ethanol odor may be present.[10]
-
-
In Vitro Transcription Reaction:
-
Set up parallel in vitro transcription reactions according to the manufacturer's protocol.
-
For the experimental group, use the prepared DEPC-treated water to prepare all reaction components (e.g., NTPs, reaction buffer).
-
For the control group, use untreated nuclease-free water.
-
Incubate the reactions at 37°C for the recommended time.
-
-
Analysis of Transcription Products:
-
Analyze the RNA products by denaturing agarose (B213101) gel electrophoresis.
-
Quantify the RNA yield using a spectrophotometer or a fluorometric assay.
-
-
Data Interpretation:
-
Compare the RNA yield and integrity between the experimental (DEPC-treated water) and control (untreated nuclease-free water) groups. A significant reduction in RNA yield in the experimental group would indicate an inhibitory effect of the DEPC treatment.[6]
-
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of inhibition and the experimental processes is crucial for a clear understanding.
References
- 1. Functional Evolution of Ribonuclease Inhibitor: Insights from Birds and Reptiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biocompare.com [biocompare.com]
- 4. PMSF - Wikipedia [en.wikipedia.org]
- 5. Trypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 6. cohesionbio.com [cohesionbio.com]
- 7. promega.com [promega.com]
- 8. A Head-to-Head Comparison of RNasin® and RNaseOUT™ Ribonuclease Inhibitors [promega.sg]
- 9. RNasin® Plus Ribonuclease Inhibitor | Heat Stable RNase Inhibitor [worldwide.promega.com]
- 10. wolfson.huji.ac.il [wolfson.huji.ac.il]
Literature review comparing the efficacy of various RNase inactivation techniques.
For researchers, scientists, and drug development professionals, safeguarding RNA integrity is paramount. Ribonucleases (RNases), ubiquitous and resilient enzymes that degrade RNA, pose a significant challenge in molecular biology research. This guide provides a comprehensive comparison of various RNase inactivation techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your experimental needs.
The remarkable stability of RNases necessitates robust inactivation strategies. These enzymes can endure harsh conditions, including autoclaving, and can refold into an active conformation after denaturation, making their complete and irreversible removal a critical step in any RNA-related workflow.[1][2] The consequences of inadequate RNase inactivation are severe, leading to compromised RNA quality, which can significantly impact downstream applications such as RT-qPCR, RNA sequencing, and microarray analysis.[3][4][5]
Chemical Inactivation Methods
Chemical inactivation methods are widely employed due to their efficacy and applicability to various sample types and laboratory equipment.
Diethylpyrocarbonate (DEPC) Treatment
DEPC is a potent, non-specific inhibitor that inactivates RNases by covalently modifying histidine, lysine, cysteine, and tyrosine residues.[6][7][8] It is commonly used to treat water, buffers, and non-amine-containing solutions to render them RNase-free.[1][9][10]
Efficacy: Treatment with 0.1% (v/v) DEPC is a standard and effective method for inactivating RNases in solutions.[6][7] However, residual DEPC or its byproducts can interfere with downstream enzymatic reactions and chemically modify RNA, necessitating its removal by autoclaving or heating.[8]
Guanidinium (B1211019) Salts
Guanidinium-based reagents, such as guanidinium chloride and guanidinium isothiocyanate, are powerful protein denaturants considered the gold standard for inactivating a wide range of RNases.[11] They are a key component of many RNA extraction protocols.
Efficacy: Guanidinium chloride at concentrations of 4 mol/L completely eliminates serum RNase activity, while lower concentrations result in partial inhibition.[11]
Sodium Dodecyl Sulfate (SDS)
SDS is a strong anionic surfactant that effectively denatures and inactivates proteins, including RNases.[11]
Efficacy: At concentrations of 0.5% (w/v) or higher, SDS can completely inactivate RNase activity in serum samples.[11] However, at lower concentrations, its inhibitory effect can be reversible. For irreversible inactivation, SDS is often used in combination with other agents like proteinase K or dithiothreitol (B142953) (DTT) and heat.[11]
Dithiothreitol (DTT)
DTT is a reducing agent that can inactivate RNases by breaking their disulfide bonds, which are crucial for their stable structure and activity.[12]
Efficacy: A study demonstrated that 20 mM DTT at 60°C for at least 4 minutes completely inactivated an RNase mixture.[12]
Physical Inactivation Methods
Physical methods offer an alternative to chemical treatments, particularly for glassware and metalware.
Baking (Dry Heat)
Baking at high temperatures is a highly effective method for destroying RNases on glassware and metal instruments.
Efficacy: Baking at 240°C for at least 4 hours is recommended for the complete inactivation of RNases.[13] Shorter durations at higher temperatures, such as 450°F (232°C) for 6 to 8 hours, are also effective.[1] Autoclaving alone is not sufficient to fully inactivate many RNases.[2][13]
Ultraviolet (UV) Irradiation
High-intensity UV light can be used to inactivate RNases in water.
Efficacy: One study showed that multiple passes of combined 275 nm and 365 nm UV light completely inactivated RNase A in water.[14] However, 275 nm UV light alone was not sufficient to achieve complete inactivation even after multiple exposures.[14]
Enzymatic Inactivation
Enzymatic methods utilize proteases to digest and inactivate RNases.
Proteinase K
Proteinase K is a broad-spectrum serine protease that is effective in digesting many proteins, including RNases, especially in the presence of a denaturant like SDS.
Efficacy: While Proteinase K alone may not be sufficient to eliminate all RNase activity, particularly in complex samples like serum, its efficacy is significantly enhanced in the presence of denaturing concentrations of SDS (≥0.5%).[11] A combination of 0.5% SDS, 1000 μg/mL proteinase K, and 10 mmol/L DTT with a 1-hour incubation at 50°C resulted in the irreversible inactivation of serum RNases.[11]
RNase Inhibitors
For applications where the introduction of chemicals or heat is undesirable, commercially available RNase inhibitors offer a protective solution. These are typically proteins that bind to and inhibit the activity of a broad range of RNases.
Efficacy: Many commercial RNase inhibitors, such as those of murine origin, can effectively inhibit RNases A, B, and C and are active at temperatures up to 55°C.[15][16] They are particularly useful in enzymatic reactions like reverse transcription and in vitro transcription to protect RNA templates from degradation.[17]
Chelating Agents
EDTA (Ethylenediaminetetraacetic Acid)
While not a direct inactivator of all RNases, EDTA can inhibit certain types of RNases that require divalent cations for their activity.[2][18] It also helps to prevent RNA strand scission that can occur at high temperatures in the presence of divalent cations.[1][19][20]
Efficacy: EDTA can significantly reduce the activity of some RNases, such as RNase I, by chelating essential Ca2+ ions.[21] However, it is not effective against RNases like RNase A that do not rely on divalent cations for their function.[2]
Quantitative Comparison of RNase Inactivation Techniques
| Technique | Agent/Condition | Concentration/Setting | Efficacy | Reference |
| Chemical | ||||
| DEPC Treatment | Diethylpyrocarbonate | 0.1% (v/v) | Effective for solutions | [6][7] |
| Guanidinium Salts | Guanidinium Chloride | 4 mol/L | Complete inactivation in serum | [11] |
| Surfactant | Sodium Dodecyl Sulfate (SDS) | ≥0.5% (w/v) | Complete inactivation in serum | [11] |
| Reducing Agent | Dithiothreitol (DTT) | 20 mM at 60°C for ≥ 4 min | Complete inactivation | [12] |
| Physical | ||||
| Baking | Dry Heat | 240°C for ≥ 4 hours | Complete inactivation | [13] |
| UV Irradiation | 275 nm + 365 nm UV | Multiple passes | Complete inactivation in water | [14] |
| Enzymatic | ||||
| Protease | Proteinase K + SDS + DTT | 1000 µg/mL PK, 0.5% SDS, 10 mM DTT at 50°C for 1 hr | Irreversible inactivation in serum | [11] |
| Inhibitors | ||||
| Proteinaceous | Commercial RNase Inhibitors | Varies by product | Inhibits RNases A, B, C | [15][16][22] |
| Chelators | ||||
| Divalent Cation | EDTA | Varies | Inhibits cation-dependent RNases | [2][21] |
Experimental Protocols
DEPC Treatment of Water
-
Add DEPC to water to a final concentration of 0.1% (v/v).[6][8]
-
Stir or shake the solution until the DEPC globules are fully dissolved.[7]
-
Incubate the solution for at least 2 hours at 37°C or overnight at room temperature.[8][13][23]
-
Autoclave the treated water for at least 15 minutes to inactivate the remaining DEPC.[8][13]
Baking of Glassware
-
Thoroughly clean glassware with a suitable detergent and rinse with RNase-free water.[13]
-
Place the glassware in a dry heat oven.
-
Bake at 240°C for a minimum of 4 hours.[13]
Irreversible Inactivation of Serum RNases
-
To the serum sample, add SDS to a final concentration of 0.5% (w/v), Proteinase K to 1000 µg/mL, and DTT to 10 mmol/L.[11]
-
Incubate the mixture at 50°C for 1 hour.[11]
Visualizing Experimental Workflows
Caption: Overview of RNase inactivation and inhibition methods.
Caption: Protocol for DEPC treatment of solutions.
References
- 1. Living with RNase: Sources & Contamination Control | Thermo Fisher Scientific - US [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. The RIN: an RNA integrity number for assigning integrity values to RNA measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the RNA Integrity Number (RIN)? - CD Genomics [cd-genomics.com]
- 5. geneticeducation.co.in [geneticeducation.co.in]
- 6. usbio.net [usbio.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Diethyl pyrocarbonate - Wikipedia [en.wikipedia.org]
- 9. The Basics: RNase Control | Thermo Fisher Scientific - US [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Enzymatic and Chemical-Based Methods to Inactivate Endogenous Blood Ribonucleases for Nucleic Acid Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EP1151132A2 - Methods and reagents for inactivating ribonucleases - Google Patents [patents.google.com]
- 13. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 14. phoseon.com [phoseon.com]
- 15. watchmakergenomics.com [watchmakergenomics.com]
- 16. watchmakergenomics.com [watchmakergenomics.com]
- 17. meridianbioscience.com [meridianbioscience.com]
- 18. m.youtube.com [m.youtube.com]
- 19. The Basics: RNase Control | Thermo Fisher Scientific - US [thermofisher.com]
- 20. The Basics: RNase Control | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. researchgate.net [researchgate.net]
- 22. RNase 阻害剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. lifescience.roche.com [lifescience.roche.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
